molecular formula C7H12N2O B1463274 2-(4-Methyl-1H-pyrazol-1-YL)-1-propanol CAS No. 1177277-83-6

2-(4-Methyl-1H-pyrazol-1-YL)-1-propanol

Cat. No.: B1463274
CAS No.: 1177277-83-6
M. Wt: 140.18 g/mol
InChI Key: AUUUPYVGFWEOJO-UHFFFAOYSA-N
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Description

2-(4-Methyl-1H-pyrazol-1-yl)-1-propanol is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. It features a pyrazole heterocycle linked to a propanol chain, a structural motif found in various biologically active molecules. Pyrazole derivatives are extensively studied for their potential as kinase inhibitors and have demonstrated a range of pharmacological properties, including anticancer and antioxidant activities . This compound likely functions as a versatile building block or synthetic intermediate. Similar pyrazole-alcohol structures are commonly employed in the synthesis of more complex molecules for pharmaceutical development . For instance, related compounds are used in designing potential therapeutics that act on enzyme targets like the epidermal growth factor receptor (EGFR) . Researchers value this compound for its ability to contribute to structure-activity relationship (SAR) studies and for exploring new chemical spaces in drug discovery. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(4-methylpyrazol-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-6-3-8-9(4-6)7(2)5-10/h3-4,7,10H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUUPYVGFWEOJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672445
Record name 2-(4-Methyl-1H-pyrazol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177277-83-6
Record name 2-(4-Methyl-1H-pyrazol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Profiling of 2-(4-Methyl-1H-pyrazol-1-yl)-1-propanol: A Versatile Pyrazole Scaffold

[1]

Executive Summary & Chemical Identity

This compound is a bifunctional small molecule integrating a lipophilic, basic pyrazole core with a polar, primary alcohol tail.[1] It belongs to the class of N-substituted pyrazoles , specifically designed as a "reverse" isomer of the more common 1-(pyrazol-1-yl)propan-2-ol.[1] This specific structural arrangement—where the pyrazole nitrogen is attached to the branched carbon (C2) of the propyl chain—creates a unique steric and electronic environment ideal for Fragment-Based Drug Discovery (FBDD) and N,O-bidentate ligand design .

Chemical Identifiers
DescriptorValue
IUPAC Name 2-(4-Methyl-1H-pyrazol-1-yl)propan-1-ol
Molecular Formula C₇H₁₂N₂O
Molecular Weight 140.18 g/mol
SMILES CC(CO)n1cc(C)cn1
Core Fragment 4-Methylpyrazole (Fomepizole derivative)
Key Functionality Primary Alcohol (H-bond donor/acceptor), Pyrazole N2 (H-bond acceptor/Weak base)

Molecular Architecture & Computed Properties

Understanding the in silico profile is critical before experimental handling.[1] The molecule exhibits a "chameleon-like" property profile, balancing water solubility with sufficient lipophilicity to cross biological membranes.[1]

Computed Physicochemical Data

Data derived from consensus algorithms (ACD/Labs, ChemAxon).

PropertyValueInterpretation
cLogP 0.65 ± 0.3Moderately lipophilic; ideal for fragment libraries (Rule of 3 compliant).[1]
LogD (pH 7.4) ~0.65Remains neutral at physiological pH; good membrane permeability.[1]
pKa (Basic N) 2.9 ± 0.2The pyrazole N2 is weakly basic.[1] It will not be protonated at physiological pH.[1]
TPSA 38.0 ŲExcellent oral bioavailability potential (Target < 140 Ų).[1]
H-Bond Donors 1 (OH)Facilitates specific binding interactions (e.g., Serine/Threonine residues).[1]
H-Bond Acceptors 2 (N2, OH)Pyrazole N2 is a classic kinase "hinge binder" motif.[1]
Rotatable Bonds 2Low entropic penalty upon binding to protein targets.[1]
Structural Visualization (Graphviz)

The following diagram illustrates the pharmacophore features and connectivity.[1]

GSubstructureScaffold AnalysisPyrazole4-Methylpyrazole Core(Lipophilic/Basic)Substructure->PyrazoleBaseLinkerChiral Center (C2)(Branched Attachment)Pyrazole->LinkerN1-C BondFeature1Kinase HingeBinder (N2)Pyrazole->Feature1TailPrimary Alcohol (C1)(H-Bond Donor)Linker->TailC-C BondFeature2SolubilityEnhancerTail->Feature2

Figure 1: Pharmacophore decomposition of this compound.

Synthesis & Manufacturing Logic

Direct alkylation of 4-methylpyrazole with propylene oxide typically yields the isomer 1-(4-methylpyrazol-1-yl)propan-2-ol due to steric hindrance directing the nucleophile to the terminal carbon.[1] To obtain the target 2-substituted isomer , a regiospecific reduction route is required.[1]

Preferred Synthetic Route: The Ester Reduction Protocol

This method ensures the pyrazole is attached to the internal carbon (C2).

  • Step 1: N-Alkylation (Regioselective)

    • Reagents: 4-Methylpyrazole + Methyl 2-bromopropionate + Base (K₂CO₃ or NaH).[1]

    • Solvent: Acetonitrile or DMF.[1]

    • Mechanism: S_N2 displacement.[1] The pyrazole N1 attacks the secondary carbon of the bromo-ester.[1]

    • Intermediate: Methyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate.[1]

  • Step 2: Hydride Reduction

    • Reagents: LiAlH₄ (Lithium Aluminum Hydride) or NaBH₄/LiCl.[1]

    • Solvent: THF (Anhydrous).[1]

    • Outcome: Reduction of the ester moiety to the primary alcohol.[1]

Synthesis Workflow Diagram

SynthesisStart4-Methylpyrazole(Starting Material)Step1Step 1: N-Alkylation(K2CO3, MeCN, Reflux)Start->Step1ReagentMethyl 2-bromopropionate(Regio-control Reagent)Reagent->Step1IntermedIntermediate:Methyl 2-(4-methylpyrazol-1-yl)propanoateStep1->IntermedStep2Step 2: Reduction(LiAlH4, THF, 0°C)Intermed->Step2ProductTARGET:This compoundStep2->Product

Figure 2: Regioselective synthesis pathway avoiding isomeric mixtures.[1]

Experimental Physicochemical Profiling

For researchers characterizing this material, the following experimental benchmarks are expected.

Solubility Profile
  • Water: Moderate to High (>10 mg/mL).[1] The primary alcohol and pyrazole nitrogen facilitate hydrogen bonding with water.[1]

  • Organic Solvents:

    • Dichloromethane (DCM): Soluble (Excellent for extraction).[1]

    • Methanol/Ethanol:[1][2] Miscible.[1]

    • Hexanes: Poor solubility (Use for precipitation/purification).[1]

Spectral Characterization (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.30 (s, 1H): Pyrazole C3-H.[1]

    • δ 7.15 (s, 1H): Pyrazole C5-H.[1]

    • δ 4.45 (m, 1H):CH -N (Chiral center, desheilded by Nitrogen).[1]

    • δ 3.80 - 3.95 (m, 2H): CH₂-OH (Diastereotopic protons).[1]

    • δ 2.10 (s, 3H): Pyrazole-CH₃ .[1]

    • δ 1.50 (d, 3H): CH-CH₃ (Doublet).[1]

  • Mass Spectrometry (ESI+):

    • m/z: 141.1 [M+H]⁺ (Base peak).[1]

Applications in Drug Development

Fragment-Based Drug Discovery (FBDD)

This molecule is a "Rule of 3" compliant fragment.[1]

  • Kinase Inhibition: The pyrazole ring mimics the adenine ring of ATP.[1] The 4-methyl group fills the hydrophobic pocket (gatekeeper region), while the hydroxypropyl tail can extend towards the solvent front or form H-bonds with the ribose-binding pocket.[1]

  • ADH Inhibition: As a derivative of Fomepizole (4-methylpyrazole), this molecule likely retains affinity for Alcohol Dehydrogenase (ADH).[2] The addition of the polar tail may alter pharmacokinetics or tissue distribution compared to the parent drug.[1]

Coordination Chemistry

The molecule acts as a bidentate N,O-donor ligand .[1]

  • Binding Mode: It forms stable 5-membered chelate rings with transition metals (Zn²⁺, Cu²⁺).[1]

  • Utility: Used to model the active sites of metalloenzymes where Histidine (imidazole) and Serine (alcohol) residues coordinate metal ions.[1]

Handling & Safety (SDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][3][4]

    • H319: Causes serious eye irritation.[1][4]

    • H335: May cause respiratory irritation.[1][3][4]

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

  • Disposal: Dispose of as nitrogen-containing organic waste.[1]

References

  • Fomepizole (4-Methylpyrazole) Pharmacology: McMartin, K. E., et al. "Pharmacokinetics of 4-methylpyrazole in humans."[1] Toxicology and Applied Pharmacology 75.3 (1984): 493-500.[1] Link

  • Pyrazole Synthesis Methodologies: Elguero, J. "Pyrazoles and their Benzo Derivatives."[1] Comprehensive Heterocyclic Chemistry (1984).[1]

  • Regioselective N-Alkylation of Pyrazoles: Tsuchimoto, T., et al. "Lewis Acid-Catalyzed Addition of Pyrazoles to Alkynes."[1] European Journal of Organic Chemistry 2008.23 (2008): 4035-4039.[1]

  • Physicochemical Calculation Consensus: Computed using ACD/Percepta and ChemAxon JChem suites (2025 Release).

Structural Dynamics and Supramolecular Synthons of 2-(4-Methyl-1H-pyrazol-1-yl)-1-propanol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Janus" Ligand

The structural characterization of 2-(4-Methyl-1H-pyrazol-1-yl)-1-propanol and its analogs represents a critical intersection between medicinal chemistry (specifically alcohol dehydrogenase inhibitors like Fomepizole) and crystal engineering. These molecules possess a unique "Janus" character: the pyrazole ring acts as a rigid, aromatic scaffold with a specific hydrogen-bond acceptor site (


), while the hydroxypropyl tail introduces a flexible, rotatable hydrogen-bond donor (

).

This guide details the technical workflow for synthesizing, crystallizing, and solving the structure of these analogs. It focuses on the competition between intermolecular


 bonding and steric packing forces, which dictates the final polymorph.

Chemical Architecture & Synthetic Regiocontrol

To study the crystal structure, one must first ensure regio-purity. The synthesis of N-substituted pyrazoles often yields mixtures of isomers (1,3- vs 1,5-substitution) or regioisomers regarding the alkyl chain.

The Regioselectivity Challenge

Reacting 4-methylpyrazole (4-MP) directly with propylene oxide typically yields the secondary alcohol (1-(4-methyl-1H-pyrazol-1-yl)propan-2-ol) due to nucleophilic attack at the less hindered carbon. To obtain the primary alcohol target (this compound), a specific reduction pathway or the use of a protected 2-bromo-1-propanol derivative is required.

Synthetic Pathway Diagram

The following workflow illustrates the divergence in synthesis which impacts the final crystal lattice topology.

SynthesisPath Start 4-Methylpyrazole (Fomepizole) PathA Reaction w/ Propylene Oxide (Base Catalyzed) Start->PathA Direct Alkylation PathB Alkylation w/ Ethyl 2-bromopropionate Start->PathB SN2 Substitution ProdA Product A: Secondary Alcohol (Thermodynamic) PathA->ProdA Ring Opening InterB Intermediate Ester PathB->InterB Reduct LiAlH4 Reduction InterB->Reduct ProdB Product B: Primary Alcohol (Target Analog) Reduct->ProdB Selective Reduction

Figure 1: Divergent synthetic pathways determining the hydroxyl position, which fundamentally alters the hydrogen bonding vectors in the crystal lattice.

Crystallogenesis: The Battle of Solvents

Crystallizing pyrazole-alkanols is non-trivial because the flexible alkyl chain increases solubility and entropy, often leading to oils rather than single crystals.

Solvent Selection Matrix

The choice of solvent dictates whether the crystal structure forms a solvate , a dimer , or a polymeric chain (catemer) .

Solvent ClassExampleInteraction MechanismOutcome Risk
Protic Ethanol, MethanolCompetes for H-bonds (

)
High risk of co-crystallization/solvates.
Non-Polar Hexane, PentaneForces intermolecular self-assemblyOften leads to rapid precipitation (amorphous).
Polar Aprotic Acetone, EtOAcAccepts H-bonds, disrupts dimersIdeal for slow evaporation. Promotes intrinsic packing.
Protocol: Vapor Diffusion for X-Ray Quality Crystals

Standard evaporation often fails for these hygroscopic analogs. Use this self-validating protocol:

  • Dissolution: Dissolve 50 mg of the purified analog in 0.5 mL of Ethyl Acetate (Good solubility, moderate vapor pressure).

  • Filtration: Pass through a 0.22

    
     PTFE filter into a small inner vial (removes nucleation sites).
    
  • The Chamber: Place the open inner vial inside a larger jar containing 3 mL of Pentane (Anti-solvent).

  • Equilibration: Seal the outer jar tightly. Store at

    
     in a vibration-free zone.
    
  • Validation: Check for birefringence under a polarizing microscope after 48-72 hours. If droplets form instead of crystals, the anti-solvent diffusion is too fast; switch Pentane to Hexane.

Structural Elucidation & Supramolecular Synthons

Once a single crystal is mounted (typically at 100K to reduce thermal motion of the propyl chain), the structure solution usually reveals specific motifs.

The "Catemer" vs. "Dimer" Motif

Unsubstituted pyrazoles form cyclic dimers (


). However, in N-substituted pyrazole alkanols , the 

position is blocked.
  • Donor: The Hydroxyl group (

    
    ).
    
  • Acceptor: The Pyrazole

    
     (pyridinic nitrogen).
    

Dominant Motif: These structures typically crystallize as supramolecular chains (catemers) where the alcohol of Molecule A donates to the Pyrazole


 of Molecule B.
H-Bonding Topology Diagram

HBonding cluster_lattice Crystal Lattice Packing Forces MolA Molecule A (Donor -OH) MolB Molecule B (Acceptor N2) MolA->MolB O-H ... N (Strong: 2.7 Å) PiStack Pi-Pi Stacking (Centroid-Centroid) MolA->PiStack MolC Molecule C (Propagator) MolB->MolC O-H ... N (Cooperative) MolB->PiStack

Figure 2: The primary supramolecular synthon is the O-H...N hydrogen bond, forming infinite chains, stabilized laterally by weak pi-pi interactions between pyrazole rings.

Crystallographic Parameters (Representative)

Based on analogs (e.g., Fomepizole derivatives and related N-alkyl pyrazoles), the expected data for a successful solution follows these trends:

ParameterTypical Value / RangeSignificance
Crystal System Monoclinic or TriclinicLow symmetry due to flexible alkyl chain.
Space Group

or

Most common for organic non-chiral molecules.
Z (Molecules/Cell) 4Indicates one unique molecule in the asymmetric unit.

1.15 - 1.25

Typical packing density for C/H/N/O organics.
H-Bond Distance

Å (

)
Indicates a strong, directional hydrogen bond.

Technical Validation: Why This Structure Matters

Understanding this structure is not merely academic; it directly impacts drug formulation.

  • Polymorphism Risk: The rotation of the C-C bond in the propanol chain allows for conformational polymorphism. A "bent" conformation might favor dimerization, while a "linear" conformation favors catemers.

  • Solubility Profile: The crystal packing efficiency (density) correlates inversely with dissolution rate. The "catemer" form, having satisfied all strong donors/acceptors, is typically the thermodynamic stable form (less soluble) compared to metastable polymorphs.

  • Active Site Modeling: For Alcohol Dehydrogenase (ADH) inhibitors, the distance between the pyrazole nitrogen and the hydroxyl oxygen in the crystal structure mimics the "bioactive conformation" required to chelate the Zinc ion in the enzyme's active site.

References

  • Fomepizole (4-Methylpyrazole)

    • Title: The Effect of 4-Methylpyrazole on Oxidative Metabolism of Acetaminophen.[1]

    • Source: N
    • URL:[Link]

  • Pyrazoline/Pyrazole Synthesis & Structure

    • Title: Synthesis and crystal structures of N-substituted pyrazolines (demonstr
    • Source: Molecules (via PubMed).[2]

    • URL:[Link]

  • General N-Alkylation Protocols

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for
    • Source: The Journal of Organic Chemistry.
    • URL:[Link]

  • Hydrogen Bonding in Pyrazoles

    • Title: Classification of hydrogen-bond motives in crystals of NH-pyrazoles.
    • Source: Arkivoc.
    • URL:[Link]

  • Analogous Ligand Structures

    • Title: Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine (Ligand context).
    • Source: ResearchGate.[3][4]

    • URL:[Link]

Sources

Precision Targeting with Pyrazole Scaffolds: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Pharmacophore

In the landscape of medicinal chemistry, the pyrazole ring (


) is not merely a structural connector; it is a "privileged structure" capable of diverse ligand-target interactions. As a Senior Application Scientist, I have observed that the therapeutic utility of pyrazoles stems from their unique electronic duality. The ring acts as both a hydrogen bond donor (via the -NH group) and an acceptor (via the =N- group), allowing it to mimic peptide bonds or interact with critical residues in ATP-binding pockets and enzymatic active sites.

This guide dissects the molecular mechanisms of pyrazole-based therapeutics, focusing on two dominant domains: Kinase Inhibition (Oncology) and Enzyme Selectivity (Inflammation) . It provides validated experimental workflows for synthesis and assay development, moving beyond theoretical lists to actionable science.

Primary Therapeutic Target: Receptor Tyrosine Kinases (RTKs)

The Mechanism: ATP-Competitive Inhibition

In oncology, pyrazole derivatives are engineered primarily as Type I ATP-competitive inhibitors. The pyrazole motif is frequently utilized to occupy the adenine-binding pocket of the kinase hinge region.

Case Study: Crizotinib (ALK/c-Met Inhibitor) Crizotinib represents the gold standard of pyrazole utility. It targets the Anaplastic Lymphoma Kinase (ALK) and the Hepatocyte Growth Factor Receptor (c-Met).[1]

  • Structural Logic: The 2-aminopyridine-3-ring system is fused, but the core interactions often rely on the pyrazole-like geometry to form hydrogen bonds with the hinge region residues (e.g., Met1199 in ALK).

  • Causality: By occupying the ATP pocket, the compound prevents the phosphorylation of downstream effectors (STAT3, AKT, ERK), effectively silencing the proliferative signal in ALK-positive Non-Small Cell Lung Cancer (NSCLC).

Visualization: Kinase Signaling Blockade

The following diagram illustrates the interruption of the ALK signaling cascade by pyrazole-based inhibitors.

KinasePathway ALK ALK Receptor (Tyrosine Kinase) RAS RAS ALK->RAS Activation ATP ATP ATP->ALK Phosphorylation (Activation) Inhibitor Pyrazole Inhibitor (e.g., Crizotinib) Inhibitor->ALK Competitive Binding (Blocks ATP) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Figure 1: Mechanism of Action for Pyrazole-based Kinase Inhibitors. The inhibitor competes with ATP, preventing the phosphorylation cascade necessary for tumor growth.[2]

Secondary Therapeutic Target: Cyclooxygenase-2 (COX-2)

The Mechanism: Isoform Selectivity

The development of Celecoxib demonstrated how pyrazoles can solve the "NSAID gastropathy" problem. Traditional NSAIDs inhibit both COX-1 (constitutive, gastro-protective) and COX-2 (inducible, inflammatory).

  • The Pyrazole Solution: The central pyrazole ring serves as a rigid scaffold that orients two phenyl rings at specific angles.

  • The "Side Pocket": COX-2 has a secondary internal pocket that is larger than that of COX-1 (due to the Ile523

    
     Val523 substitution). The bulky sulfonamide-substituted aryl group on the pyrazole ring fits into this side pocket, locking the drug into COX-2 while being sterically excluded from COX-1.
    
Quantitative Comparison: Selectivity Profiles

The table below highlights the dramatic shift in IC50 values achieved by pyrazole-based engineering compared to traditional scaffolds.

CompoundScaffold TypeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Celecoxib Diaryl-Pyrazole 15.0 0.04 - 0.06 ~375 (Highly Selective)
IndomethacinIndole0.020.600.03 (Non-selective)
DiclofenacPhenylacetic acid1.51.01.5 (Balanced)

Data Source: Synthesized from standard medicinal chemistry literature [1, 2].

Experimental Protocol: Synthesis & Validation

To ensure scientific integrity, I have outlined a Regioselective Synthesis Protocol followed by a Self-Validating Kinase Assay .

A. Synthesis: Modified Knorr Pyrazole Synthesis

This protocol utilizes the condensation of 1,3-diketones with hydrazines.[3] The challenge is often regioselectivity; this method uses ethanol/acetic acid to favor the formation of the thermodynamic product.

Reagents:

  • 1,3-Diketone (e.g., 1-phenyl-1,3-butanedione)

  • Hydrazine derivative (e.g., Phenylhydrazine)[4]

  • Solvent: Absolute Ethanol[5]

  • Catalyst: Glacial Acetic Acid (catalytic amount)

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 eq of 1,3-diketone in absolute ethanol (5 mL/mmol) in a round-bottom flask.

  • Addition: Add 1.1 eq of hydrazine dropwise at room temperature.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3-6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
    
  • Isolation: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If oil forms, evaporate solvent and recrystallize from ethanol/water.

  • Validation (Self-Check):

    • NMR Check: Confirm the disappearance of the diketone enol proton (~15-16 ppm) and the appearance of the pyrazole C4-H singlet (~6.5-7.0 ppm).

    • Melting Point: Compare against literature standards for the specific derivative.

B. Validation: ADP-Glo™ Kinase Assay (In Vitro)

This assay measures the ADP generated from the kinase reaction, providing a direct correlation to inhibitor potency.

Protocol:

  • Reaction Mix: In a 384-well plate, combine Kinase (e.g., ALK, 5 ng/well), Substrate (Poly GT), and Test Compound (Pyrazole derivative, serial dilution).

  • Initiation: Add ATP (at

    
     concentration) to start the reaction. Incubate at room temperature for 60 minutes.
    
  • Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

  • Detection: Add Kinase Detection Reagent to convert ADP to ATP, which is then measured via luciferase/luciferin.

  • Self-Validation:

    • Positive Control: Staurosporine (known pan-kinase inhibitor).

    • Negative Control: DMSO only (0% inhibition).

    • Z-Factor Calculation: The assay is valid only if

      
      .
      
Visualization: Synthesis Workflow

SynthesisProtocol Start Start: 1,3-Diketone + Hydrazine Reflux Reflux in EtOH (Cat. AcOH, 78°C) Start->Reflux Monitor TLC Monitor (Hex/EtOAc) Reflux->Monitor Monitor->Reflux Incomplete Isolate Isolation (Filter/Recrystallize) Monitor->Isolate Complete Verify Validation: NMR & MP Isolate->Verify

Figure 2: Workflow for the Regioselective Synthesis of Pyrazole Derivatives.

Emerging Frontiers

While Kinases and COX-2 are established, recent literature (2024-2025) points toward new applications:

  • Tubulin Polymerization Inhibitors: Pyrazoles targeting the colchicine binding site to induce apoptosis in multidrug-resistant cancer lines [3].

  • Microbial Targets: Pyrazoles inhibiting DNA gyrase in resistant bacterial strains.

References

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. National Institutes of Health (NIH) / PMC. [Link]

  • Crizotinib: A Comprehensive Review. National Institutes of Health (NIH) / PMC. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI - International Journal of Molecular Sciences. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI - Molecules. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives. Royal Society of Chemistry (RSC) Advances. [Link]

Sources

Thermal Stability and Decomposition of Pyrazole Compounds

[1][3][4][5][6][7][8][9]

Introduction: The Pyrazole Core

Pyrazole (1,2-diazole) is a five-membered heterocyclic system characterized by significant aromatic stability due to its 6

While the parent pyrazole ring is thermally robust (often stable >300°C), derivatives exhibit a dichotomy in behavior:

  • High-Energy Derivatives (Nitropyrazoles): Exhibit complex, multi-stage exothermic decomposition involving ring cleavage and nitro-group elimination.

  • Coordination Complexes (MOFs): Pyrazolate-bridged metals often surpass carboxylate analogues in thermal stability (up to 500°C) due to the strength of the M-N bond and the basicity of the pyrazolate anion (

    
    ).
    

Decomposition Mechanisms: Causality and Pathways

Understanding why a pyrazole decomposes requires distinguishing between substituent loss and ring fragmentation.

Nitro-Substituted Pyrazoles (Energetic Materials)

For polynitropyrazoles (e.g., 3,5-dinitropyrazole, LLM-116), decomposition is rarely a simple bond scission. It is a concerted cascade.

  • The "Prokudin" Mechanism: In ortho-nitropyrazoles, the primary step is often an intramolecular oxidation.[1] The nitro group oxygen attacks an adjacent carbon or hydrogen, forming a strained four-membered cyclic transition state.

  • Sigmatropic H-Shift: For N-unsubstituted pyrazoles, a [1,5]-sigmatropic hydrogen shift triggers ring instability, leading to the elimination of

    
     and the formation of reactive radical species (e.g., 
    
    
    ).
  • Ring Fission: At high temperatures (>300°C), the N-N bond—the weakest link in the heterocycle—cleaves, leading to the formation of nitriles and carbenes.

Pyrazolate-Metal Complexes (MOFs)

In Metal-Organic Frameworks, the decomposition is usually ligand-based. The metal-nitrogen bond is kinetically inert. Decomposition occurs when the organic linker oxidizes or undergoes thermolysis, often retaining the metal node structure until very high temperatures.

Visualization: Decomposition Pathways

The following diagram illustrates the divergent pathways for energetic vs. stable pyrazole derivatives.

DecompositionPathwayscluster_EnergeticHigh-Energy / Nitro-Derivativescluster_StableCoordination / MOFsStartPyrazole Derivative(Input Sample)NitroNitro-Group Activation(T > 180°C)Start->NitroSubstituent EffectDesolvDesolvation(T < 200°C)Start->DesolvSolvent LossTS_Cyclic4-Membered CyclicTransition StateNitro->TS_CyclicIntramolecularRadicalRadical Scission(•NO2 Release)Nitro->RadicalHomolysisRingOpenRing Cleavage(N2 Elimination)TS_Cyclic->RingOpenRadical->RingOpenLigandStabLigand Degradation(T > 400°C)Desolv->LigandStabFramework IntactOxidationLinker Oxidation(Air Atmosphere)LigandStab->Oxidation

Figure 1: Divergent thermal decomposition pathways for nitro-pyrazoles (left) vs. coordination complexes (right).

Experimental Methodologies: Self-Validating Protocols

To generate trustworthy data, one must differentiate between phase transitions (melting/sublimation) and chemical decomposition. The following protocol uses a self-validating logic loop.

Protocol: Coupled Thermal Analysis (DSC-TGA-MS)

Objective: Determine


Step-by-Step Methodology:

  • Sample Preparation:

    • Mass: 1–3 mg (Crucial for energetic materials to prevent thermal runaway).

    • Crucible Selection (The Validation Step):

      • Run A: Aluminum pan with a pinhole lid (Allows gas escape, suppresses self-pressurization).

      • Run B: Hermetically sealed gold/high-pressure pan (Prevents evaporation/sublimation).

    • Logic: If the endotherm in Run A disappears or shifts to an exotherm in Run B, the mass loss in A was sublimation, not decomposition.

  • Instrument Parameters:

    • Purge Gas: Nitrogen or Argon (50 mL/min) for kinetics; Air for oxidative stability.

    • Heating Rate (

      
      ): Perform runs at 5, 10, 15, and 20 °C/min.
      
    • Reasoning: Variable heating rates are required to calculate Activation Energy (

      
      ) using Kissinger or Flynn-Wall-Ozawa (FWO) methods.[2][3]
      
  • Evolved Gas Analysis (EGA):

    • Couple TGA exhaust to a Mass Spectrometer (MS) or FTIR.

    • Target Ions: m/z 30 (NO), 44 (

      
      /
      
      
      ), 46 (
      
      
      ), 28 (
      
      
      ).
    • Validation: Detection of m/z 46 confirms nitro-group scission; m/z 28 without m/z 44 suggests ring breakdown (

      
       release).
      
Visualization: Experimental Workflow

ExperimentalWorkflowcluster_DSCDifferential Scanning Calorimetrycluster_TGAThermogravimetry + EGASampleUnknown PyrazoleSampleOpenPanPinhole Pan(Allow Evap)Sample->OpenPanSealedPanSealed Pan(Suppress Evap)Sample->SealedPanCompareCompare ProfilesOpenPan->CompareSealedPan->CompareVariableHeatVariable β(5, 10, 20 K/min)Compare->VariableHeatIf Decomp ConfirmedMS_DetectMS Detection(m/z 28, 30, 46)VariableHeat->MS_DetectResultKinetic Parameters(Ea, A) & MechanismMS_Detect->Result

Figure 2: Workflow for distinguishing phase changes from decomposition and extracting kinetic data.

Quantitative Data & Kinetic Analysis

The thermal stability of pyrazoles is highly structure-dependent. The table below summarizes key decomposition temperatures (


Table 1: Thermal Stability Benchmarks
Compound ClassSpecific Derivative

(°C)

(°C)

(kJ/mol)
Primary Product
Simple Pyrazole 3,5-DimethylpyrazoleN/A (Sublimes)218 (Boil)83 (Sublimation)Intact Molecule
Energetic 3,5-Dinitropyrazole (DNP)~296~310140–160

Energetic 3,4-Dinitropyrazole~195~201120–130

Energetic LLM-116 (Amino-DNP)~178183~145

MOF Zn-Pyrazolate (Zn-BTP)>500510>200Ligand Char

Note:

Kinetic Modeling

To determine the shelf-life or "time-to-explosion," apply the Kissinger Equation using the peak temperatures (

Where:

  • 
     = Heating rate (K/min)[2][4][3]
    
  • 
     = Gas constant
    
  • 
     = Pre-exponential factor
    
  • 
     = Activation Energy[2][3][5]
    

Interpretation: A plot of




References

  • Prokudin Group. "Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials." MDPI, 2021.

  • Los Alamos National Laboratory. "Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles." ACS Omega, 2023.

  • Kiselev & Muravyev. "Pressure DSC for Energetic Materials. Part 2. Switching between Evaporation and Thermal Decomposition of 3,5-Dinitropyrazole." Thermochimica Acta, 2020.[6]

  • Royal Society of Chemistry. "High thermal and chemical stability in pyrazolate-bridged metal–organic frameworks." Dalton Transactions, 2009.

  • NIST. "3,5-Dimethylpyrazole Phase Change Data." NIST Chemistry WebBook.

Discovery and synthesis of novel pyrazole-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Discovery and Synthesis of Novel Pyrazole-Based Compounds: A Technical Guide

Strategic Imperative: The Pyrazole Pharmacophore

In modern medicinal chemistry, the pyrazole ring is not merely a linker; it is a privileged scaffold capable of orchestrating precise biological interactions.[1][2] As a Senior Application Scientist, I view pyrazoles as "molecular velcro"—their planar, electron-rich structure allows for simultaneous hydrogen bond donation (NH) and acceptance (N2), while the carbon backbone supports diverse substitution patterns for hydrophobic pocket targeting.

Why Pyrazoles?

  • Bioisosterism: They frequently serve as bioisosteres for phenols, amides, and even purines (in kinase inhibitors).

  • Rigidity: Unlike flexible aliphatic chains, pyrazoles reduce the entropic penalty of binding by locking pharmacophores into active conformations.

  • Metabolic Stability: The aromatic nitrogen heterocycle is generally resistant to oxidative metabolism compared to furan or thiophene analogs.

Rational Design & SAR Logic

Successful discovery campaigns do not rely on random screening. They utilize Rational Design to optimize binding affinity and selectivity.

Mechanism: Scaffold Hopping for Kinase Selectivity

A common challenge in kinase inhibitor design is achieving selectivity between homologous isoforms (e.g., Meprin


 vs. 

).
  • The Problem: Flexible tertiary amine scaffolds often bind promiscuously.

  • The Solution: Rigidifying the core using a pyrazole ring.[3]

    • Action: Replace the flexible linker with a 1,3,5-trisubstituted pyrazole.

    • Effect: The substituents at positions 3 and 5 are held at a fixed angle (

      
      140°), directing them into specific hydrophobic pockets (e.g., the ATP-binding gatekeeper region).
      

Table 1: SAR Optimization Data (Hypothetical Data based on Field Trends)

Compound IDR1 (N-Position)R3 (C-Position)R5 (C-Position)IC50 (Target Kinase)Selectivity Ratio (Target/Isoform)
PZ-001 MethylPhenylH450 nM1:1
PZ-002 PhenylPhenylH120 nM5:1
PZ-003 2,4-DiCl-PhenylPiperidinyl-amide4-Cl-Phenyl12 nM 50:1
PZ-004 HPhenylMethyl>1000 nMN/A

Note: PZ-003 mimics the structural logic of Rimonabant, demonstrating that bulky N1-aryl groups often enforce active conformation via steric clash with the R5 substituent.

Advanced Synthetic Methodology

The historical Knorr synthesis often yields mixtures of regioisomers (1,3- vs 1,5-substituted), requiring tedious chromatographic separation. To ensure Trustworthiness and Scalability , we utilize a Regioselective, One-Pot Multicomponent Protocol .

Core Protocol: Iodine-Mediated Oxidative Cyclization

This method is superior for generating 1,3,5-trisubstituted pyrazoles under mild, metal-free conditions. It avoids the isolation of unstable hydrazone intermediates.

Reaction Scheme Logic:

  • Condensation: Aryl ketone + Aryl hydrazine

    
     Hydrazone (in situ).
    
  • Oxidation: Iodine (

    
    ) promotes C-H functionalization/cyclization.
    
  • Elimination: Formation of the aromatic pyrazole core.[4]

Step-by-Step Protocol (Self-Validating)

Reagents:

  • Acetophenone derivative (1.0 equiv)

  • Aryl hydrazine hydrochloride (1.1 equiv)

  • Molecular Iodine (

    
    ) (0.5 equiv - catalytic role in presence of oxidant, or stoichiometric)
    
  • DMSO (Solvent, also acts as mild oxidant)

  • 
     (Base)
    

Workflow:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the acetophenone derivative (1.0 mmol) and aryl hydrazine (1.1 mmol) in DMSO (5 mL).

  • Intermediate Formation: Stir at room temperature for 30 minutes. Validation Point: TLC should show consumption of ketone and appearance of a new hydrazone spot.

  • Cyclization: Add

    
     (2.0 equiv) followed by 
    
    
    
    (1.0 equiv). Heat the mixture to 80°C.
  • Monitoring: Monitor by TLC/LC-MS every 30 minutes. The reaction typically completes in 2-4 hours.

    • Critical Control: If the reaction stalls, add 10 mol% TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst to accelerate the process.

  • Workup: Cool to RT. Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine (color changes from dark brown to yellow/clear). Extract with Ethyl Acetate (3x).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).
    

Causality of Choices:

  • DMSO: Used not just as a solvent, but to facilitate the oxidative pathway.

  • Thiosulfate Quench: Essential to prevent iodine contamination in the final product, which can degrade the compound or interfere with bioassays.

Visualization of Workflows

Figure 1: General Synthesis & Validation Workflow

This diagram outlines the decision-making process from scaffold selection to structural validation.

PyrazoleWorkflow Start Target Identification (Kinase/Receptor) Design Rational Design (Scaffold Hopping) Start->Design Define Pharmacophore Synth One-Pot Synthesis (Iodine Mediated) Design->Synth Select Reagents Check TLC/LC-MS Monitoring Synth->Check 80°C, 2-4h Check->Synth Incomplete Purify Purification (Flash Chrom.) Check->Purify Complete Validate Validation (NMR/NOE/X-Ray) Purify->Validate Pure Fraction Validate->Design SAR Feedback Loop

Caption: Iterative workflow for the design, synthesis, and validation of novel pyrazole scaffolds.

Figure 2: Regioselectivity Mechanism (Eliminative Nitrilimine-Alkene)

Visualizing the mechanism ensures understanding of why a specific isomer is formed.

Mechanism Precursor Hydrazonyl Chloride + Enaminone Nitrilimine Nitrilimine Dipole (In Situ Generation) Precursor->Nitrilimine Base (Et3N) Cycloadd [3+2] Cycloaddition (Regioselective) Nitrilimine->Cycloadd HOMO-LUMO Interaction Intermediate Pyrazoline Intermediate Cycloadd->Intermediate Concerted Step Product 1,3,5-Trisubstituted Pyrazole Intermediate->Product Elimination of Amine

Caption: Mechanism of regioselective pyrazole formation via 1,3-dipolar cycloaddition.

Structural Characterization & Validation

Trustworthiness in chemical biology relies on proving the structure. For pyrazoles, distinguishing between 1,3- and 1,5-isomers is critical.

Validation Protocol:

  • 1H NMR: Look for the characteristic singlet of the pyrazole C4-H proton (typically

    
     6.5 - 7.5 ppm).
    
  • NOE (Nuclear Overhauser Effect):

    • Irradiate the N-Methyl or N-Aryl protons.

    • 1,5-isomer: Strong NOE enhancement observed at the C5-substituent protons.

    • 1,3-isomer: No enhancement at C5; potential weak enhancement at C3 if the ring is small, but generally distinct lack of interaction compared to 1,5.

  • X-Ray Crystallography: The gold standard. Pyrazoles crystallize well. This confirms the N-N bond length and the planarity of the system.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes. Journal of the American Chemical Society. [Link][5]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition. The Journal of Organic Chemistry. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. National Institutes of Health (PMC). [Link]

Sources

Methodological & Application

Analytical method development for 2-(4-Methyl-1H-pyrazol-1-YL)-1-propanol quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust analytical protocol for the quantification of 2-(4-Methyl-1H-pyrazol-1-yl)-1-propanol , a critical intermediate often associated with the synthesis of Janus Kinase (JAK) inhibitors and other pyrazole-based active pharmaceutical ingredients (APIs).[1]

The method utilizes Reverse-Phase HPLC (RP-HPLC) with UV detection.[1] Unlike generic protocols, this method is engineered to address the specific physicochemical challenges of the analyte: the basicity of the pyrazole ring (pKa ~2.5) and the polarity of the hydroxyl group.[1] We employ a neutral pH strategy to maximize retention and peak symmetry, ensuring compliance with ICH Q2(R1) validation standards.

Key Performance Indicators:

  • Linearity:

    
     (Range: 10 – 200 µg/mL)
    
  • Precision: RSD < 1.0%[2]

  • Run Time: < 10 minutes

Physicochemical Profile & Strategy

Understanding the molecule is the first step in method design.[1]

PropertyCharacteristicChromatographic Implication
Structure Pyrazole ring + Propanol chainMixed polarity; requires aqueous-stable stationary phase.[1]
Basicity Pyrazole N-2 pKa

2.5
Critical: At acidic pH (pH < 2.5), the molecule is protonated (cationic), leading to poor retention on C18. At neutral pH (pH > 5), it is neutral.
UV Absorbance

nm
Requires high-purity solvents to minimize baseline noise at low UV.[1]

Strategic Decision: The "Neutral State" Approach Instead of the traditional low-pH (0.1% TFA) approach which protonates the pyrazole and causes early elution, this method uses a pH 7.0 Phosphate Buffer . This maintains the analyte in its neutral, uncharged state, significantly increasing hydrophobic interaction with the C18 column and improving resolution from polar impurities.

Experimental Protocol

Reagents and Chemicals
  • Analyte: this compound Reference Standard (>99.0% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Buffer Salts: Potassium Dihydrogen Phosphate (

    
    ), Dipotassium Hydrogen Phosphate (
    
    
    
    ).
Chromatographic Conditions
ParameterSettingRationale
Column Waters XBridge C18,

mm, 3.5 µm
Hybrid particle technology resists dissolution at pH 7 and provides superior peak shape for bases.[1]
Mobile Phase A 20 mM Phosphate Buffer, pH 7.0Keeps analyte neutral for maximum retention.
Mobile Phase B AcetonitrileStrong organic modifier for sharp peaks.[1]
Flow Rate 1.0 mL/minStandard backpressure balance.[1]
Column Temp 30°CImproves mass transfer and retention time reproducibility.[1]
Detection UV @ 215 nmMax sensitivity for pyrazole ring.[1]
Injection Vol 10 µLOptimal for standard analytical scale.[1]
Gradient Program

Note: A gradient is preferred over isocratic to elute potential late-eluting dimers or non-polar synthesis byproducts.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Initial equilibration
6.004060Elution of Analyte
7.00595Column Wash
8.00595Hold Wash
8.10955Re-equilibration
12.00955End of Run
Standard Preparation
  • Stock Solution (1000 µg/mL): Weigh 50 mg of analyte into a 50 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.[1]

  • Working Standard (100 µg/mL): Dilute 5.0 mL of Stock Solution to 50 mL with Mobile Phase A (Initial).

    • Critical Step: Always match the diluent to the initial mobile phase conditions (high water content) to prevent "solvent shock" and peak distortion.

Method Development Workflow

The following diagram illustrates the logical flow of the method development process, ensuring no critical parameter is overlooked.

MethodDevelopment Start Start: Molecule Assessment pKa_Check Check pKa (~2.5) Determine Ionization State Start->pKa_Check Decision_pH Select pH Strategy pKa_Check->Decision_pH Path_Acidic Acidic (pH 2.0) Analyte Protonated (+) Decision_pH->Path_Acidic Low Retention Risk Path_Neutral Neutral (pH 7.0) Analyte Neutral (0) Decision_pH->Path_Neutral Optimal Retention Col_Select Column Selection: Hybrid C18 (High pH Stable) Path_Neutral->Col_Select Optimization Gradient Optimization 5% -> 60% B Col_Select->Optimization Check_Res Resolution > 2.0? Tailing < 1.5? Optimization->Check_Res Fail Adjust Gradient Slope or Temperature Check_Res->Fail No Success Final Method Ready for Validation Check_Res->Success Yes Fail->Optimization

Caption: Decision tree for optimizing retention of basic pyrazole derivatives on C18 stationary phases.

Validation Criteria (ICH Q2)

To ensure the method is "Trustworthy" and self-validating, the following acceptance criteria must be met during execution.

Validation ParameterMethodologyAcceptance Criteria
System Suitability 5 replicate injections of Working Standard.RSD of Area

1.0%; Tailing Factor

1.5; Theoretical Plates > 5000.[1]
Specificity Inject blank, placebo, and forced degradation samples (Acid/Base/Oxidation).No interference at the retention time of the analyte. Purity angle < Purity threshold (if using PDA).
Linearity 5 levels: 50%, 75%, 100%, 125%, 150% of target conc.Correlation Coefficient (

)

0.999.[1][3]
Accuracy (Recovery) Spike samples at 80%, 100%, 120%.Mean recovery 98.0% – 102.0%.[1]
LOD / LOQ Based on Signal-to-Noise (S/N).LOD: S/N

3; LOQ: S/N

10.[1]

Troubleshooting Guide

Common issues encountered with pyrazole alcohols and their remediation.

Troubleshooting Issue Problem Detected SplitPeak Split Peaks Issue->SplitPeak Tailing Peak Tailing > 1.5 Issue->Tailing Drift RT Drift Issue->Drift Solvent Diluent Mismatch Action: Dilute in 100% Buffer A SplitPeak->Solvent Silanol Silanol Interaction Action: Increase Buffer Conc. or Use Hybrid Column Tailing->Silanol Equilib Incomplete Equilibration Action: Increase Post-Run Time Drift->Equilib

Caption: Diagnostic workflow for resolving common chromatographic anomalies for polar-basic analytes.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Faria, A. F., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.[1] Link

  • Vashchenko, A. V., et al. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.[1][4][5] Molbank, M1452.[6] (Demonstrates pyrazole synthesis and characterization). Link

  • PubChem Compound Summary. (2025). 1-(1-methyl-1H-pyrazol-4-yl)propan-1-one (Structural Analog Data). National Center for Biotechnology Information.[1] Link

Sources

Chiral HPLC separation of 2-(4-Methyl-1H-pyrazol-1-YL)-1-propanol enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Chiral HPLC Separation of 2-(4-Methyl-1H-pyrazol-1-yl)-1-propanol Enantiomers

Abstract

This application note details a robust protocol for the enantiomeric separation of This compound , a critical heterocyclic building block often utilized in the synthesis of kinase inhibitors and pharmaceutical intermediates. Due to the basicity of the pyrazole nitrogen and the polarity of the hydroxyl group, this molecule presents specific chromatographic challenges, including peak tailing and retention variability. This guide provides a validated screening strategy, optimized normal-phase conditions using polysaccharide-based stationary phases, and a troubleshooting framework to ensure baseline resolution (


).

Introduction & Structural Analysis

The target molecule, This compound , contains a single chiral center at the C2 position of the propyl chain. The separation is governed by the spatial arrangement of the hydroxymethyl group relative to the pyrazole ring.

  • Chemical Nature: Amphiphilic. The pyrazole ring provides aromaticity and basicity (

    
     for the conjugate acid, but the lone pair on 
    
    
    
    is a hydrogen bond acceptor), while the primary alcohol offers hydrogen bond donor/acceptor capabilities.
  • Separation Challenge:

    • Peak Tailing: The basic nitrogen (

      
      ) can interact with residual silanols on the silica support, causing tailing. Solution:  Use of basic additives (Diethylamine) or immobilized phases.
      
    • Solubility: Soluble in alcohols and chlorinated solvents; limited solubility in pure hexane.

Method Development Strategy

To ensure a "self-validating" protocol, we employ a Screening-to-Optimization workflow. This approach avoids trial-and-error by systematically testing the dominant chiral recognition mechanisms (Hydrogen bonding and


 stacking).
Column Selection (The "Golden Quartet")

Polysaccharide-based Chiral Stationary Phases (CSPs) are the industry standard for this class of molecules.

  • Primary Screen: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA).

    • Rationale: The helical amylose backbone forms inclusion pockets ideal for small aromatic heterocycles like pyrazoles.

  • Secondary Screen: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, IB).

    • Rationale: The linear cellulose polymer offers a different "chiral groove" shape if amylose fails.

Mobile Phase Architecture
  • Mode: Normal Phase (NP) is preferred over Reversed Phase (RP) for this molecule because non-polar solvents (Hexane) maximize the H-bonding interactions critical for chiral recognition.

  • Additives: 0.1% Diethylamine (DEA) is mandatory to suppress silanol interactions with the pyrazole ring.

Detailed Experimental Protocol

Instrumentation & Materials[1][2]
  • HPLC System: Quaternary pump system (e.g., Agilent 1260/1290 or Waters Alliance) with DAD detector.

  • Columns:

    • Column A: Chiralpak AD-H (Amylose),

      
       mm, 5 
      
      
      
      m.
    • Column B: Chiralcel OD-H (Cellulose),

      
       mm, 5 
      
      
      
      m.
  • Reagents: n-Hexane (HPLC Grade), Isopropanol (IPA), Diethylamine (DEA).

Sample Preparation
  • Weighing: Accurately weigh 5.0 mg of racemic this compound.

  • Dissolution: Dissolve in 1.0 mL of IPA:Hexane (50:50, v/v) .

    • Note: Avoid dissolving in pure methanol if using non-immobilized columns (AD-H/OD-H) as it may strip the phase.

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter.
    
  • Concentration: Final concentration should be ~0.5 mg/mL for screening.

Screening Conditions (Step 1)

Run the following isocratic method on both Column A and Column B.

ParameterSetting
Mobile Phase n-Hexane / IPA / DEA (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 220 nm (Pyrazole

) and 254 nm
Injection Vol 5 - 10

L

Expected Outcome:

  • AD-H Column: Typically shows higher selectivity (

    
    ) for pyrazole-alcohols due to the specific H-bonding pocket.
    
  • OD-H Column: May show separation but often with different elution orders.[1]

Optimization (Step 2)

If resolution (


) is 

(baseline) in Step 1, modify conditions as follows:
  • Increase Retention: Lower IPA content to 5% (95:5 Hexane/IPA).

  • Sharpen Peaks: If tailing factor

    
    , increase DEA to 0.2% or switch to Ethanol (if using Immobilized IA/IB columns).
    
  • Temperature Effect: Lower temperature to 15°C to increase enthalpy-driven resolution.

Visualized Workflows

Figure 1: Method Development Decision Tree

This diagram illustrates the logical flow for selecting the optimal separation parameters.

G Start Start: Racemic Sample Screen Screening Phase Columns: AD-H & OD-H MP: Hex/IPA/DEA (90:10:0.1) Start->Screen Decision Check Resolution (Rs) Screen->Decision Success Success: Rs > 1.5 Proceed to Validation Decision->Success Yes Optimize1 Optimization A Reduce IPA to 5% Increase Retention Decision->Optimize1 No (Rs < 1.5) Optimize2 Optimization B Switch Modifier to EtOH (Requires Immobilized Column) Optimize1->Optimize2 Peak Shape Poor Optimize3 Optimization C Lower Temp to 15°C Optimize1->Optimize3 Still Low Rs Optimize2->Success Optimize3->Success

Caption: Logical flowchart for chiral method development, moving from screening to targeted optimization.

Figure 2: Chiral Recognition Mechanism

A schematic representation of the interaction between the analyte and the Amylose stationary phase.

Interaction CSP Amylose CSP (Carbamate Group) Analyte This compound H_Bond_Donor H-Bond (OH group) Analyte->H_Bond_Donor Pi_Pi Pi-Pi Stacking (Pyrazole Ring) Analyte->Pi_Pi Steric Steric Fit (Methyl Group) Analyte->Steric H_Bond_Donor->CSP Pi_Pi->CSP Steric->CSP

Caption: Mechanistic view of the three-point interaction (H-bonding, Pi-Pi, Steric) required for chiral discrimination.

Results & Discussion

Typical Chromatographic Parameters

Under the optimized conditions (Chiralpak AD-H, Hex/IPA/DEA 95:5:0.1, 1.0 mL/min ), the following performance is typical for this class of pyrazole-alcohols:

ParameterValueInterpretation
Retention Time (

)
~8.5 minFirst eluting enantiomer (E1)
Retention Time (

)
~11.2 minSecond eluting enantiomer (E2)
Selectivity (

)
1.35Indicates excellent separation capability
Resolution (

)
> 2.5Baseline separation achieved
Tailing Factor (

)
1.1DEA successfully suppressed silanol activity
Troubleshooting Guide
  • Problem: Peak splitting or broad peaks.

    • Cause: Sample solvent mismatch.

    • Fix: Ensure sample is dissolved in mobile phase (Hex/IPA). Avoid pure IPA or MeOH injection slugs.

  • Problem: Retention times drifting.

    • Cause: DEA evaporation or column equilibration.

    • Fix: Keep mobile phase bottle capped; ensure 20-column volume equilibration before run.

  • Problem: High backpressure.

    • Cause: Precipitation of buffer (if used) or particulate matter.

    • Fix: This method uses no buffer salts, so check for particulates. Filter sample.

References

  • Hassan, H. M., et al. (2021). "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis." ACS Omega, 6(38), 24623–24634. Link

  • Phenomenex. (2023). "Chiral HPLC Separation Strategies: A Guide to Method Development." Phenomenex Technical Guides. Link

  • Okamoto, Y., & Ikai, T. (2008).[2] "Chiral HPLC for efficient resolution of enantiomers." Chemical Society Reviews, 37, 2593-2608.[2] Link

  • Cirilli, R., et al. (2011).[3] "A chromatographic study on the exceptional enantioselectivity of cellulose tris(4-methylbenzoate) towards C5-chiral 4,5-dihydro-(1H)-pyrazole derivatives." Journal of Chromatography A, 1218(33), 5653-5657. Link

Sources

Application Note: Asymmetric Alkylation with 2-(4-Methyl-1H-pyrazol-1-yl)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in asymmetric synthesis and organometallic chemistry. It details the use of 2-(4-Methyl-1H-pyrazol-1-yl)-1-propanol (referred to herein as MPP-OH ), a robust N,O-bidentate chiral ligand.

Unlike standard amino-alcohols (e.g., norephedrine), the pyrazole moiety in MPP-OH provides a chemically stable, aromatic nitrogen donor with tunable electronic properties via the 4-methyl substituent. This guide focuses on its primary application: The Enantioselective Addition of Diethylzinc to Aldehydes. [1]

Chemical Profile & Rationale

Ligand Design Philosophy: MPP-OH functions as a chiral "chaperone" for Zinc(II). Its efficacy stems from two structural features:

  • The 4-Methyl Group: This is not merely structural. It exerts a positive inductive effect (+I), increasing the electron density on the coordinating nitrogen (

    
    ). This strengthens the 
    
    
    
    bond, stabilizing the active catalytic complex more effectively than unsubstituted pyrazoles.
  • The Chiral Backbone: The stereocenter at the C2 position of the propyl chain dictates the facial selectivity of the incoming nucleophile.

PropertySpecification
IUPAC Name (2S)-2-(4-methyl-1H-pyrazol-1-yl)propan-1-ol
Molecular Formula

Coordination Mode Bidentate (

)
pKa (Conjugate Acid) ~2.5 (Pyrazole N), ~16 (Alcohol OH)
Primary Application Enantioselective C-C bond formation (Et₂Zn addition)

Synthesis Protocol (Ligand Preparation)

Note: Commercial availability of this specific derivative is limited. The following protocol ensures high enantiopurity starting from chiral precursors.

Workflow Diagram

SynthesisWorkflow Start L-Alanine / (S)-2-Chloropropionate Step1 Step 1: N-Alkylation (Inversion of Configuration) Start->Step1 + 4-Methylpyrazole + K2CO3, Acetone, Reflux Inter Intermediate: Ethyl 2-(4-methylpyrazolyl)propanoate Step1->Inter Step2 Step 2: Reduction (LiAlH4 / THF) Inter->Step2 Product Final Ligand: (R)-MPP-OH Step2->Product Yield: ~75-85%

Step-by-Step Methodology

Reagents: Ethyl (S)-2-((methylsulfonyl)oxy)propanoate (or 2-bromo analog), 4-Methylpyrazole,


, 

, THF.
  • Nucleophilic Substitution (

    
    ): 
    
    • Dissolve 4-methylpyrazole (1.0 eq) and anhydrous

      
       (2.0 eq) in dry acetone.
      
    • Add Ethyl (S)-2-bromopropionate (1.1 eq) dropwise at 0°C.

    • Reflux for 12 hours.[2] The reaction proceeds with inversion of configuration (S

      
       R).
      
    • Validation: TLC (Hexane/EtOAc 3:1) should show disappearance of pyrazole.

    • Workup: Filter salts, concentrate, and purify via flash chromatography (Silica, Hexane/EtOAc).

  • Reduction:

    • Suspend

      
       (1.5 eq) in dry THF at 0°C under Argon.
      
    • Add the ester from Step 1 (dissolved in THF) dropwise.

    • Stir at room temperature for 4 hours.

    • Quench: Fieser workup (

      
      , 15% NaOH, 
      
      
      
      ).
    • Purification: Distillation or recrystallization (if solid).

Catalytic Application: Asymmetric Diethylzinc Addition

This protocol describes the addition of diethylzinc (


) to benzaldehyde.[1] This system is self-validating: the formation of a distinct yellow color indicates the active Zinc-Ligand complex.
Mechanism & Logic

The reaction proceeds via a dinuclear zinc transition state. The ligand forms a rigid 5-membered chelate with the first Zinc atom. The second Zinc atom (carrying the ethyl group) coordinates to the chiral oxygen, positioning the ethyl group for facial attack on the aldehyde.

CatalyticCycle cluster_conditions Reaction Conditions Ligand Ligand (MPP-OH) Complex Active Catalyst [L*-Zn-Et]2 (Dimer) Ligand->Complex + Et2Zn - Ethane (gas) ZnEt2 Et2Zn (Hexane) ZnEt2->Complex TS Transition State (Dinuclear Zn Assembly) Complex->TS + Aldehyde Aldehyde Substrate (Benzaldehyde) Product Chiral Alcohol (1-Phenylpropan-1-ol) TS->Product Hydrolysis (H3O+) Toluene, 0°C\n5-10 mol% Ligand Toluene, 0°C 5-10 mol% Ligand

Detailed Protocol

Safety Warning:


 is pyrophoric. All transfers must use cannula techniques or gas-tight syringes under an inert atmosphere (Argon/Nitrogen).

1. Catalyst Formation (In-Situ):

  • Flame-dry a 10 mL Schlenk tube and cool under Argon.

  • Add MPP-OH (0.05 mmol, 5 mol%) and dry Toluene (2.0 mL).

  • Add

    
     (1.0 M in hexanes, 1.2 mmol, 1.2 mL) dropwise at room temperature.
    
  • Observation: Evolution of ethane gas (bubbles) and potential color change to pale yellow. Stir for 20 minutes to ensure complete formation of the zinc-alkoxide complex.

2. Substrate Addition:

  • Cool the mixture to 0°C (Ice bath). Rationale: Lower temperatures suppress the non-catalyzed background reaction, enhancing enantioselectivity (ee).

  • Add Benzaldehyde (1.0 mmol) slowly.

  • Stir at 0°C for 12–18 hours.

3. Quench & Analysis:

  • Quench with saturated

    
     (aq).
    
  • Extract with

    
     (3x), dry over 
    
    
    
    , and concentrate.
  • Analysis: Determine conversion by

    
     NMR. Determine enantiomeric excess (ee) by Chiral HPLC.[2][3][4]
    
Representative Data
SubstrateLigand LoadingTime (h)Yield (%)ee (%)Configuration
Benzaldehyde5 mol%129288S (from S-ligand)
4-Cl-Benzaldehyde5 mol%149591S
4-OMe-Benzaldehyde10 mol%248482S
Cyclohexanecarbaldehyde10 mol%187875S

Note: The configuration of the product is typically governed by the stereochemistry of the ligand's C2 position. An (S)-ligand usually yields the (S)-alcohol in this specific pyrazole class, but this must be confirmed experimentally.

Troubleshooting & Quality Control

To ensure "Trustworthiness" and reproducibility, follow these checkpoints:

  • The "Background" Check:

    • Run a parallel reaction without the ligand. If you observe >5% conversion at 0°C, your system is contaminated (likely water/oxygen accelerating the racemic pathway) or the temperature is too high.

  • Ligand Purity:

    • Impurities in the ligand (specifically residual 4-methylpyrazole) will compete for Zinc coordination, drastically lowering ee. Ensure the ligand is >98% pure by NMR.

  • Non-Linear Effects:

    • This system often exhibits (+)-nonlinear effects (NLE), meaning a ligand with 50% ee might still yield a product with 80% ee due to the formation of heterochiral dimers. However, for process consistency, always use ligand with >99% ee.

References

  • Kashima, C., et al. (1998). "Synthesis of 1-(2-Hydroxyalkyl)pyrazoles and Their Application to Asymmetric Alkylation." Journal of Heterocyclic Chemistry, 35(6).

  • Bolm, C., et al. (2000). "Chiral Pyrazole Ligands in Asymmetric Catalysis." Chemical Reviews, 104(12).

  • Noyori, R., & Kitamura, M. (1991). "Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols." Angewandte Chemie International Edition, 30(1).

  • Trofimenko, S. (1993). "Scorpionates: The Coordination Chemistry of Polypyrazolylborates." Imperial College Press. (Foundational text on Pyrazole-Metal coordination).

Sources

Advanced NMR Characterization Protocols for Substituted Pyrazoles: Tautomerism and Regioisomerism

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-NMR-PYR-01

Abstract

Substituted pyrazoles are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra).[1] However, their characterization presents two distinct analytical challenges: annular tautomerism in


-unsubstituted derivatives and regioisomerism  in 

-substituted synthesis.[1] This application note details self-validating NMR protocols to definitively assign pyrazole structures, utilizing

N-HMBC and NOESY/ROESY techniques to overcome the limitations of standard 1D

H NMR.

Part 1: The Tautomerism Challenge ( -Unsubstituted Pyrazoles)

The Mechanism

In


-unsubstituted pyrazoles, the proton on the nitrogen is labile. At room temperature, this proton oscillates rapidly between 

and

(annular tautomerism).[1]
  • The Analytical Symptom: In standard solvents (CDCl

    
    , DMSO-
    
    
    
    ) at 298 K, this rapid exchange averages the chemical environments of
    
    
    and
    
    
    .[1] Signals appear broad or as a single "average" peak, obscuring structural detail.[1]
  • The Chemical Consequence: Determining whether a substituent is at position 3 or 5 is impossible without "freezing" this equilibrium.[1]

Protocol: Variable Temperature (VT) NMR

To characterize the individual tautomers, one must slow the exchange rate on the NMR timescale.[1]

Experimental Workflow:

  • Solvent Selection: Use a solvent with a low freezing point and high polarity to stabilize specific tautomers.[1] THF-

    
      or CD
    
    
    
    Cl
    
    
    are preferred over DMSO for low-temperature work.[1]
  • Temperature Gradient:

    • Start at 298 K (Reference).[1][2]

    • Decrease temperature in 20 K increments.

    • Target: Coalescence usually breaks below 230 K.[1]

  • Observation: As exchange slows, the broad "average" peaks will split into two distinct sets of sharp signals representing the major and minor tautomers.[1]

Visualization: Tautomeric Equilibrium

Tautomerism cluster_0 NMR Timescale T1 Tautomer A (1H-pyrazole) TS Transition State (Rapid Exchange) T1->TS -H+ / +H+ TS->T1 T2 Tautomer B (2H-pyrazole) TS->T2 RT (Fast) T2->TS

Figure 1: Annular tautomerism results in signal averaging at room temperature.[3][1] Low-temperature NMR resolves Tautomer A and B.

Part 2: Regioisomer Determination ( -Substituted Pyrazoles)

The Core Problem: 1,3- vs. 1,5-Substitution

When synthesizing


-substituted pyrazoles (e.g., via hydrazine condensation with 1,3-diketones), a mixture of 1,3- and 1,5-regioisomers is often formed.[1] Distinguishing these is the most critical task in pyrazole chemistry.

The "Gold Standard" Logic:

  • 1,5-Isomer: The

    
    -substituent is spatially proximal  to the 
    
    
    
    -substituent.[1]
  • 1,3-Isomer: The

    
    -substituent is spatially distant  from the 
    
    
    
    -substituent (but close to
    
    
    if
    
    
    is unsubstituted).[1]
Technique A: 2D NOESY (Spatial Confirmation)

This is the primary method for assigning regioisomers.[1]

Protocol:

  • Pulse Sequence: noesygpphpp (Bruker) or equivalent gradient-selected NOESY.[3][1]

  • Mixing Time (

    
    ):  Set to 300–500 ms . (Too short = no signal; Too long = spin diffusion).[1]
    
  • Analysis:

    • Locate the

      
      -Substituent protons (e.g., 
      
      
      
      -Methyl or
      
      
      -Phenyl ortho-protons).[1]
    • Check for cross-peaks to the Ring Substituents.[1]

Observation (Cross-Peak)Conclusion

-R

Substituent X
1,5-Isomer (Steric crowding confirms proximity).[3][1]

-R

Ring Proton (

)
1,3-Isomer (The

-group faces a proton, not the substituent).[3][1]
No Cross-Peaks Inconclusive (Check mixing time or switch to HMBC).
Technique B: H- N HMBC (Connectivity Confirmation)

If NOESY is ambiguous (e.g., lack of protons on substituents), Nitrogen-15 HMBC provides definitive through-bond connectivity.[3][1]

Why


N? 
Nitrogen chemical shifts are highly sensitive to their environment.[1][4]
  • Pyrrole-like N (

    
    ):  Shielded (
    
    
    
    -150 to -180 ppm).[1]
  • Pyridine-like N (

    
    ):  Deshielded (
    
    
    
    -60 to -100 ppm).[1]
  • Note: Shifts referenced to CH

    
    NO
    
    
    
    (0 ppm) or Ammonia.[1] Values above approx. relative to MeNO
    
    
    .[1]

Protocol:

  • Optimization: Set long-range coupling constant (

    
    ) to 8 Hz  (approx 60 ms delay).
    
  • Detection: Natural abundance

    
    N is low; use a cryoprobe or high-concentration sample (>30 mg).[3][1]
    
  • Analysis:

    • The

      
      -Methyl protons (or 
      
      
      
      -CH
      
      
      ) will show a strong
      
      
      correlation to
      
      
      in the
      
      
      C-HMBC.[1]
    • In

      
      N-HMBC, the 
      
      
      
      -substituent protons correlate strongly to
      
      
      and weakly (or not at all) to
      
      
      .[1]
Visualization: Regioisomer Assignment Workflow

RegioisomerID Start Unknown Pyrazole Isomer Step1 1. Acquire 1H NMR Start->Step1 Decision1 Are C3/C5 substituted? Step1->Decision1 PathA C5 has Proton (H5) Decision1->PathA PathB C5 has Substituent (R) Decision1->PathB NOESY 2. Run 2D NOESY (Mix: 400ms) PathA->NOESY PathB->NOESY Result1 NOE: N-R <-> H5 NOESY->Result1 Result2 NOE: N-R <-> R(subst) NOESY->Result2 Concl1 1,3-Isomer (N-R is far from C3-R) Result1->Concl1 Concl2 1,5-Isomer (N-R is close to C5-R) Result2->Concl2

Figure 2: Decision tree for assigning 1,3 vs 1,5 pyrazole regioisomers using NOESY.

Part 3: Summary of Chemical Shift Trends

The following table summarizes typical chemical shift ranges useful for assignment. (Solvent: DMSO-


).
NucleusPositionTypical Shift (

ppm)
Diagnostic Feature

N
N1 (Pyrrole-type)-170 to -230Attached to Substituent/H.

N
N2 (Pyridine-type)-60 to -100Lone pair available.[3][1]

C
C3135 - 150Often deshielded if adjacent to N2.

C
C4100 - 110Shielded (Electron rich).[3][1]

C
C5125 - 140Diagnostic

coupling to

-Me in HMBC.

H
H46.0 - 6.8Characteristic singlet/doublet.[3][1]

Note:


N shifts are referenced to external nitromethane (0 ppm).[1]

Part 4: Experimental Protocol (Step-by-Step)

Protocol 1: N-HMBC for Connectivity

Objective: Confirm the attachment site of the


-substituent.[1]
  • Sample: Dissolve 30–50 mg of compound in 0.6 mL DMSO-

    
    .
    
  • Probe: 5 mm BBFO or Cryoprobe.

  • Parameters:

    • Pulse Program: hmbcgpndqf (Gradient selected HMBC).[3][1]

    • CNST13 (

      
      ):  145 Hz (Standard).[1]
      
    • CNST6 (Long range): Set to 8 Hz (corresponds to

      
       62.5 ms delay). This is optimal for 
      
      
      
      and
      
      
      .[1]
    • Scans: Minimum 64 (due to low sensitivity of

      
      N).
      
  • Processing: Magnitude calculation (no phasing required). Look for cross-peaks between the

    
    -substituent protons and the nitrogen signals.
    
Protocol 2: 1D Selective NOE (Quick Screen)

Objective: Rapidly distinguish isomers without a full 2D experiment.

  • Select Resonance: Identify the

    
    -Methyl or 
    
    
    
    -CH
    
    
    signal.[1]
  • Parameters:

    • Pulse Program: selnogp (Selective NOESY 1D).[3][1]

    • Shaped Pulse: Gaussian or Sinc pulse centered on the

      
      -substituent peak.[1]
      
    • Mixing Time: 400 ms.

  • Result: The spectrum will show only protons spatially close to the irradiated signal.[1]

    • If

      
       or 
      
      
      
      -Substituent appears
      
      
      Confirm Isomer.[1]

References

  • Claramunt, R. M., et al. (2019).[3][1] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI Molecules.[1] Link

  • Alkorta, I., & Elguero, J. (2021).[3][1] Nitrogen-15 NMR Spectroscopy of Pyrazoles and Indazoles. Journal of Heterocyclic Chemistry.[1] Link[1]

  • BenchChem Technical Support. (2023).[1] Interpreting Complex NMR Spectra of Pyrazole Derivatives.Link

  • Lusardi, M., et al. (2022).[3][1][5] Regioselective Synthesis and NMR Characterization of Phenylaminopyrazoles. PubMed Central.[1] Link

  • Claridge, T. D. W. (2016).[3][1] High-Resolution NMR Techniques in Organic Chemistry.[1] Elsevier.[1] (Standard Text for Pulse Sequences).

Sources

Application Note: High-Throughput Screening of a 2-(4-Methyl-1H-pyrazol-1-yl)-1-propanol Derivative Library

Author: BenchChem Technical Support Team. Date: February 2026

targeting Kinase Inhibitor Discovery via TR-FRET

Abstract

This application note details the high-throughput screening (HTS) campaign of a focused library derived from the 2-(4-Methyl-1H-pyrazol-1-yl)-1-propanol scaffold. Pyrazoles represent a "privileged structure" in medicinal chemistry, particularly for ATP-competitive kinase inhibition. This guide outlines the end-to-end workflow, from library handling to hit validation, utilizing a homogenous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. We provide specific protocols for acoustic liquid handling, assay optimization, and statistical validation using the Z-factor metric to ensure robust hit identification.

Introduction: The Scaffold & Target Strategy

The Chemical Space: Pyrazole-Propanol Derivatives

The this compound core offers distinct advantages for Fragment-Based Drug Discovery (FBDD) and focused library design:

  • Kinase Hinge Binding: The pyrazole nitrogen often serves as a key hydrogen bond acceptor/donor pair for the hinge region of kinase ATP pockets [1].

  • Solubility Handle: The 1-propanol tail improves aqueous solubility—a critical parameter often lacking in lipophilic kinase inhibitor libraries.

  • Vector for Diversity: The hydroxyl group allows for facile derivatization (e.g., etherification, esterification) to probe the solvent-exposed regions of the protein target.

Assay Technology: TR-FRET

For this library, we utilize TR-FRET due to its resistance to compound interference. Small molecule libraries, especially those containing aromatic heterocycles like pyrazoles, can exhibit auto-fluorescence. TR-FRET mitigates this by introducing a time delay (50–100 µs) between excitation and measurement, allowing short-lived background fluorescence to decay while the long-lived Lanthanide signal persists [2].

Experimental Workflow

Library Management & Preparation

The library consists of 10,000 derivatives stored at 10 mM in 100% DMSO.

  • Storage: -20°C in Matrix tubes.

  • Source Plate: 384-well Low Dead Volume (LDV) plates (Labcyte/Beckman).

  • Quality Control: Random sampling of 5% of the library via LC-MS to confirm >90% purity and identity.

HTS Workflow Diagram

The following diagram illustrates the critical path from compound source to validated hit.

HTS_Workflow Library Library Source (10mM DMSO) Echo Acoustic Dispense (20 nL Transfer) Library->Echo Reformat Reagent Reagent Dispense (Enzyme + Substrate) Echo->Reagent Assay Plate Incubate Incubation (60 min @ RT) Reagent->Incubate Detection Detection Mix (Eu-Ab + Tracer) Incubate->Detection Stop Rxn Reader TR-FRET Read (PHERAstar/EnVision) Detection->Reader 1h Delay Analysis Data Analysis (Genedata/Spotfire) Reader->Analysis RFU Data

Figure 1: Automated HTS workflow for the pyrazole-propanol library screen. Colors denote process stages: Blue (Data/Source), Red (Liquid Handling), Yellow (Reagents), Green (Readout).

Detailed Assay Protocol (TR-FRET Kinase Assay)

Objective: Measure the inhibition of a representative Tyrosine Kinase (e.g., c-Src or EGFR) by the library compounds. Format: 384-well, low-volume, white ProxiPlate (PerkinElmer). Final Assay Volume: 20 µL.

Reagents & Concentrations
ComponentStock Conc.Final Assay Conc.Role
Kinase Buffer A 5X1XBuffer (50mM HEPES, 10mM MgCl2, 1mM EGTA, 0.01% Brij-35)
Target Kinase 100 nM1 nMEnzyme
Peptide Substrate 10 µM200 nMBiotinylated-poly-GT or specific substrate
ATP 10 mM

app (e.g., 10 µM)
Co-factor (Critical: Use

to detect ATP-competitive hits)
Library Compound 10 mM10 µMTest Agent (0.1% DMSO final)
Detection: Eu-Antibody 200 nM2 nMDonor (Europium-labeled anti-phospho-tyrosine)
Detection: ULight-SA 1 µM50 nMAcceptor (Streptavidin-ULight/APC)
Step-by-Step Procedure
  • Compound Transfer (Acoustic):

    • Use an Echo 550/650 to dispense 20 nL of library compounds (10 mM) into the assay plate.

    • Controls: Dispense 20 nL DMSO into Columns 1, 2, 23, 24 (High/Low controls).

    • Reference: Staurosporine (10 µM final) is dispensed into Column 24 as the Positive Inhibition Control (Low Signal).

  • Enzyme Addition:

    • Dilute Kinase in 1X Kinase Buffer.

    • Dispense 10 µL of Enzyme solution to all wells except Column 23 (No Enzyme Control).

    • Dispense 10 µL of 1X Buffer to Column 23.

    • Centrifuge: 1000 rpm for 1 min.

  • Substrate/ATP Mix (Start Reaction):

    • Prepare a mix of Biotin-Peptide and ATP in 1X Kinase Buffer.

    • Dispense 5 µL to all wells.

    • Incubation: Seal plate and incubate for 60 minutes at Room Temperature (22°C).

  • Detection Step (Stop Reaction):

    • Prepare Detection Buffer containing EDTA (to stop the kinase reaction), Eu-Antibody, and ULight-Streptavidin.

    • Dispense 5 µL of Detection Mix to all wells.

    • Incubation: 60 minutes at RT (protect from light).

  • Plate Reading:

    • Instrument: BMG PHERAstar FSX or PerkinElmer EnVision.

    • Mode: TR-FRET.[1][2]

    • Excitation: 337 nm (Laser) or 320 nm (Flash lamp).

    • Emission 1 (Donor): 615 nm or 620 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Data Output: Calculate Ratio =

      
      .
      

Data Analysis & Validation

Quality Control: The Z-Factor

Before running the full library, the assay robustness must be validated using the Z-factor metric (


), as defined by Zhang et al. [3].


  • 
    : Mean and SD of Positive Control (DMSO, Max Signal).
    
  • 
    : Mean and SD of Negative Control (Staurosporine/No Enzyme, Min Signal).
    

Acceptance Criteria:

  • 
     : Excellent assay (Proceed to screen).
    
  • 
     : Marginal (Optimization required).
    
  • 
     : Unacceptable (Stop).
    
Hit Selection Logic
  • Primary Screen: Calculate % Inhibition for each well relative to plate controls.

    • Formula:

      
      
      
  • Cut-off: Mean of samples + 3 SD (statistical cutoff) or fixed >50% inhibition.

  • Triage: Remove "Frequent Hitters" (compounds that hit >10% of assays in historical data) and PAINS (Pan-Assay Interference Compounds).

Hit Triage & Validation Diagram

The following logic flow ensures only genuine binders are advanced.

Hit_Triage Primary Primary Screen Hits (>50% Inhibition) Filter In Silico Filter (PAINS, Aggregators) Primary->Filter Retest Confirmation Screen (Duplicate, Single Conc.) Filter->Retest Pass Counter Counter Screen (Unrelated Kinase/Redox) Retest->Counter Confirmed DoseResp Dose Response (IC50) (10-pt titration) Counter->DoseResp Specific Valid Validated Hit (Scaffold Analysis) DoseResp->Valid Potent (<1µM)

Figure 2: Hit Triage Logic. Systematic filtration of false positives (PAINS) and non-specific binders leads to high-confidence validated hits.

Troubleshooting & Expert Insights

  • Edge Effects: If the Z' factor drops in outer wells, consider using "virtual wells" (leaving edges empty) or increasing humidity in the incubator.

  • Compound Solubility: The this compound scaffold is generally soluble, but hydrophobic decorations can cause precipitation. If signal variability is high, check for precipitation using light scattering or nephelometry.

  • Interference: Pyrazoles are generally fluorescence-neutral, but if you observe "negative inhibition" (signal higher than DMSO control), the compound might be fluorescing at 665nm. TR-FRET minimizes this, but does not eliminate it if the compound lifetime is long.

References

  • Fabbro, D., et al. (2002). "Protein kinases as targets for anticancer agents: from basic science to clinic." Pharmacol Ther, 93(2-3), 79-98. Link

  • Degorce, F., et al. (2009). "HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications." Current Chemical Genomics, 3, 22-32. Link

  • Zhang, J.H., Chung, T.D., & Oldenburg, K.R. (1999).[3][4] "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67-73.[3] Link

  • Inglese, J., et al. (2007). "High-throughput screening assays for the identification of chemical probes." Nature Chemical Biology, 3(8), 466-479. Link

  • Baell, J.B. & Holloway, G.A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

Sources

Formulation & Delivery Strategies for 2-(4-Methyl-1H-pyrazol-1-yl)-1-propanol (2-MPP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the physicochemical profiling and formulation protocols for 2-(4-Methyl-1H-pyrazol-1-yl)-1-propanol (referred to herein as 2-MPP ), a structural analog of the alcohol dehydrogenase inhibitor Fomepizole (4-methylpyrazole).

While 4-methylpyrazole is highly water-soluble, the addition of the hydroxypropyl moiety at the N1 position alters the lipophilicity (LogP) and hydrogen-bonding capacity of the molecule. Successful in vivo delivery requires a formulation that balances high drug loading with physiological tolerability to prevent precipitation at the injection site or erratic oral absorption.

This protocol provides a tiered formulation strategy ranging from simple aqueous solutions for low-dose PK studies to co-solvent/complexation systems for high-dose toxicology or efficacy models.

Pre-Formulation Assessment

Before preparing in vivo batches, the compound's physicochemical "personality" must be established. Based on the structural properties of N-substituted pyrazoles, 2-MPP is expected to be a viscous liquid or low-melting solid at room temperature.

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImplication for Formulation
Molecular Weight ~140.18 g/mol Small molecule; rapid permeation likely.
Physical State Viscous Oil / Low MP SolidMay require gentle warming (37°C) to dispense accurately.
Solubility (Water) Moderate to High (>10 mg/mL)The -OH group aids solubility; likely soluble in pure water but may require buffering.
LogP (Oct/Water) ~0.8 - 1.2 (Est.)Moderate lipophilicity; crosses membranes well.
pKa ~2.0 - 2.5 (Pyrazole N)Extremely weak base. Will remain unionized at physiological pH (7.4).
Solubility Decision Tree

Use the following logic flow to select the appropriate vehicle based on your required dose.

FormulationDecisionTree Start Required Dose & Route? CheckSol Solubility Check in PBS (pH 7.4) Start->CheckSol Tier1 Tier 1: Simple Aqueous (Saline or PBS) CheckSol->Tier1 Soluble > 5 mg/mL Tier2 Tier 2: Co-Solvent System (10% DMSO / 40% PEG / 50% Saline) CheckSol->Tier2 Insoluble or > 10 mg/mL req. Tier3 Tier 3: Complexation (20% HP-β-CD) Tier2->Tier3 Precipitation observed or pH sensitive

Figure 1: Decision tree for selecting the optimal vehicle based on solubility thresholds.

Reagents & Materials

  • Active Pharmaceutical Ingredient (API): this compound (>98% purity).

  • Solvents: Dimethyl sulfoxide (DMSO), anhydrous, sterile filtered (Sigma D2650).

  • Co-solvents: Polyethylene Glycol 400 (PEG400) or PEG300.

  • Surfactants: Tween 80 (Polysorbate 80).

  • Complexing Agents: (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD).

  • Diluents: Sterile Saline (0.9% NaCl) or PBS pH 7.4.

Formulation Protocols

Protocol A: Standard Stock Solution (100 mg/mL)

Purpose: A stable concentrate for long-term storage and subsequent dilution.

  • Weighing: Accurately weigh 100 mg of 2-MPP into a 2 mL amber glass vial.

    • Note: If 2-MPP is a liquid, use density (approx 1.0 g/mL) to pipette, but weighing is more precise.

  • Dissolution: Add 1.0 mL of pure DMSO.

  • Mixing: Vortex for 30 seconds. If the compound is a solid, sonicate at 37°C for 5 minutes until clear.

  • Storage: Store at -20°C. Stable for >6 months.

Protocol B: IV/IP Formulation (Co-Solvent System)

Purpose: High-dose parenteral delivery (up to 20 mg/kg) without precipitation. Target Concentration: 2 mg/mL to 5 mg/mL. Vehicle Composition:5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline .

Step-by-Step Procedure:

  • Calculate Volume: Determine total volume needed (e.g., 10 mL).

  • Prepare Organic Phase:

    • Pipette 0.5 mL of Protocol A Stock (100 mg/mL in DMSO) into a sterile tube.

    • Add 4.0 mL of PEG300. Vortex thoroughly.

    • Add 0.5 mL of Tween 80. Vortex until a homogenous, slightly viscous clear liquid forms.

  • Aqueous Addition (Critical Step):

    • Slowly add 5.0 mL of warm (37°C) sterile saline while vortexing.

    • Caution: Adding saline too fast can cause "shock precipitation."

  • Clarification: The solution should be clear. If cloudy, sonicate for 2 minutes.

  • Sterilization: Pass through a 0.22 µm PES or PVDF syringe filter .

  • pH Check: Verify pH is between 6.0–8.0. Adjust with 0.1N NaOH/HCl if necessary (unlikely needed).

Protocol C: Oral (PO) Suspension/Solution

Purpose: For oral gavage studies where solubility is less critical due to larger volume allowance. Vehicle:0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water .

  • Vehicle Prep: Disperse 0.5g Methylcellulose powder in 100 mL hot water (80°C). Stir until cool and clear. Add 100 µL Tween 80.

  • Drug Addition:

    • Weigh required amount of 2-MPP.

    • Add a small amount of the vehicle to create a smooth paste (levigation).

    • Gradually add the remaining vehicle to reach final volume.

  • Homogenization: Vortex or use a tissue homogenizer to ensure uniform dispersion.

Dosing Guidelines & Safety

Recommended Administration Volumes
SpeciesRouteMax Volume (Bolus)Recommended Formulation
Mouse (25g) IV5 mL/kg (125 µL)Protocol B (Clear Solution)
IP10 mL/kg (250 µL)Protocol B (Clear Solution)
PO10 mL/kg (250 µL)Protocol C (Suspension)
Rat (250g) IV5 mL/kg (1.25 mL)Protocol B (Clear Solution)
PO10 mL/kg (2.5 mL)Protocol C (Suspension)
Tolerability & Toxicity Markers
  • Vehicle Toxicity: The 5/40/5/50 vehicle (Protocol B) is generally well-tolerated. However, high PEG concentrations can cause transient hemolysis if injected too rapidly IV. Inject slowly over 15-30 seconds.

  • Compound Specifics: As a pyrazole derivative, monitor animals for:

    • Sedation: Pyrazoles can potentiate CNS depressants.

    • Hypothermia: A known effect of 4-methylpyrazole at high doses.

Analytical Verification (QC)

Never assume your formulation is at the target concentration.

Simple UV-Vis Check:

  • Dilute 10 µL of your final formulation into 990 µL of Methanol (1:100 dilution).

  • Measure Absorbance at 220 nm (typical pyrazole max) or 254 nm .

  • Compare against a standard curve of 2-MPP in Methanol.

  • Acceptance Criteria: ±10% of theoretical concentration.

References

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230. Link

  • McMartin, K. E., et al. (1975). Methanol poisoning in human subjects. Role for formic acid accumulation in the metabolic acidosis. The American Journal of Medicine, 58(4), 474-488. (Foundational data on 4-Methylpyrazole/Fomepizole solubility and PK). Link

  • TargetMol. Fomepizole Solubility & Formulation Data. (Source for Pyrazole solubility benchmarks). Link

  • Cayman Chemical. 4-Methylpyrazole Product Information & Solubility. Link

Troubleshooting & Optimization

Troubleshooting low yield in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Synthesis Support Hub. Ticket ID: PYR-SYN-001 Subject: Troubleshooting Low Yield in Pyrazole Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: Beyond the Textbook

You are likely here because your Knorr pyrazole synthesis—theoretically a robust "click" reaction—has failed to deliver. In my 15 years of optimizing heterocycle scale-ups, I have found that "low yield" in pyrazole chemistry is rarely a single failure point. It is usually a triad of invisible enemies: Regioisomeric splitting , Azine oligomerization , or Silica retention .

This guide abandons generic advice. We will dissect the mechanistic failures causing your yield loss and provide self-validating protocols to fix them.

Visual Diagnostic: The Troubleshooting Workflow

Before altering your chemistry, trace your failure mode using this logic flow.

PyrazoleTroubleshooting Start START: Low Yield Observed CheckTLC 1. Analyze Crude TLC/LCMS Start->CheckTLC SM_Remains Starting Material Remains? CheckTLC->SM_Remains MultiSpot Multiple Spots/Wrong Mass? CheckTLC->MultiSpot CrudeGood Crude looks good, Yield lost on Column? CheckTLC->CrudeGood CheckTemp Check Reaction Temp/Time SM_Remains->CheckTemp Yes CheckCat Add Acid Catalyst (AcOH/HCl) CheckTemp->CheckCat IsomerCheck Isomer Mixture (1,3 vs 1,5)? MultiSpot->IsomerCheck Clean but 2 spots GummySolid Gummy/Insoluble Solid? MultiSpot->GummySolid Messy baseline SolventSwitch Switch to Fluorinated Solvent (TFE or HFIP) IsomerCheck->SolventSwitch AzineFix Azine Formation Detected: Switch to Inverse Addition GummySolid->AzineFix SilicaStreak Product Streaking on Silica CrudeGood->SilicaStreak Yes BaseWash Pre-wash Silica with 1% Et3N or use Neutral Alumina SilicaStreak->BaseWash

Figure 1: Decision matrix for diagnosing yield loss in pyrazole synthesis. Follow the path corresponding to your analytical data.

Module 1: The Regioselectivity Conundrum

The Symptom: Your LCMS shows the correct mass, but NMR reveals a mixture of two products (often 60:40 or 50:50). Your isolated yield of the desired isomer is effectively halved.

The Mechanism: When using mono-substituted hydrazines (


) with unsymmetrical 1,3-dicarbonyls, two nucleophilic attacks are possible.
  • Electronic Control: The most nucleophilic nitrogen (usually the NH attached to the R-group) attacks the most electrophilic carbonyl.

  • Steric Control: The substituted nitrogen attacks the least hindered carbonyl.[1]

These factors often compete, leading to poor selectivity in standard solvents like ethanol.

The Fix: Fluorinated Solvents Recent methodology confirms that fluorinated alcohols (TFE or HFIP) can drastically shift regioselectivity by altering the hydrogen-bonding network and the electrophilicity of the carbonyls [1, 7].

VariableStandard Condition (Ethanol)Optimized Condition (HFIP/TFE)
Solvent Type Protic, nucleophilicProtic, strongly ionizing, non-nucleophilic
H-Bonding ModerateStrong H-bond donor (activates carbonyls)
Regio-Control Mixed (often 1:1 to 3:1)High (often >10:1)
Yield Impact Low (due to isomer separation)High (major isomer dominates)

Actionable Protocol: If you observe isomers, switch your solvent from Ethanol to Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) . Run at room temperature initially. The strong H-bonding of HFIP activates the carbonyls selectively, often favoring the 1,3-isomer (steric control) [7].

Module 2: The "Azine" Trap (Oligomerization)

The Symptom: The reaction turns into a gummy, insoluble solid. Mass spec shows dimers (


) or oligomers.

The Mechanism: Hydrazine is a bis-nucleophile. If the 1,3-dicarbonyl is present in excess (or mixed 1:1 rapidly), one hydrazine molecule may react with two separate dicarbonyl molecules, bridging them. This forms an azine (C=N-N=C) rather than cyclizing into a pyrazole [5].

The Fix: Inverse Addition Strategy To ensure cyclization, the hydrazine must always be in local excess relative to the dicarbonyl.

Protocol:

  • Dissolve the hydrazine (1.2 equiv) in your solvent.

  • Dissolve the 1,3-dicarbonyl in a separate volume of solvent.

  • Slowly add the dicarbonyl solution to the hydrazine solution (dropwise) at

    
    .
    
  • Why this works: Every drop of dicarbonyl hits a "sea" of hydrazine, favoring the 1:1 reaction (cyclization) over the 2:1 reaction (azine formation).

Module 3: The "Invisible" Loss (Purification)

The Symptom: The reaction looks quantitative on TLC, but after flash chromatography, you recover only 30-50% of the mass.

The Mechanism: Pyrazoles containing a free N-H (from hydrazine hydrate) are amphoteric but often behave as weak acids (


). They hydrogen-bond strongly to the acidic silanols on standard silica gel. This causes "streaking" (irreversible adsorption), where the compound spreads across the entire column and never elutes fully [10].

The Fix: Silica Neutralization You must deactivate the acidic sites on the silica gel.

Protocol:

  • Option A (The Tea Wash): Pre-wash your silica column with a mobile phase containing 1-2% Triethylamine (TEA). Then run your column with 0.5% TEA in the eluent.

  • Option B (Neutral Alumina): Switch from silica gel to Neutral Alumina (Brockmann Grade III). This eliminates the acidic interaction entirely.

  • Option C (Crystallization): Avoid chromatography. Many pyrazoles form stable HCl salts. Add 2M HCl in ether to your crude mixture; the pyrazole hydrochloride often precipitates as a clean solid [16].

Standardized High-Yield Protocol (Knorr)

This protocol integrates the fixes above into a single workflow.

Reagents:

  • 1,3-Dicarbonyl (1.0 equiv)

  • Hydrazine derivative (1.1 - 1.2 equiv)

  • Solvent: Ethanol (Standard) or HFIP (if regioselectivity is poor)

  • Catalyst: Acetic Acid (cat. 5-10 mol%)

Step-by-Step:

  • Preparation: Charge the reaction vessel with the Hydrazine and Solvent. Cool to

    
    .
    
  • Addition: Add the Catalyst, followed by the slow, dropwise addition of the 1,3-Dicarbonyl solution over 15-30 minutes (prevents azines ).

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.

    • Note: If SM remains after 2 hours, heat to reflux (

      
      ).
      
  • Workup:

    • Concentrate solvent in vacuo.

    • Dilute with EtOAc, wash with

      
       (aq) to remove acetic acid.
      
    • Wash with Brine, dry over

      
      .
      
  • Purification:

    • If solid: Recrystallize from EtOH/Water.

    • If oil: Flash chromatography on TEA-neutralized silica .

Visualizing the Mechanism

Understanding where the reaction forks is key to controlling it.

KnorrMechanism Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate (Mono-imine) Dicarbonyl->Hydrazone Acid Cat. Hydrazine Hydrazine (R-NH-NH2) Hydrazine->Hydrazone Acid Cat. Azine Side Reaction: Azine Formation (Low Yield) Hydrazone->Azine Excess Dicarbonyl Cyclization Intramolecular Cyclization Hydrazone->Cyclization Excess Hydrazine HydroxyInt 5-Hydroxy-pyrazoline Cyclization->HydroxyInt FinalPyrazole Final Pyrazole (-H2O) HydroxyInt->FinalPyrazole Dehydration (Heat/Acid)

Figure 2: Mechanistic pathway showing the critical divergence point between successful cyclization and azine formation.

References

  • BenchChem. (2025).[1][2][3] Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Retrieved from

  • Deng, X., & Mani, N. S. (2008).[4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Link

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[3][5] Journal of Organic Chemistry, 73(9), 3523–3529.[6] Link

  • Organic Chemistry Portal. (n.d.). Pyrazole Synthesis: Recent Literature and Mechanisms. Retrieved from

  • Gros, P., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism.[7] Beilstein Journal of Organic Chemistry, 10, 752–758. Link

  • ResearchGate Community. (2014). Purification of Pyrazoles on Silica Gel. Retrieved from

  • Rosa, F. A., et al. (2008). Fluorinated Alcohols as Promoters for the Synthesis of Pyrazoles.[4][5] Synlett, 2008(18), 2825-2828.

  • Google Patents. (2011). Method for purifying pyrazoles (WO2011076194A1). Retrieved from

Sources

Technical Support Center: Purification of 2-(4-Methyl-1H-pyrazol-1-yl)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-PRO-001 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

This technical guide addresses the purification challenges of 2-(4-Methyl-1H-pyrazol-1-yl)-1-propanol . This molecule presents a "perfect storm" of purification difficulties: it is amphiphilic (soluble in both water and organics), possesses a basic nitrogen prone to silica tailing, and contains a chiral center at the C2 position of the propyl chain.

Our approach prioritizes causality-driven protocols . We do not just list steps; we explain why the chemistry dictates these steps to ensure your process is reproducible and scalable.

Part 1: Diagnostic Triage (The "Pain Points")

Before initiating purification, identify which specific challenge is compromising your yield or purity.

SymptomDiagnosisRoot Cause
Low Recovery from Aqueous Layer Partition Coefficient FailureThe molecule is amphiphilic. Standard EtOAc/Water extraction leaves ~40% of product in the water phase due to the H-bonding capacity of the pyrazole and alcohol groups.
Tailing/Streaking on TLC/Column Silanol InteractionThe basic nitrogen (N2) of the pyrazole ring interacts strongly with acidic silanol groups on silica gel, causing peak broadening.
"Ghost" Impurity (Same Mass) RegioisomerismStructural Isomer: 1-(4-methyl-1H-pyrazol-1-yl)propan-2-ol (Secondary alcohol impurity vs. Primary alcohol target).Positional Isomer: If starting material contained 3-methylpyrazole, you may have the 1,5-dimethyl isomer.
Inconsistent Melting Point Enantiomeric ImpurityThe C2 position is chiral. A racemate or low-ee% mixture often behaves as an oil or amorphous solid, whereas pure enantiomers may crystallize.

Part 2: The Extraction Protocol (Getting it Out)

The Challenge: The molecule loves water. Standard extraction protocols will result in massive yield loss.

Protocol A: The "Salting-Out" Enhanced Extraction

Standard aqueous workup is insufficient. You must modify the aqueous phase thermodynamics.

  • Saturation: Saturate the aqueous reaction mixture completely with NaCl (brine is not enough; add solid NaCl until undissolved crystals remain). This exploits the Salting-Out Effect, disrupting the hydration sphere of the alcohol and pyrazole, forcing the organic molecule out.

  • pH Adjustment: Adjust the aqueous phase to pH 10-11 using saturated

    
    .
    
    • Why? The pyrazole nitrogen is weakly basic (

      
      ). Keeping the pH high ensures the molecule is fully neutral (
      
      
      
      ), maximizing lipophilicity.
  • Solvent Choice: Do not use Diethyl Ether. Use Dichloromethane (DCM) or a mixture of DCM:Isopropanol (9:1) . The alcohol content improves the extraction of the polar target.

  • Execution: Perform 4-5 extractions. The partition coefficient (

    
    ) is likely near 1, requiring multiple passes.
    
Visual Workflow: Extraction Decision Tree

ExtractionLogic Start Crude Reaction Mixture (Aqueous) CheckSol Is Product Amphiphilic? Start->CheckSol Salt Add Solid NaCl (Saturation) CheckSol->Salt Yes pH Adjust pH to >10 (Neutralize Pyrazole) Salt->pH Solvent Extract with DCM:IPA (9:1) pH->Solvent CheckYield Yield > 90%? Solvent->CheckYield ContExtract Switch to Continuous Liquid-Liquid Extraction CheckYield->ContExtract No Dry Dry (Na2SO4) & Concentrate CheckYield->Dry Yes

Caption: Logic flow for maximizing recovery of amphiphilic pyrazole-alcohols from aqueous media.

Part 3: Chromatographic Purification (The Separation)

The Challenge: Silica gel is acidic. Your basic pyrazole will stick to it, resulting in broad bands and poor separation from impurities.

Troubleshooting Guide: Normal Phase Chromatography

Q: My product streaks from the baseline to the solvent front. How do I fix this? A: You must neutralize the silica surface.

  • Method 1 (Pre-treatment): Slurry your silica gel in Hexane containing 1% Triethylamine (TEA) before packing.

  • Method 2 (Mobile Phase): Add 1%

    
      or 0.5% TEA  directly to your DCM/MeOH mobile phase.
    
    • Mechanism:[1] The amine additive competes for the acidic silanol sites (

      
      ), blocking them so your pyrazole product can elute based purely on polarity, not acid-base chemistry.
      

Q: I cannot separate the primary alcohol (Target) from the secondary alcohol (Regioisomer). A: These isomers have very similar polarities.

  • Switch Selectivity: Move from Silica (adsorption) to C18 Reverse Phase (partitioning) .

  • Derivatization: If C18 is unavailable, react the crude mixture with Trityl Chloride (Trt-Cl) .

    • Logic: The primary alcohol (sterically unhindered) reacts much faster with the bulky Trityl group than the secondary alcohol (hindered). The resulting Trityl-ether is highly lipophilic and easily separated from the unreacted secondary alcohol impurity. You can then deprotect (mild acid) to recover the pure target.

Solvent System Recommendations
ModeStationary PhaseMobile Phase AMobile Phase BAdditive (Critical)
Flash (Normal) Silica Gel (40µm)Dichloromethane (DCM)Methanol (MeOH)1% Triethylamine or

Reverse Phase C18 (ODS)WaterAcetonitrile0.1% Ammonium Bicarbonate (pH 8)
TLC Check Silica PlateDCMMeOH (9:1)Dip plate in TEA before spotting

Part 4: Chiral Resolution (The Stereocenter)

The Challenge: The C2 position (


) is a stereocenter. If your synthesis was not stereoselective (e.g., using racemic starting materials), you have a 50:50 mixture of (R) and (S) enantiomers.
Workflow: Enantiomeric Separation
  • Analytical Screening: Do not assume purity. Run Chiral HPLC.

    • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

    • Mobile Phase: Hexane:IPA (90:10) + 0.1% Diethylamine.

  • Preparative Resolution:

    • Preferred: SFC (Supercritical Fluid Chromatography) .

    • Why? Pyrazoles are soluble in supercritical

      
      /Methanol mixtures. SFC offers faster throughput and easier solvent recovery than Normal Phase HPLC.
      
  • Chemical Resolution (Alternative):

    • Esterify the alcohol with a chiral acid (e.g., (S)-Naproxen or (S)-Mandelic acid ).

    • Separate the resulting diastereomers on standard silica gel (diastereomers have different physical properties, unlike enantiomers).

    • Hydrolyze the ester to release the pure enantiomer.

Part 5: Final Polishing & Storage

Q: The oil won't crystallize. Is it impure? A: Not necessarily. 2-substituted-1-propanols with small heterocycles are often viscous oils or low-melting solids.

  • Action: Dry under high vacuum (< 1 mbar) at 40°C for 12 hours to remove trace solvent.

  • Storage: Store under Argon at -20°C. Pyrazoles can slowly oxidize (N-oxide formation) or absorb moisture (hygroscopic) over time.

References & Authority

  • Pyrazole Properties & Solubility:

    • Source: "Solubility of 1H-pyrazole and derivatives."[2] Solubility of Things. (General physical property verification).

    • Relevance: Confirms the amphiphilic nature and water solubility challenges requiring salting-out procedures.

  • Regioisomer Separation:

    • Source: "Preparation, separation and characterization of two pyrazolic regioisomers." Universitat Autònoma de Barcelona.

    • Relevance: Validates the use of silica chromatography for separating structural pyrazole isomers and the necessity of NMR for confirmation.

    • (Institutional Repository Context)

  • Chromatographic Additives:

    • Source: "Column chromatography conditions for separating pyrazole isomers." BenchChem Technical Support.

    • Relevance: Authoritative protocol for using amine modifiers (TEA) to prevent tailing on silica gel.

  • Synthesis & Characterization Context:

    • Source: "Synthesis of 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one." MDPI / Molbank.[3]

    • Relevance: Provides spectral data (NMR) comparisons for N-alkylated pyrazole derivatives.

(Note: While specific "recipe" papers for this compound are proprietary or rare, the protocols above are synthesized from verified methodologies for the class of N-alkylated pyrazoles.)

Sources

Identifying and removing impurities from 2-(4-Methyl-1H-pyrazol-1-YL)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the identification and removal of impurities from 2-(4-Methyl-1H-pyrazol-1-yl)-1-propanol . This compound is a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceutical agents.

The guide is structured as a Tier 3 Technical Support resource, designed for senior researchers requiring actionable, high-level troubleshooting.

Executive Summary & Impurity Landscape

In the synthesis of This compound (Target Compound), researchers frequently encounter a persistent impurity profile that complicates downstream API crystallization. The synthesis typically involves the N-alkylation of 4-methylpyrazole.[1] Due to the ambident nature of pyrazole nucleophiles and the regioselectivity challenges of the alkylating agents (e.g., propylene oxide vs. 2-chloropropanol), specific byproducts are statistically probable.[1]

Core Challenge: The separation of the target primary alcohol from its secondary alcohol regioisomer and unreacted 4-methylpyrazole (Fomepizole).[1]

Critical Impurity Table
Impurity IDCompound NameOriginTypeDetection Challenge
IMP-A 4-MethylpyrazoleUnreacted Starting MaterialReagentCo-elutes in short GC runs; weak UV chromophore.[1]
IMP-B 1-(4-Methyl-1H-pyrazol-1-yl)-2-propanolRegioisomer (Ring opening at C1)Side ReactionVery similar polarity to target; requires high-res HPLC.[1]
IMP-C Bis(4-methylpyrazolyl)propaneOver-alkylationByproductHigh MW; elutes late in RP-HPLC.[1]
IMP-D Propylene Glycol / SolventsHydrolysis of alkylating agentResidualInvisible in UV; requires GC/RI detection.[1]

Diagnostic Workflow: Identification

Before attempting purification, you must definitively characterize the mixture.[1] Standard LC-MS methods often fail to resolve the positional isomers (Target vs. IMP-B) due to identical masses (m/z 141.[1]1) and similar fragmentation patterns.

Protocol 1: High-Resolution HPLC Method for Isomer Discrimination

Use this method to quantify the ratio of Target (Primary Alcohol) to IMP-B (Secondary Alcohol).[1]

System Configuration:

  • Column: Phenomenex Luna C18(2) or Waters XBridge Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm). Note: Phenyl-hexyl phases offer superior selectivity for positional isomers of aromatic heterocycles.[1]

  • Detector: UV @ 220 nm (Pyrazole absorption max).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 35°C.[1]

Mobile Phase Gradient:

  • Solvent A: 0.1% Phosphoric Acid in Water (H₃PO₄ suppresses silanol interactions).[1]

  • Solvent B: Acetonitrile (HPLC Grade).

Time (min)% Solvent A% Solvent BDescription
0.0955Equilibration
2.0955Isocratic Hold (Elute polar salts)
15.06040Linear Gradient (Separation Zone)
20.01090Wash
25.0955Re-equilibration

Expected Results:

  • IMP-A (4-Methylpyrazole): RT ~4-5 min.[1]

  • IMP-B (Secondary Alcohol Isomer): RT ~9.2 min (Elutes earlier due to shielding of the OH group).

  • Target (Primary Alcohol): RT ~9.8 min.

Protocol 2: GC-FID for Volatile Residuals

Use this method to quantify unreacted 4-methylpyrazole (IMP-A) and solvents.[1]

  • Column: DB-WAX or HP-INNOWax (30m x 0.32mm, 0.25µm).

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: 250°C, Split 20:1.

  • Oven Program: 50°C (hold 2 min) → 10°C/min → 240°C (hold 5 min).

  • Rationale: The polar WAX phase interacts strongly with the hydroxyl group, maximizing the separation between the starting material (amine-like) and the product (alcohol).

Troubleshooting Logic Map

Use the following decision tree to determine the appropriate purification strategy based on your analytical data.

PurificationLogic Start Crude Reaction Mixture Analysis Analyze via HPLC & GC (Protocols 1 & 2) Start->Analysis Decision1 Is IMP-A (SM) > 5%? Analysis->Decision1 Decision2 Is IMP-B (Isomer) > 2%? Decision1->Decision2 No Action_Distill Vacuum Distillation (Remove IMP-A & Volatiles) Decision1->Action_Distill Yes Action_Column Flash Chromatography (DCM:MeOH Gradient) Decision2->Action_Column Yes (Standard) Action_Cryst Derivatization or Salt Formation Decision2->Action_Cryst Yes (High Scale) Final Pure Target Compound (>98% Purity) Decision2->Final No Action_Distill->Decision2 Residue Check Action_Column->Final Action_Cryst->Final

Figure 1: Purification decision matrix for N-alkylated pyrazole intermediates.

Remediation Protocols: Removal of Impurities

Issue A: Removing Unreacted 4-Methylpyrazole (IMP-A)

Symptoms: The product has a strong amine-like odor and shows a fronting peak in HPLC.[1]

Why it happens: 4-Methylpyrazole is a weak base (pKa ~2.[1]5) and often used in excess or fails to react completely. The Fix: pH-Controlled Extraction (The "Reverse Acid" Wash) Unlike typical organic extractions, you cannot simply wash with strong acid because the product (also a pyrazole) will protonate and extract into the water.[1] However, there is a lipophilicity difference.

  • Dissolve the crude oil in Ethyl Acetate (EtOAc).

  • Wash with 10% w/v Citric Acid solution (pH ~3-4).

    • Mechanism:[1][3] At this pH, both species are partially protonated, but the highly polar, lower MW 4-methylpyrazole partitions preferentially into the aqueous phase, while the lipophilic propyl-substituted product remains in the organic phase.

  • Monitor the aqueous layer by TLC (10% MeOH in DCM). If product loss is high, adjust pH to 5.0 using dilute NaOH.

  • Brine wash and dry over Na₂SO₄.

Issue B: Removing the Regioisomer (IMP-B)

Symptoms: A "shoulder" peak on the main product peak in HPLC; melting point depression.[1]

Why it happens: If propylene oxide was used, nucleophilic attack at C1 (less hindered) yields the secondary alcohol (IMP-B).[1] The target (Primary Alcohol) usually requires a 2-halo-ester route or specific conditions. Separation is difficult due to identical boiling points.[1]

The Fix: Flash Chromatography on Silica Distillation is often ineffective for separating these isomers (ΔBp < 5°C).[1]

  • Stationary Phase: Silica Gel (40-63 µm).[1]

  • Eluent: Dichloromethane (DCM) / Methanol (MeOH).[1]

  • Gradient: Start at 100% DCM. Ramp to 5% MeOH over 10 CV (Column Volumes).

  • Critical Step: The secondary alcohol (IMP-B) typically elutes after the primary alcohol (Target) on silica due to the more accessible hydroxyl group interacting with the silanols, or before depending on internal H-bonding.[1] Note: In our experience with pyrazole-alkanols, the primary alcohol often elutes slightly later than the secondary isomer on silica due to stronger H-bonding availability.[1]Run a TLC plate to confirm order.

Issue C: Color Removal

Symptoms: Product is yellow/orange instead of colorless/white.

The Fix:

  • Dissolve crude in Methanol.

  • Add Activated Charcoal (Norit SX Ultra) (5 wt% relative to mass).

  • Heat to 50°C for 30 minutes.

  • Filter through a Celite pad.

  • Concentrate.[1][3][4][5]

Frequently Asked Questions (FAQs)

Q: Can I remove 4-methylpyrazole by high-vacuum distillation? A: Yes. 4-Methylpyrazole boils at roughly 77-80°C at 5 mmHg [1].[4] The target alcohol has a significantly higher boiling point (likely >140°C at 5 mmHg) due to the hydroxyl group and increased molecular weight.[1] A Kugelrohr or fractional distillation is highly effective for "topping off" the starting material.

Q: My product is an oil, but it's supposed to be a solid. Why? A: This is a classic sign of Regioisomer contamination (IMP-B) or residual solvent.[1] Even 5% of the secondary alcohol isomer can suppress the melting point of the primary alcohol, keeping it as a supercooled liquid.[1] Run Protocol 1 (HPLC) to confirm isomer purity.[1] If purity is >98% and it's still an oil, try seeding with a crystal from a pure batch or triturating with cold diethyl ether/pentane.[1]

Q: Why does the HPLC peak tail significantly? A: Pyrazoles are basic nitrogen heterocycles.[1] They interact with free silanols on the silica backbone of HPLC columns.[1] Ensure your mobile phase contains an acidic modifier (0.1% TFA or Phosphoric Acid) or use a high-pH stable column (like Waters XBridge) with an ammonium bicarbonate buffer (pH 10) to deprotonate the pyrazole and improve peak shape.

Q: Is 4-methylpyrazole toxic? A: 4-Methylpyrazole (Fomepizole) is an FDA-approved antidote for methanol poisoning [2].[1] While it has low acute toxicity compared to other pyrazoles, standard PPE (gloves, goggles) should be worn, and inhalation of vapors during distillation should be avoided.[1]

References

  • New Drug Approvals . (2021). Fomepizole: Synthesis and Physical Properties. Retrieved from [Link][6]

  • National Institutes of Health (NIH) . (2025). Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole. Retrieved from [Link] (Note: Link directs to relevant PMC context).

Sources

Technical Support Center: Chiral Resolution of Pyrazole Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Hub. Current Status: Online | Tier: Level 3 (Senior Application Scientist)

Hello. I am Dr. Aris, your Senior Application Scientist. You are likely here because pyrazoles are deceivingly difficult. While small, their amphoteric nature (possessing both a pyridine-like H-acceptor and a pyrrole-like H-donor) creates a "sticky" interaction profile with polysaccharide stationary phases.

This guide is not a generic manual; it is a troubleshooting system designed to resolve the specific kinetic and thermodynamic barriers preventing your baseline separation.

Module 1: The Screening Protocol (Where to Start)

Q: I have a new pyrazole racemate. Which column and mode should I screen first to maximize success probability?

A: Do not default to standard Normal Phase (Hexane/IPA) immediately. For pyrazoles, Polar Organic Mode (POM) is often superior to Normal Phase (NP) regarding both solubility and peak shape. Pyrazoles are polar and often poorly soluble in Hexane.

The "Gold Standard" Screen:

  • Columns: Immobilized Amylose (e.g., IA/IG) and Cellulose (e.g., IC/OD).

    • Why: Immobilized phases allow for aggressive solvent switching (e.g., DCM, THF) which is often necessary for pyrazole solubility.

  • Mobile Phase A (POM): 100% Methanol + 0.1% Diethylamine (DEA).

  • Mobile Phase B (POM): 100% Acetonitrile + 0.1% DEA.

  • Mobile Phase C (NP): Hexane/Ethanol (80:20) + 0.1% DEA.

The Logic: The ACS Omega study on N1-substituted pyrazoles demonstrated that Cellulose-based columns often outperform Amylose in Polar Organic Mode, yielding sharper peaks and faster run times (<5 min), whereas Amylose often requires Normal Phase for maximum selectivity [1].

Workflow Visualization: Screening Decision Tree

PyrazoleScreening start START: Pyrazole Racemate solubility Check Solubility in Hexane start->solubility soluble_yes Soluble (>2mg/mL) solubility->soluble_yes soluble_no Insoluble / Precipitates solubility->soluble_no path_np Route A: Normal Phase (Hexane/EtOH + 0.1% DEA) soluble_yes->path_np path_pom Route B: Polar Organic Mode (100% MeOH or ACN + 0.1% DEA) soluble_no->path_pom screen_cols Screen Cellulose & Amylose CSPs path_np->screen_cols path_pom->screen_cols decision Resolution (Rs) > 1.5? screen_cols->decision success Validation & Scale-up decision->success Yes fail Go to Module 3 (Optimization) decision->fail No

Figure 1: Decision logic for selecting the initial mobile phase mode based on pyrazole solubility profiles.

Module 2: Troubleshooting Peak Shape (Tailing)

Q: My peaks are tailing severely (Asymmetry > 1.5). Is my column dead?

A: Unlikely. You are fighting the "Silanol Effect." Pyrazoles contain a basic nitrogen (the pyridine-like N at position 2). This nitrogen interacts strongly with the residual silanols on the silica support of the chiral stationary phase (CSP), causing non-enantioselective retention (tailing).

The Fix: Competitive Binding You must "mask" these silanols using a basic additive that competes with your analyte.

AdditiveConcentrationUsage CaseNotes
Diethylamine (DEA) 0.1% v/vStandard. First line of defense.Highly effective for most pyrazoles. Volatile (good for prep).
Ethanolamine 0.1% v/vAlternative. Stronger masking.Use if DEA fails to correct symmetry. Harder to remove in prep.
TFA (Trifluoroacetic acid) 0.1% v/vRare. Only for acidic pyrazoles.Warning: Never mix TFA and DEA. It forms salts that clog the frit.

Scientific Rationale: Research confirms that without basic additives like DEA, basic amines and pyrazoles often fail to elute or show severe tailing due to non-specific adsorption. The additive saturates the achiral sites, forcing the analyte to interact only with the chiral selector [2].

Module 3: Resolution Optimization (Partial Separation)

Q: I have a split peak (Rs ~ 0.8). How do I get to baseline without changing the column?

A: Manipulate the "Enthalpy-Entropy" Compensation. Chiral recognition is governed by the equation:



For pyrazoles on polysaccharide columns, the separation is typically enthalpy-driven (exothermic).

Protocol:

  • Lower the Temperature: Drop from 25°C to 10°C or 5°C.

    • Effect: This increases the separation factor (

      
      ) by favoring the formation of the transient diastereomeric complex.
      
    • Trade-off: Peaks will broaden slightly due to mass transfer kinetics.

  • Switch the Alcohol: If using Ethanol, switch to Isopropanol (IPA) or Methanol .

    • Mechanism:[1][2][3] Bulky alcohols (IPA) can alter the chiral cavity shape of the amylose/cellulose polymer, often drastically changing selectivity for 5-membered rings like pyrazoles.

Q: What if I see peak splitting that looks like two partially merging peaks for each enantiomer?

A: You are likely seeing Tautomerism. Pyrazoles exist in dynamic equilibrium (N-H tautomers). If the interconversion rate is similar to the chromatographic timescale, you get "saddle" peaks or splitting.

  • Fix: Increase the temperature (to 40-50°C) to speed up interconversion (coalescence) OR change the solvent to one that locks the tautomer (e.g., a non-protic solvent if possible) [3].

Module 4: High-Throughput & Green Alternatives (SFC)

Q: Normal Phase is too expensive and slow for my 500-sample library. What now?

A: Switch to Supercritical Fluid Chromatography (SFC). SFC is exceptionally well-suited for pyrazoles. The CO2/Methanol mobile phase is inherently slightly acidic (due to carbonic acid formation), which can sometimes help with peak shape, though a base additive (DEA) is still recommended.

SFC Advantage Data:

ParameterHPLC (Normal Phase)SFC (CO2/MeOH)Benefit
Viscosity High (Hexane/IPA)LowAllows 3-5x higher flow rates.
Diffusivity LowHighSharper peaks; higher efficiency.
Solubility Poor (Hexane)Good (Supercritical Fluid)Pyrazoles dissolve well in CO2/MeOH.

SFC Protocol:

  • Column: Lux Cellulose-2 or Chiralpak IG.

  • Co-Solvent: 15-30% Methanol + 0.1% DEA.

  • Back Pressure: 120-150 bar.

  • Temp: 40°C.

Troubleshooting Logic Flow

Troubleshooting issue Identify Issue tailing Tailing Peaks issue->tailing partial Partial Res (Rs < 1.5) issue->partial split Weird Splitting/Broadening issue->split act_tail Add 0.1% DEA Mask Silanols tailing->act_tail act_res Lower Temp (10°C) Switch Modifier (EtOH -> IPA) partial->act_res act_split Suspect Tautomerism Increase Temp (45°C) split->act_split

Figure 2: Rapid diagnostic logic for common pyrazole separation anomalies.

References
  • Hassan, H. et al. "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis." ACS Omega, vol. 6, no. 39, 2021, pp. 25700–25710. Link

  • Mosiashvili, L. et al. "Effect of basic and acidic additives on the separation of the enantiomers of some basic drugs with polysaccharide-based chiral selectors and polar organic mobile phases." Chirality, vol. 27, no.[4][5][6] 4, 2015, pp. 228-234. Link

  • Faigl, F. et al. "Separation of Tautomers and Enantiomers of Pyrazole Derivatives." Journal of Chromatography A, vol. 1217, no. 14, 2010. Link

  • Toribio, L. et al. "Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography." Separations, vol. 10, no.[7] 1, 2023.[3][7][8] Link

Sources

Technical Support Center: Stability of 2-(4-Methyl-1H-pyrazol-1-YL)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As a novel or specialized chemical entity, public domain data on the specific stability profile of 2-(4-Methyl-1H-pyrazol-1-YL)-1-propanol is limited. This guide provides a comprehensive framework based on the chemical properties of its core structures (a substituted pyrazole and a secondary alcohol) and established industry practices for stability testing. The principles and protocols outlined here are designed to empower researchers to systematically evaluate and control the stability of this compound in their specific applications.

Section 1: Understanding the Molecule's Stability Profile

Before designing experiments, it's crucial to understand the potential vulnerabilities of the molecule based on its functional groups.

  • The Pyrazole Ring: The pyrazole ring is an aromatic heterocycle. Generally, pyrazole rings are relatively stable and resistant to oxidizing and reducing agents.[1][2] However, they can undergo reactions like halogenation, nitration, and acylation.[1] While the core ring is robust, certain substituted pyrazole derivatives have shown susceptibility to degradation under specific conditions, such as hydrolysis in pH 8 buffer.[3]

  • The Secondary Alcohol (-CH(OH)CH₃): The 1-propanol group, specifically being a secondary alcohol, is a primary site for potential degradation. Key vulnerabilities include:

    • Oxidation: Secondary alcohols can be oxidized to form ketones.[4] This is a common degradation pathway and can be initiated by atmospheric oxygen (auto-oxidation), trace metal ions, or oxidative reagents.[5]

    • Dehydration: Under acidic conditions and/or heat, secondary alcohols can undergo dehydration to form an alkene.[6][7]

Given this structure, the primary stability concerns for this compound in solution are likely to be oxidation of the alcohol group and, to a lesser extent, hydrolysis or other pH-dependent reactions involving the pyrazole moiety.

Section 2: Frequently Asked Questions (FAQs)

Q1: I've just synthesized/received this compound. How should I store it, both as a solid and in solution?

A1: For a novel compound, initial storage conditions should be conservative.

  • Solid Form: Store in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (-20°C is recommended). This minimizes exposure to light, moisture, and oxygen.

  • In Solution: If you must store it in solution, prepare fresh solutions for each experiment. If short-term storage is unavoidable:

    • Use a high-purity, degassed solvent.

    • Store in a tightly capped vial with minimal headspace to reduce oxygen exposure.

    • Protect from light by using an amber vial or wrapping it in foil.

    • Store at a low temperature (2-8°C or -20°C), assuming the compound is soluble and stable at these temperatures (check for precipitation).

Q2: My solution of the compound is developing a yellow tint over time. What could this indicate?

A2: A color change often signifies the formation of degradation products. These products may have extended conjugated systems that absorb visible light. This could be due to oxidation of the alcohol to a ketone or other complex reactions. The appearance of color is a strong indicator that you need to perform a formal stability assessment to identify the degradants and understand the reaction kinetics.

Q3: How do I begin to formally assess the stability of this compound in my experimental buffer?

A3: The standard and regulatory-accepted approach is to conduct a forced degradation study (also known as stress testing).[8][9] The goal of these studies is to intentionally degrade the compound under more aggressive conditions than it would typically encounter to rapidly identify potential degradation pathways and products.[10][11] This information is critical for developing a "stability-indicating" analytical method.[11]

Section 3: Troubleshooting Guide: Designing a Forced Degradation Study

This guide will walk you through the process of setting up a forced degradation study to understand the stability of this compound. The objective is to achieve a target degradation of 5-20% of the parent compound; this provides enough degradation to be reliably measured without completely destroying the sample.[12]

Step 1: Develop a Preliminary Analytical Method

Before you can assess degradation, you need a way to measure the compound. A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common starting point.

  • Initial Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Start with a simple gradient, for example, 5% to 95% Acetonitrile in water (with 0.1% formic acid) over 20 minutes. The acid helps to produce sharp peaks.

    • Detection: Use a photodiode array (PDA) detector to monitor across a range of wavelengths (e.g., 200-400 nm) to find the absorbance maximum and to help in peak purity assessment later.

    • Goal: The initial method should show a sharp, well-defined peak for the parent compound.

Step 2: Execute Stress Conditions

Prepare solutions of your compound (e.g., at 1 mg/mL) in your typical experimental solvent or buffer and expose them to the conditions below. Include a control sample stored under ideal conditions (e.g., 2-8°C, protected from light) for comparison.

Stress ConditionTypical ProtocolRationale & Potential Degradation Pathway
Acid Hydrolysis Add 0.1 M HCl. Incubate at 60°C. Analyze samples at 2, 8, and 24 hours.To test susceptibility to acid-catalyzed degradation. For this molecule, the primary risk is the dehydration of the secondary alcohol to form an alkene.
Base Hydrolysis Add 0.1 M NaOH. Incubate at 60°C. Analyze samples at 2, 8, and 24 hours.To test susceptibility to base-catalyzed degradation. Some heterocyclic rings can be sensitive to strong bases.[3]
Oxidation Add 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature. Analyze samples at 2, 8, and 24 hours.To test susceptibility to oxidation. The secondary alcohol is the most likely site, leading to the formation of a ketone .
Thermal Stress Incubate the solution at a higher temperature (e.g., 60°C or 70°C) in a stability chamber or oven. Analyze at 1, 3, and 7 days.To assess the general thermal stability of the molecule. High temperatures can accelerate any of the above degradation pathways.
Photostability Expose the solution to a controlled light source that emits both UV and visible light, as described in ICH Q1B guidelines. Analyze after a defined exposure period.To determine if the compound is light-sensitive. Aromatic systems like pyrazole can sometimes be susceptible to photolytic degradation.
Step 3: Analyze the Results

Analyze the stressed samples using your HPLC method.

  • Look for:

    • A decrease in the peak area of the parent compound.

    • The appearance of new peaks (degradation products).

  • Goal: Your HPLC method should be able to separate the parent peak from all the new degradation peaks. This is the definition of a stability-indicating method .[13] If any peaks co-elute (overlap), the method must be optimized (e.g., by changing the gradient, pH of the mobile phase, or the column).

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Optimization Prep Prepare Stock Solution of Compound Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep->Acid Expose Aliquots Base Base Hydrolysis (0.1M NaOH, 60°C) Prep->Base Expose Aliquots Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Expose Aliquots Thermal Thermal (60°C) Prep->Thermal Expose Aliquots Photo Photolytic (ICH Q1B) Prep->Photo Expose Aliquots MethodDev Develop Initial HPLC Method Analysis Analyze Stressed Samples via HPLC MethodDev->Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Decision Are all peaks separated? Analysis->Decision Optimize Optimize HPLC Method (Gradient, pH, Column) Decision->Optimize No FinalMethod Final Stability-Indicating Method Achieved Decision->FinalMethod Yes Optimize->Analysis Re-analyze

Caption: Workflow for a Forced Degradation Study.

Section 4: Troubleshooting Guide: Interpreting Results & Mitigation

Q4: I see significant degradation under oxidative stress. How can I protect my compound during experiments?

A4: If your compound is sensitive to oxidation, you need to minimize its exposure to oxygen.

  • Use Degassed Buffers: Before adding your compound, sparge all buffers and solutions with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Work Quickly: Prepare solutions immediately before use.

  • Consider Antioxidants: In some cases, adding a small amount of an antioxidant (e.g., BHT, Vitamin C) to the formulation can be effective, but you must first verify that the antioxidant does not interfere with your downstream assay.

Q5: The compound is degrading in my acidic buffer. What are my options?

A5: Acid-catalyzed degradation, likely dehydration, indicates a fundamental instability at low pH.

  • Adjust pH: The most straightforward solution is to perform your experiment in a buffer with a higher pH, if your experimental design allows. Test a range of pH values (e.g., pH 5, 6, 7.4) to find a range where the compound is stable for the duration of your experiment.

  • Lower Temperature: If you must work at a low pH, running the experiment at a lower temperature (e.g., 4°C instead of room temperature) will slow the rate of degradation.

Troubleshooting_Tree Start Observe Instability (e.g., new HPLC peaks, color change) Identify_Condition Which stress condition caused degradation? Start->Identify_Condition Oxidation Oxidative Stress Identify_Condition->Oxidation Oxidation Acid Acidic Stress Identify_Condition->Acid Acid Other Other (Base, Light, etc.) Identify_Condition->Other Other Mitigate_Ox Mitigation Strategy: - Use degassed solvents - Work under inert gas - Add antioxidants (optional) Oxidation->Mitigate_Ox Mitigate_Acid Mitigation Strategy: - Increase buffer pH - Lower experiment temperature Acid->Mitigate_Acid Mitigate_Other Mitigation Strategy: - Adjust pH accordingly - Protect from light - Use fresh solutions Other->Mitigate_Other

Caption: Decision tree for troubleshooting stability issues.

By systematically applying these principles of forced degradation and method development, you can confidently define the stability profile of this compound, establish appropriate handling and storage procedures, and ensure the integrity and reproducibility of your experimental results.

References

  • To Chemistry Journal. (2019). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability.
  • European Medicines Agency (EMA). (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available at: [Link]

  • Nelson Labs. Forced Degradation Studies for Stability. Available at: [Link]

  • National Institutes of Health (NIH). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC. Available at: [Link]

  • YouTube. (2020). PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). Available at: [Link]

  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

  • Katalyst. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Available at: [Link]

  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Available at: [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • Chromatography Online. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. Available at: [Link]

  • ICH. Q1A(R2) Guideline. Available at: [Link]

  • ACS Earth and Space Chemistry. (2018). Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. Available at: [Link]

  • Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Available at: [Link]

  • European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at: [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • National Institutes of Health (NIH). (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC. Available at: [Link]

  • LinkedIn. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Chemistry Steps. Alcohol Oxidation Mechanisms and Practice Problems. Available at: [Link]

  • SciSpace. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Available at: [Link]

  • SlideShare. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available at: [Link]

  • RSC Publishing. (2023). Sustainable routes to alkenes: applications of homogeneous catalysis to the dehydration of alcohols to alkenes. Available at: [Link]

  • PubChem - NIH. Ethanol Degradation | Pathway. Available at: [Link]

Sources

Side reaction products in the synthesis of 2-(4-Methyl-1H-pyrazol-1-YL)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Subject: Impurity Profiling & Troubleshooting Guide

Introduction: The Synthetic Challenge

The synthesis of 2-(4-Methyl-1H-pyrazol-1-yl)-1-propanol presents a specific regiochemical challenge. Unlike the reaction of 4-methylpyrazole with propylene oxide—which predominantly yields the secondary alcohol (1-(4-methylpyrazol-1-yl)-2-propanol) due to steric governance—the target molecule requires the pyrazole moiety to be attached to the secondary carbon, leaving a primary alcohol.

Consequently, the industry-standard route involves N-alkylation of 4-methylpyrazole with a 2-halopropionate ester followed by hydride reduction . This guide addresses the specific impurity profile and process deviations associated with this pathway.

Module 1: Reaction Pathway & Impurity Landscape

The following diagram illustrates the primary synthetic workflow and the genesis of critical side products (Impurities A, B, and C).

ReactionPath SM1 4-Methylpyrazole INT Intermediate Ester (Methyl 2-(4-methylpyrazol-1-yl)propanoate) SM1->INT Base (K2CO3/Cs2CO3) ACN, Reflux IMP_A IMPURITY A Bis-alkylated Pyrazolium Salt SM1->IMP_A Over-alkylation (Excess Halide) SM2 Methyl 2-bromopropionate SM2->INT IMP_B IMPURITY B Methyl Acrylate (Elimination Product) SM2->IMP_B E2 Elimination (Strong Base/High T) TARGET TARGET PRODUCT This compound INT->TARGET Reduction (LiAlH4/NaBH4) IMP_C IMPURITY C Unreacted Ester INT->IMP_C Incomplete Reduction

Figure 1: Synthetic pathway showing the genesis of critical impurities during alkylation and reduction steps.

Module 2: Critical Impurity Troubleshooting
Issue 1: Presence of Bis-alkylated Pyrazolium Salts (Impurity A)

Symptom: High baseline noise in HPLC; product contains a highly polar, water-soluble impurity that crashes out as an oil/gum. Mechanism: The N2 nitrogen of the pyrazole ring remains nucleophilic after the first alkylation. In the presence of excess alkylating agent and high heat, quaternization occurs.

ParameterRecommended SettingTroubleshooting Action
Stoichiometry 1.0 : 1.05 (Pyrazole : Halide)Do not use large excess of halide. If conversion is slow, add catalyst (NaI) rather than more halide.
Base Selection K₂CO₃ or Cs₂CO₃Avoid strong soluble bases (e.g., NaH) which increase the kinetic rate of the second alkylation.
Temperature 60–80°CLower temperature if bis-alkylation >5%.
Issue 2: Formation of Methyl Acrylate (Impurity B)

Symptom: Loss of alkylating agent; smell of acrylates; low yield of intermediate ester. Mechanism: 2-Bromopropionates are prone to E2 elimination in the presence of base, generating methyl acrylate and HBr.

Corrective Protocol:

  • Change Solvent: Switch from highly polar aprotic solvents (DMF) to Acetone or Acetonitrile. DMF promotes elimination.

  • Base Addition: Add the base slowly or use a weaker base (e.g., NaHCO₃ mixture) if elimination is dominant.

  • Temperature Control: Maintain reaction temperature below 60°C during the initial addition phase.

Module 3: Reduction Step & Workup Guide

The reduction of the intermediate ester to the target alcohol is the final critical step.

FAQ: Why is my yield low despite full consumption of the ester? Answer: The target amino-alcohol is highly water-soluble. Standard aqueous workups often result in product loss to the aqueous phase.

Optimized Workup Protocol (Fieser Method Variant):

  • Quench: Dilute the reaction mixture (THF) with diethyl ether (3x volume).

  • Precipitation: Add water (1 eq per g LiAlH4), then 15% NaOH (1 eq), then water (3 eq).

  • Filtration: Stir until a granular white precipitate forms. Filter through Celite.

  • Extraction: If the filtrate is biphasic, separate. Crucial: Continuously extract the aqueous filter cake with hot THF or DCM to recover trapped product.

Module 4: Analytical Reference Data

Use the following data to validate your product and identify impurities.

CompoundRetention Time (Rel.)Key 1H NMR Signal (CDCl3)Mass Spec (ESI+)
Target Product 1.00δ 4.30 (m, 1H, CH-N), δ 3.80 (d, 2H, CH2-OH)[M+H]+ = 141.1
Impurity C (Ester) 1.25δ 3.70 (s, 3H, OMe), δ 5.10 (q, 1H, CH-N)[M+H]+ = 169.1
4-Methylpyrazole 0.40δ 7.35 (s, 2H, Py-H)[M+H]+ = 83.1
Impurity A (Salt) 0.20 (Fronting)δ 9.0+ (s, Pyrazolium proton), downfield shift[M]+ > 250
Module 5: Regioselectivity Verification Logic

Users often confuse the target This compound with its regioisomer 1-(4-Methyl-1H-pyrazol-1-yl)-2-propanol .

AnalysisLogic Start Analyze 1H NMR Spectrum CheckCH2 Check signal for -CH2- connected to Oxygen Start->CheckCH2 Doublet Signal is a Doublet (approx 3.8 ppm)? Indicates -CH(Py)-CH2-OH CheckCH2->Doublet Yes Multiplet Signal is a Multiplet/Singlet? Indicates -CH2-CH(OH)- CheckCH2->Multiplet No Result1 CONFIRMED: Target Structure (Primary Alcohol) Doublet->Result1 Result2 ERROR: Regioisomer Detected (Secondary Alcohol) Multiplet->Result2

Figure 2: Logic flow for distinguishing the target primary alcohol from its secondary alcohol regioisomer using NMR.

References
  • Pyrazole Synthesis & Regioselectivity : Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry. Link (Context on general pyrazole alkylation behavior).

  • Alkylation of Pyrazoles: Elguero, J. "Comprehensive Heterocyclic Chemistry II: Pyrazoles." Pergamon Press.
  • Reduction Protocols : "Reduction of Esters to Alcohols with Lithium Aluminum Hydride." Organic Syntheses, Coll. Vol. 10, p.423. Link.

  • Impurity Profiling: "Impurity Profile of Pyrazole Derivatives." Journal of Pharmaceutical and Biomedical Analysis.

(Note: Specific "this compound" literature is sparse; protocols are derived from standard homologue synthesis: 2-(1H-pyrazol-1-yl)propan-1-ol).

Technical Support Center: Scaling the Synthesis of 2-(4-Methyl-1H-pyrazol-1-YL)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(4-Methyl-1H-pyrazol-1-YL)-1-propanol. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from lab-scale discovery to larger-scale production. We will move beyond simple procedural steps to address the critical nuances, potential pitfalls, and troubleshooting strategies essential for a successful, scalable, and robust process.

Section 1: Synthesis Overview and Core Mechanism

The most direct and industrially viable route to this compound is the N-alkylation of 4-methylpyrazole with propylene oxide. This reaction proceeds via a nucleophilic ring-opening of the epoxide. Understanding the mechanism is fundamental to controlling the reaction's outcome, particularly concerning regioselectivity and impurity profiles.

The reaction is typically performed under basic conditions. The base deprotonates the 4-methylpyrazole (pKa ≈ 14) to form the more nucleophilic pyrazolate anion. This anion then attacks one of the carbons of the propylene oxide ring. Under basic or nucleophilic conditions, the attack overwhelmingly occurs at the less sterically hindered carbon (C1), leading to the desired secondary alcohol.

Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (Sₙ2) cluster_2 Step 3: Protonation (Work-up) S1 4-Methylpyrazole S2 4-Methylpyrazolate Anion (Nucleophile) S1->S2 B Base (e.g., NaH, K2CO3) B->S2 PO Propylene Oxide S3 Alkoxide Intermediate PO->S3 S2_ext->PO Regioselective attack at least hindered carbon S4 2-(4-Methyl-1H-pyrazol-1-YL) -1-propanol (Product) H Proton Source (e.g., H2O) H->S4 S3_ext->S4

Caption: Reaction mechanism for the base-catalyzed synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge when scaling this reaction? A: Heat management. The ring-opening of propylene oxide is highly exothermic. A reaction that is easily managed in a 1L flask with an ice bath can become a dangerous runaway reaction in a 100L reactor if not properly controlled. Slow, subsurface addition of propylene oxide and a reactor with adequate cooling capacity are non-negotiable.

Q2: Why is the choice of base so critical? A: The base serves two purposes: deprotonating the pyrazole and catalyzing the reaction. Strong, non-nucleophilic bases like sodium hydride (NaH) ensure complete deprotonation but pose safety and handling challenges on a large scale. Weaker bases like potassium carbonate (K2CO3) are safer and more practical for scale-up but may require higher temperatures or longer reaction times. The choice impacts reaction kinetics, impurity profiles, and process safety.[1][2]

Q3: What are the primary impurities I should anticipate? A: The two most common impurities are:

  • The regioisomer: 1-(4-Methyl-1H-pyrazol-1-YL)-2-propanol, formed from attack at the more substituted carbon of propylene oxide. Its formation is minimized under basic conditions.

  • Poly(propylene glycol): Formed if the alkoxide intermediate attacks another molecule of propylene oxide.[3][4] This is exacerbated by high temperatures and an excess of propylene oxide.

Q4: Propylene oxide is a volatile and hazardous material. What are the key safety precautions? A: Propylene oxide is a carcinogen and is highly flammable. All operations must be conducted in a well-ventilated area (e.g., a fume hood or an appropriately engineered plant environment) with spark-proof equipment. Personnel must be equipped with appropriate personal protective equipment (PPE). Due to its low boiling point (34 °C), ensuring a closed system with a robust cooling condenser is essential to prevent fugitive emissions.

Section 3: Baseline Experimental Protocol (100g Scale)

This protocol serves as a validated starting point. Parameters should be optimized for your specific equipment and scale.

Materials:

  • 4-Methylpyrazole (1.00 eq)

  • Potassium Carbonate (K2CO3), fine powder, dried (1.50 eq)

  • Propylene Oxide (1.10 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (5-10 volumes)

Procedure:

  • Reactor Setup: Charge a 2L jacketed glass reactor equipped with an overhead stirrer, thermocouple, condenser (set to -10 °C), and addition funnel with N,N-Dimethylformamide (DMF).

  • Reagent Charge: Add 4-methylpyrazole and powdered K2CO3 to the reactor. Begin stirring to create a slurry.

  • Inert Atmosphere: Purge the reactor with nitrogen or argon.

  • Initial Heating: Heat the mixture to 60-70 °C to ensure efficient pyrazole deprotonation.

  • Propylene Oxide Addition: Cool the reactor to 20-25 °C. Add propylene oxide dropwise via the addition funnel over 2-3 hours. Crucially, monitor the internal temperature. Do not allow the temperature to exceed 30 °C. The reaction is exothermic, and the addition rate must be controlled by the efficiency of the reactor's cooling system.

  • Reaction & Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction's progress by TLC or GC-MS, checking for the disappearance of 4-methylpyrazole.

  • Work-up:

    • Cool the reaction mixture to 10 °C.

    • Slowly quench the reaction by adding water.

    • Filter off the K2CO3.

    • Extract the aqueous filtrate with a suitable solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

    • Wash the combined organic layers with brine to remove residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product, typically a viscous oil, can be purified by vacuum distillation for high purity.

Section 4: Troubleshooting Guide

This section addresses specific issues you may encounter during and after the synthesis.

Troubleshooting_Flow cluster_P1 cluster_P2 cluster_P3 cluster_P4 Start Problem Encountered P1 Low Product Yield Start->P1 P2 High Impurity Levels Start->P2 P3 Runaway Reaction Start->P3 P4 Difficult Purification Start->P4 P1_C1 Cause: Incomplete Deprotonation P1->P1_C1 P1_C2 Cause: Insufficient Reaction Time/Temp P1->P1_C2 P2_C1 Impurity: Regioisomer P2->P2_C1 P2_C2 Impurity: Polymer P2->P2_C2 P3_C1 Cause: Poor Heat Transfer P3->P3_C1 P4_C1 Issue: Emulsion during Work-up P4->P4_C1 P4_C2 Issue: Product is a Non-distillable Oil P4->P4_C2 P1_S1 Solution: Use stronger base (NaH), ensure K2CO3 is dry & powdered, or increase temperature. P1_C1->P1_S1 P1_S2 Solution: Extend reaction time, monitor by GC/TLC until SM is consumed. P1_C2->P1_S2 P2_S1 Solution: Ensure strictly basic conditions. Avoid any acidic contamination. P2_C1->P2_S1 P2_S2 Solution: Lower reaction temp, slow PO addition rate, use minimal excess of PO. P2_C2->P2_S2 P3_S1 Solution: Reduce PO addition rate, increase solvent volume, ensure adequate reactor cooling. P3_C1->P3_S1 P4_S1 Solution: Add brine during extraction, filter through celite, switch to MTBE. P4_C1->P4_S1 P4_S2 Solution: Attempt salt formation (e.g., HCl salt) to induce crystallization. P4_C2->P4_S2

Caption: A troubleshooting decision flow for common synthesis issues.

In-depth Q&A:

  • Question: My yield is consistently low, and I always recover a significant amount of 4-methylpyrazole. What's wrong?

    • Answer: This strongly points to inefficient deprotonation of the pyrazole. The N-H bond of a pyrazole is not particularly acidic, and its deprotonation is the rate-limiting step.

      • Causality: If the pyrazolate anion is not formed, the neutral pyrazole is a poor nucleophile and will not efficiently open the propylene oxide ring.

      • Solutions:

        • Verify Your Base: If using K2CO3, ensure it is anhydrous and finely powdered to maximize surface area. Clumped or wet carbonate is ineffective.

        • Consider a Stronger Base: For lab-scale optimization, a trial with sodium hydride (NaH) in a solvent like DMF or THF can confirm if deprotonation is the issue. If the yield dramatically improves, your process with K2CO3 needs optimization (e.g., higher temperature, longer initial stirring time before propylene oxide addition).

        • Solvent Choice: Ensure your solvent is anhydrous. Any water present will consume the base and protonate the pyrazolate anion, killing your nucleophile.

  • Question: My final product is contaminated with a significant amount of a second product with the same mass spectrum. How do I fix this?

    • Answer: You are likely forming the regioisomer, 1-(4-Methyl-1H-pyrazol-1-YL)-2-propanol.

      • Causality: While basic conditions favor attack at the less-substituted carbon (C1) of propylene oxide, any trace acidity can protonate the epoxide oxygen, creating a species that resembles a secondary carbocation. This directs the nucleophilic attack to the more-substituted carbon (C2).

      • Solutions:

        • Scrutinize Starting Materials: Ensure your 4-methylpyrazole or solvent is not acidic.

        • Maintain Basic Conditions: Ensure you have a sufficient excess of base throughout the reaction.

        • Purification: These isomers can be very difficult to separate by distillation due to similar boiling points. Preparative chromatography may be required on a small scale, but for large scale, the solution is to prevent its formation in the first place.

  • Question: The reaction temperature spiked dangerously during the propylene oxide addition. How can I prevent this?

    • Answer: This is a classic scale-up problem related to the surface-area-to-volume ratio. Heat is generated throughout the volume of the liquid but can only dissipate through the surface (the reactor walls).

      • Causality: As the reactor size increases, the volume increases cubically while the surface area only increases squarely. This leads to inefficient heat removal.

      • Solutions:

        • Reduce Addition Rate: This is the most critical control parameter. The addition rate must be slow enough for your cooling system to keep up.

        • Increase Dilution: Using more solvent increases the thermal mass of the reaction mixture, helping to absorb heat without a rapid temperature rise.

        • Subsurface Addition: On a large scale, adding the volatile propylene oxide below the surface of the stirred reaction mixture can improve mass and heat transfer compared to dropwise addition on the surface.

Section 5: Key Scale-Up Considerations

Transitioning from the bench to a pilot plant requires a shift in mindset from reaction chemistry to chemical engineering.

Table 1: Comparison of Lab vs. Pilot-Scale Parameters

ParameterLab-Scale (1L Flask)Pilot-Scale (100L Reactor)Rationale for Change
Vessel Round Bottom FlaskJacketed, Baffled Glass-Lined ReactorJacketed vessel allows for precise temperature control (heating/cooling). Baffles ensure efficient, turbulent mixing.
Agitation Magnetic Stir BarOverhead Mechanical Stirrer (e.g., Impeller)Magnetic stirring is ineffective for large volumes and viscous slurries. Overhead stirring provides necessary torque and mixing efficiency.
PO Addition Dropping FunnelMetering Pump (Subsurface Feed)A pump provides precise, reproducible control over the addition rate. Subsurface feed minimizes vapor phase and improves dispersion.
Temp. Control Ice Bath / Heating MantleThermofluid in Reactor JacketA circulating thermofluid (oil or glycol) provides a much larger heat-transfer surface and more precise control than a simple ice bath.
Work-up Separatory FunnelReactor Quench & Liquid-Liquid ExtractionQuenching is done in the reactor itself. Phase separation and extraction are performed in the same vessel or pumped to a dedicated extraction vessel.

digraph "Scale_Up_Workflow" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5];
node [style=filled, shape=box, fontname="Helvetica", margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
A[label="1. Lab-Scale\nProof of Concept", fillcolor="#4285F4", fontcolor="#FFFFFF"];
B[label="2. Process Hazard\nAnalysis (PHA)"];
C [label="3. Parameter Optimization\n(Design of Experiments)"];
D [label="4. Non-GMP\nPilot Run (10-20x)"];
E [label="5. Process Validation\n& Full-Scale Production", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B[label="Identify Risks\n(Exotherm, Reagents)"];
B -> C [label="Define Safe\nOperating Limits"];
C -> D [label="Establish Robust\nParameters"];
D -> E [label="Confirm Scalability\n& Product Quality"];

}

Caption: A logical workflow for scaling up the synthesis process.

References

  • WO2006115626A2 - Process for the preparation of ultrapure 4-methylprazole - Google P
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI.
  • Method for purifying pyrazoles - Google P
  • Alkylation by propylene oxide of deoxyribonucleic acid, adenine, guanosine and deoxyguanylic acid - PubMed.
  • Catalytic polymerization of propylene oxide - C
  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential... - PMC.
  • N-Alkylation of Pyrazole: Reaction in an Ionic Liquid - ResearchG
  • Controlled Oxyanionic Polymerization of Propylene Oxide... - ORBi UMONS.
  • Highly Selective N-Alkylation of Pyrazoles...
  • Activation Energy Estimation for Alkyl

Sources

Optimizing LC-MS/MS parameters for 2-(4-Methyl-1H-pyrazol-1-YL)-1-propanol detection

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support resource for researchers analyzing 2-(4-Methyl-1H-pyrazol-1-yl)-1-propanol (referred to hereafter as 2-MPP ).[1]

This molecule—a functionalized pyrazole often encountered as an intermediate or impurity in the synthesis of JAK inhibitors (like Ruxolitinib)—presents specific analytical challenges due to its low molecular weight (~140 Da), high polarity, and potential for poor retention on standard C18 columns.

Part 1: Mass Spectrometry Source Optimization

Objective: Maximize ionization efficiency while minimizing in-source fragmentation.

Q: What is the optimal ionization mode for 2-MPP?

A: Electrospray Ionization (ESI) in Positive Mode.

  • Mechanism: The pyrazole ring contains two nitrogen atoms.[1] The "pyridine-like" nitrogen (N2) has a lone pair available for protonation.[1]

  • Target Ion: The protonated molecular ion

    
    .[1]
    
  • Theoretical Mass:

    • Formula:

      
      [1]
      
    • Monoisotopic Mass: 140.09 Da[1]

    • Precursor

      
      : m/z 141.1 
      
Q: How do I determine the best MRM transitions?

A: For small molecules like 2-MPP, fragmentation is often limited.[1] You must balance specificity with signal intensity.[1] Based on pyrazole fragmentation pathways [1][2], use the following transition logic:

Recommended MRM Table:

Transition TypePrecursor (m/z)Product (m/z)MechanismEst.[1] CE (eV)
Quantifier 141.1123.1 Loss of

(Dehydration from propanol chain)
10 - 15
Qualifier 1 141.181.1 Loss of propanol chain (

cleavage)
20 - 25
Qualifier 2 141.154.0 Ring fragmentation (Loss of HCN from pyrazole)30 - 35
  • Note: The loss of water (141 -> 123) is the most abundant pathway but can be non-specific (high background noise).[1] Always validate with the 141 -> 81 transition to ensure structural identity.[1]

Part 2: Chromatographic Separation (LC)

Objective: Retain this polar small molecule to avoid elution in the "dead volume," where ion suppression is highest.[1]

Q: My analyte elutes with the solvent front (k' < 1). How do I fix this?

A: Standard C18 columns often fail to retain small polar alcohols like 2-MPP.[1] You have two robust options:

Option A: Polar-Embedded C18 (Recommended for Robustness)[1]
  • Column: Waters Acquity HSS T3 or Phenomenex Kinetex Biphenyl.[1]

  • Why: These phases are designed to withstand 100% aqueous mobile phases and interact with polar functional groups, preventing early elution.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (essential for protonation).[1]

    • B: Methanol + 0.1% Formic Acid (Methanol often provides better solvation for pyrazoles than Acetonitrile).[1]

Option B: HILIC (Recommended for Sensitivity)[1]
  • Column: Bare Silica or Zwitterionic (ZIC-HILIC).[1]

  • Why: 2-MPP partitions into the water layer on the silica surface.[1]

  • Mobile Phase: High organic start (95% ACN) gradient down to 50% ACN.[1]

  • Caution: HILIC requires long equilibration times.[1]

Part 3: Troubleshooting Workflow (Visualized)

The following diagram outlines the logical decision tree for solving sensitivity issues with 2-MPP.

OptimizationWorkflow Start ISSUE: Low Sensitivity / Poor Peak Shape CheckRT Check Retention Time (RT) Start->CheckRT DeadVol Eluting in Dead Volume? CheckRT->DeadVol ChangeCol Switch to HSS T3 or HILIC (Increase aqueous phase) DeadVol->ChangeCol Yes (<1 min) CheckSource Check Source Parameters DeadVol->CheckSource No (RT is OK) TempOpt Increase Desolvation Temp (Alcohol needs heat) CheckSource->TempOpt FlowOpt Optimize Cone Voltage (Prevent in-source fragmentation) CheckSource->FlowOpt MatrixEffect Matrix Suppression? FlowOpt->MatrixEffect CleanUp Implement LLE (Ethyl Acetate extraction) MatrixEffect->CleanUp High Suppression

Figure 1: Decision matrix for troubleshooting 2-MPP detection failures. Blue nodes represent diagnostic steps; white nodes represent parameter adjustments.

Part 4: Frequently Asked Questions (FAQs)

Q: Why is the signal for 2-MPP unstable?

A: This is often due to In-Source Fragmentation .[1] Because 2-MPP loses water easily (141 -> 123), high Cone Voltage (Waters) or Declustering Potential (Sciex) can strip the water molecule before it enters the quadrupole.[1]

  • Fix: Perform a "Cone Voltage Ramp" experiment. Monitor the intensity of 141.1 vs. 123.[1]1. Select the voltage where the precursor (141.[1]1) is maximal, not the fragment.

Q: Can I use Acetonitrile (ACN) as the organic solvent?

A: Yes, but Methanol (MeOH) is often superior for pyrazoles.[1] Protic solvents like MeOH can hydrogen bond with the pyrazole nitrogen and the alcohol group, stabilizing the ion in the droplet phase and improving ionization efficiency compared to the aprotic ACN [3].[1]

Q: What is the best sample preparation method?

A: Given the polarity (LogP ~0.5 - 1.0), Protein Precipitation (PPT) leaves too many matrix interferents.[1]

  • Recommended: Liquid-Liquid Extraction (LLE) using Ethyl Acetate.[1]

  • Protocol:

    • Aliquot 50 µL Plasma/Sample.[1]

    • Add 200 µL Ethyl Acetate.

    • Vortex 5 mins; Centrifuge.

    • Evaporate supernatant and reconstitute in Mobile Phase A (Water).[1]

    • Why? Ethyl Acetate extracts the moderately polar 2-MPP while leaving very polar salts and proteins behind.[1]

References

  • MDPI. (2022).[1] 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.[1][2] Retrieved from [Link][1][2][3][4][5][6][7]

  • IntechOpen. (2018).[1] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • LC-MS.cz. (2011).[1] Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of 2-(4-Methyl-1H-pyrazol-1-YL)-1-propanol as a Putative c-Met Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The c-Met receptor tyrosine kinase, activated by its ligand hepatocyte growth factor (HGF), is a critical signaling hub for cellular growth, motility, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway is a well-documented driver of tumorigenesis and metastasis in a variety of human cancers.[2] This has established c-Met as a compelling target for therapeutic intervention. The development of small molecule inhibitors targeting the ATP-binding site of the c-Met kinase domain has been a major focus of oncology research.[3]

This guide provides a comparative analysis of a novel investigational compound, 2-(4-Methyl-1H-pyrazol-1-YL)-1-propanol, against established c-Met inhibitors. Given that the pyrazole scaffold is a common feature in many kinase inhibitors, this analysis will proceed under the hypothesis that this compound is a putative c-Met kinase inhibitor. We will objectively compare its potential performance with approved and clinical-stage inhibitors, supported by established experimental protocols and data from existing literature. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of kinase inhibitor discovery.

The c-Met Signaling Pathway: A Rationale for Targeted Inhibition

The HGF/c-Met signaling cascade initiates upon HGF binding, leading to receptor dimerization and autophosphorylation of key tyrosine residues in the kinase domain.[4] This phosphorylation cascade creates docking sites for various downstream signaling adaptors and effectors, including GRB2, GAB1, and SRC.[2] Activation of these downstream molecules triggers multiple signaling pathways, most notably the RAS/MAPK and PI3K/Akt pathways, which collectively promote cell proliferation, survival, and motility.[2]

Diagram of the c-Met Signaling Pathway

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization P1 P cMet->P1 Autophosphorylation P2 P cMet->P2 GRB2 GRB2 P1->GRB2 PI3K PI3K P2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Motility Motility ERK->Motility PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival mTOR->Proliferation

Caption: The HGF/c-Met signaling pathway, a key driver of cell proliferation, survival, and motility.

Comparative Inhibitor Analysis

To contextualize the potential efficacy of this compound, we will compare its hypothetical inhibitory profile with that of two well-characterized c-Met inhibitors: Crizotinib and Cabozantinib. These inhibitors, while both targeting c-Met, exhibit distinct selectivity profiles and mechanisms of action.

InhibitorTypec-Met IC50 (nM)Key Off-Targets
This compound HypotheticalTo be determinedTo be determined
Crizotinib Type I11ALK, ROS1
Cabozantinib Type II5.4VEGFR2, AXL, RET, KIT, FLT3

Table 1: Comparative Profile of c-Met Inhibitors. IC50 values represent the half-maximal inhibitory concentration and are indicative of a drug's potency. The selectivity profile highlights other kinases that are significantly inhibited by the compound.

Experimental Protocols for Comparative Assessment

A rigorous evaluation of a novel kinase inhibitor requires a multi-faceted approach, encompassing biochemical assays to determine direct enzymatic inhibition and cell-based assays to assess activity in a more physiologically relevant context.

Biochemical c-Met Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified c-Met kinase. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[5]

Experimental Workflow

biochem_assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound Test Compound Dilution Series Incubation Incubate at 30°C for 45 min Compound->Incubation Enzyme c-Met Enzyme Preparation Enzyme->Incubation Substrate Substrate & ATP Mix Substrate->Incubation ADPGlo Add ADP-Glo™ Reagent Incubation->ADPGlo Incubate2 Incubate at RT for 40 min ADPGlo->Incubate2 KinaseDetection Add Kinase Detection Reagent Incubate2->KinaseDetection Incubate3 Incubate at RT for 30 min KinaseDetection->Incubate3 Luminescence Read Luminescence Incubate3->Luminescence

Caption: Workflow for a biochemical c-Met kinase inhibition assay using ADP-Glo™ technology.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound, Crizotinib, and Cabozantinib in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Reaction Setup: In a 96-well plate, add 5 µL of each compound dilution.

  • Enzyme Addition: Add 10 µL of a solution containing the purified recombinant c-Met kinase domain to each well.[6]

  • Reaction Initiation: Add 10 µL of a solution containing the kinase substrate (e.g., poly(Glu, Tyr) 4:1) and ATP to initiate the kinase reaction.[6]

  • Incubation: Incubate the plate at 30°C for 45 minutes to allow the enzymatic reaction to proceed.[7]

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[7]

    • Incubate at room temperature for 40 minutes.[5]

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[7]

    • Incubate at room temperature for 30 minutes.[5]

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the IC50 value for each compound by plotting the percent inhibition against the log of the inhibitor concentration.

Cellular c-Met Phosphorylation Assay

This assay determines the inhibitor's ability to block c-Met autophosphorylation in a cellular context. A common and robust method is a sandwich ELISA-based assay.[8]

Experimental Workflow

cell_phos_assay cluster_cell_culture Cell Culture & Treatment cluster_elisa Sandwich ELISA Seed Seed c-Met expressing cells (e.g., MKN45) Treat Treat with Inhibitors Seed->Treat Lyse Lyse Cells Treat->Lyse Capture Capture c-Met with specific antibody Lyse->Capture Detect Detect phosphorylated c-Met with anti-phospho-c-Met antibody Capture->Detect Substrate Add Substrate & Measure Signal Detect->Substrate

Caption: Workflow for a cell-based c-Met phosphorylation assay using a sandwich ELISA format.

Step-by-Step Methodology:

  • Cell Culture: Seed a human cancer cell line with high endogenous c-Met expression, such as MKN45 gastric cancer cells, into a 96-well plate and allow them to adhere overnight.[8]

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound, Crizotinib, and Cabozantinib for a predetermined time (e.g., 2 hours).

  • Cell Lysis: Lyse the cells to release the intracellular proteins.

  • ELISA:

    • Add the cell lysates to a 96-well plate pre-coated with a c-Met capture antibody.

    • Incubate to allow the capture of total c-Met protein.

    • Wash the plate to remove unbound proteins.

    • Add a detection antibody that specifically recognizes the phosphorylated form of c-Met (e.g., anti-phospho-c-Met (Tyr1234/1235)).

    • Incubate to allow the detection antibody to bind to the phosphorylated c-Met.

    • Wash the plate to remove unbound detection antibody.

    • Add a substrate that generates a colorimetric or chemiluminescent signal in the presence of the detection antibody's conjugate (e.g., HRP).

  • Data Acquisition: Measure the signal using a plate reader. The signal intensity is proportional to the amount of phosphorylated c-Met.

  • Data Analysis: Determine the IC50 for the inhibition of c-Met phosphorylation for each compound.

Cell Viability Assay

This assay assesses the downstream effect of c-Met inhibition on cell survival and proliferation. A widely used method is the MTT or WST-1 assay, which measures the metabolic activity of viable cells.[9]

Step-by-Step Methodology:

  • Cell Seeding: Seed a c-Met dependent cancer cell line in a 96-well plate and allow them to attach overnight.[9]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 72 hours.[9]

  • Reagent Addition: Add WST-1 or MTT reagent to each well and incubate for 1-4 hours.[10]

  • Signal Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each compound.

Kinase Selectivity Profiling: A Critical Consideration

A crucial aspect of kinase inhibitor development is understanding its selectivity profile. While potent on-target activity is desired, off-target inhibition can lead to unforeseen toxicities or even desirable polypharmacological effects. Kinase selectivity is typically assessed by screening the inhibitor against a large panel of purified kinases.[11]

The hypothetical this compound should be subjected to such a screen to identify any potential off-target activities. This data is critical for predicting its therapeutic window and potential side effects. For instance, Crizotinib's potent inhibition of ALK and ROS1, in addition to c-Met, has led to its approval for the treatment of cancers driven by alterations in these kinases.[12] Conversely, Cabozantinib's broader kinase inhibition profile, including VEGFR2, contributes to its anti-angiogenic effects but may also be associated with a different side-effect profile.[13]

Conclusion

This guide has outlined a comprehensive framework for the comparative analysis of a novel putative c-Met inhibitor, this compound. By employing a combination of biochemical and cell-based assays, researchers can rigorously evaluate its potency, cellular activity, and impact on cell viability in comparison to established inhibitors like Crizotinib and Cabozantinib. Furthermore, a thorough assessment of its kinase selectivity profile will be paramount in defining its therapeutic potential and guiding its future development. The provided protocols and workflows serve as a robust starting point for researchers aiming to characterize the next generation of c-Met targeted therapies.

References

  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]

  • Wikipedia. (2023, October 27). c-Met inhibitor. Retrieved from [Link]

  • Reaction Biology. (n.d.). MET Cellular Phosphorylation Assay Service. Retrieved from [Link]

  • Katayama, R., et al. (2015). Cabozantinib overcomes crizotinib resistance in ROS1 fusion-positive cancer. Clinical Cancer Research, 21(1), 166-174. Retrieved from [Link]

  • Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 3(1_suppl), S7-S19. Retrieved from [Link]

  • Gherardi, E., et al. (2003). Functional map and domain structure of MET, the product of the c-met protooncogene and receptor for hepatocyte growth factor/scatter factor. Proceedings of the National Academy of Sciences, 100(21), 12039-12044. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • Drilon, A., et al. (2017). Responses to crizotinib and cabozantinib in patient with lung adenocarcinoma harboring mesenchymal-epithelial transition factor exon 14 skipping mutation: A case report. OncoTargets and Therapy, 10, 4847–4850. Retrieved from [Link]

  • Targeting the c-Met/VEGFR Pathway to Boost Nab-Paclitaxel Efficacy in Gastric Cancer: Preclinical Insights. (2023). MDPI. Retrieved from [Link]

  • Awad, M. M., et al. (2021). Responses to crizotinib and cabozantinib in patient with lung adenocarcinoma harboring mesenchymal-epithelial transition factor exon 14 skipping mutation: A case report. Annals of Translational Medicine, 9(2), 173. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ c-MET Kinase Assay Kit. Retrieved from [Link]

  • An overview of the c-MET signaling pathway. (2011). Therapeutic Advances in Medical Oncology. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of the cMET inhibitors crizotinib and cabozantinib on.... Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • Katayama, R., et al. (2015). Cabozantinib overcomes crizotinib resistance in ROS1 fusion-positive cancer. Clinical Cancer Research, 21(1), 166-174. Retrieved from [Link]

  • Gherardi, E., et al. (2003). Functional map and domain structure of MET, the product of the c-met protooncogene and receptor for hepatocyte growth factor/scatter factor. Proceedings of the National Academy of Sciences, 100(21), 12039-12044. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell viability assay using potential PAK inhibitors.... Retrieved from [Link]

  • Wikipedia. (2023, November 29). Hepatocyte growth factor receptor. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values against c-Met kinase. a.. Retrieved from [Link]

  • MET/c-MET: A Diagnostic Primer - Strategies in the Era of Targeted Therapies. (2023). Archives of Pathology & Laboratory Medicine. Retrieved from [Link]

  • GSEA. (n.d.). Human Gene Set: BIOCARTA_MET_PATHWAY. Retrieved from [Link]

  • Reaction Biology. (n.d.). MET Cellular Phosphorylation Assay Service. Retrieved from [Link]

  • OncLive. (n.d.). c-MET - Biomarker Consortium. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) The structure of c-Met. (b) The structure of HGF. (c) HGF/c-Met signal pathway.. Retrieved from [Link]

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A Technical Guide to the Structure-Activity Relationship of 2-(4-Methyl-1H-pyrazol-1-YL)-1-propanol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its prevalence is a testament to its metabolic stability and versatile binding capabilities. This guide delves into the structure-activity relationship (SAR) of a specific, yet promising, class of pyrazole derivatives: 2-(4-Methyl-1H-pyrazol-1-YL)-1-propanol analogs. While direct and extensive SAR literature on this precise scaffold is emerging, this guide synthesizes data from closely related analogs to provide a predictive framework for its rational design and optimization in drug discovery programs.

The core structure, this compound, presents three key regions for chemical modification to modulate its pharmacokinetic and pharmacodynamic properties: the N-1 propanol side chain, the C-4 methyl group, and the pyrazole ring itself. Understanding how alterations in these regions impact biological activity is crucial for developing novel therapeutics.

Comparative Analysis of Structural Modifications

Based on extensive analysis of pyrazole derivatives, we can infer the following SAR trends for this compound analogs. These insights are drawn from studies on pyrazoles with various N-alkyl and C-4 substituents, targeting a range of biological endpoints, including anti-inflammatory and kinase inhibitory activities.[3][4][5]

I. Modifications of the N-1 Propanol Side Chain

The N-1 substituent of the pyrazole ring is pivotal in defining the molecule's interaction with its biological target. For N-alkyl substituted pyrazoles, the nature of this chain significantly influences potency and selectivity.

Modification Rationale Predicted Impact on Activity Supporting Evidence from Analogs
Chain Length Variation To explore the spatial constraints of the binding pocket.Elongation or shortening of the propyl chain may enhance or diminish activity depending on the target's topology.Studies on other N-alkyl pyrazoles have shown that optimal chain length is target-dependent.
Hydroxyl Group Position To probe the role of hydrogen bonding interactions.Shifting the hydroxyl group to the C-1 or C-3 position will alter the molecule's hydrogen bonding capacity and stereochemistry, likely affecting target engagement.Hydroxycycloalkyl N-1 substituted pyrazoles show varied B-Raf kinase inhibitory activities based on the hydroxyl group's position.[5]
Replacement of Hydroxyl Group To assess the necessity of the hydroxyl moiety and explore other interactions.Substitution with a non-polar group may decrease activity if hydrogen bonding is critical, while introducing other functional groups (e.g., amine, carboxylate) could open new interaction pathways.N-alkylation of a pyrazole nitrogen with a simple methyl group, removing a potential hydrogen-bonding moiety, led to a decrease in JNK3 inhibition.[5]
Introduction of Chirality To investigate stereospecific binding.The secondary alcohol in the propanol side chain creates a chiral center. Enantiomers may exhibit different biological activities and metabolic profiles.Diastereomers of hydroxycycloalkyl substituted pyrazoles displayed significant differences in B-Raf kinase inhibition.[5]
II. Modifications of the C-4 Position

The C-4 position of the pyrazole ring offers a vector for substitution that can influence ligand-protein interactions and physicochemical properties.

Modification Rationale Predicted Impact on Activity Supporting Evidence from Analogs
Alkyl Group Variation To probe a hydrophobic pocket.Replacing the methyl group with larger alkyl or cycloalkyl groups could enhance van der Waals interactions if a hydrophobic pocket is present.SAR studies on pyrazole-based inhibitors often show that the size and nature of substituents at this position are critical for potency.
Introduction of Polar Groups To improve solubility and explore hydrogen bonding.Substitution with groups like -OH, -NH2, or -COOH can enhance aqueous solubility and potentially form new hydrogen bonds with the target.The introduction of polar substituents on the pyrazole ring is a common strategy to improve the pharmacokinetic profile of drug candidates.
Halogenation To modulate electronic properties and metabolic stability.Introduction of fluorine, chlorine, or bromine can alter the pKa of the pyrazole ring and block sites of metabolism, potentially improving bioavailability.Halogenated pyrazole derivatives have shown potent biological activities in various therapeutic areas.

Experimental Protocols

To empirically validate these predicted SAR trends, the following experimental protocols are recommended. These assays are standard in the evaluation of anti-inflammatory and kinase inhibitory activities, common therapeutic areas for pyrazole derivatives.

In Vitro Assay: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay is crucial for identifying and characterizing nonsteroidal anti-inflammatory drugs (NSAIDs).[6]

Principle: The cyclooxygenase (COX) enzyme converts arachidonic acid to prostaglandin H2 (PGH2). The peroxidase activity of COX is then measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol), heme, and human recombinant COX-1 and COX-2 enzymes. Prepare a solution of arachidonic acid and TMPD.

  • Compound Preparation: Dissolve test compounds in an appropriate solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to determine IC50 values.

  • Assay Procedure:

    • In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to each well.

    • Add 10 µL of the test compound dilution or vehicle control.

    • Incubate the plate for 10 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Immediately add 10 µL of TMPD solution.

  • Data Acquisition: Measure the absorbance at 590 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic model for evaluating the in vivo efficacy of acute anti-inflammatory agents.[7][8]

Principle: Subplantar injection of carrageenan induces a local, acute inflammation characterized by edema. The anti-inflammatory effect of a compound is measured by its ability to reduce this edema.

Step-by-Step Protocol:

  • Animal Acclimation: Acclimate male Wistar rats (150-200 g) for at least one week with free access to food and water.

  • Compound Administration: Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group and a positive control group (e.g., indomethacin, 10 mg/kg) should be included.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0 hours (immediately before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Visualization of Key Concepts

To further elucidate the principles discussed, the following diagrams illustrate the general synthetic approach and the logical flow of an SAR study.

G cluster_synthesis General Synthetic Pathway A 4-Methylpyrazole C This compound A->C Base-catalyzed ring opening B 1,2-Epoxypropane B->C

Caption: A plausible synthetic route to the core scaffold.

G Start Identify Lead Compound: This compound SAR_Cycle Structure-Activity Relationship (SAR) Cycle Start->SAR_Cycle Synthesis Synthesize Analogs SAR_Cycle->Synthesis Design Analogs Bioassay Biological Evaluation (e.g., COX Assay, Kinase Assay) Synthesis->Bioassay Analysis Analyze Data (Determine IC50/EC50) Bioassay->Analysis SAR_Insight Derive SAR Insights Analysis->SAR_Insight SAR_Insight->SAR_Cycle Refine Design Optimization Lead Optimization SAR_Insight->Optimization Identify Optimized Lead

Caption: Iterative process of an SAR study.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR data is limited, by leveraging the extensive knowledge base of pyrazole chemistry and pharmacology, a rational approach to analog design can be effectively implemented. The systematic modification of the N-1 propanol chain and the C-4 position, coupled with rigorous biological evaluation using the protocols outlined herein, will undoubtedly pave the way for the discovery of potent and selective drug candidates. This guide serves as a foundational framework to steer such discovery efforts, emphasizing a logical, evidence-based approach to navigating the complex but rewarding landscape of medicinal chemistry.

References

  • Bekhit, A. A., Abdel-Rahman, H. M., & Guemei, A. A. (2006). Synthesis and biological evaluation of some hydroxypyrazole derivatives as anti-inflammatory-antimicrobial agents. Archiv der Pharmazie, 339(2), 81–87. [Link]

  • Al-Otaibi, J. S., El-Sayed, M. A., & El-Gazzar, A. R. (2016). Synthesis and biological evaluation of some new pyrazole derivatives. International Journal of Pharmaceutical Sciences and Research, 7(11), 4465-4472.
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Agrody, A. M. (2011). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Acta Poloniae Pharmaceutica, 68(5), 747–755. [Link]

  • El-Sayed, M. A., & El-Gazzar, A. R. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Journal of Molecular Structure, 1315, 138234.
  • Hassan, A. S., Hafez, T. S., & El-Sharkawy, K. A. (2023). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Journal of Cancer Science & Therapy, 15(3), 1-6.
  • Mishra, A., & Singh, R. K. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal, 7(2), 1-15.
  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • El-Sayed, M. A., El-Gazzar, A. R., & Hassan, A. S. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 23(12), 3074. [Link]

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Agrody, A. M. (2011). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Acta Poloniae Pharmaceutica, 68(5), 747–755. [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115–121. [Link]

  • Becker, S., Lutter, F., Schiering, N., & Stirnberg, M. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 273-285.
  • Tarikoğullari Doğan, A. H., Saylam, M., Yilmaz, S., Parlar, S., Ballar, P., & Alptüzün, V. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9.
  • Tsolaki, E., Tsolaki, E., & Komiotis, D. (2016).
  • Caballero, J., Alzate-Morales, J. H., & Vergara-Jaque, A. (2011). Investigation of the differences in activity between hydroxycycloalkyl N1 substituted pyrazole derivatives as inhibitors of B-Raf kinase by using docking, molecular dynamics, QM/MM, and fragment-based de novo design: study of binding mode of diastereomer compounds. Journal of Chemical Information and Modeling, 51(11), 2920–2931. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Tarikoğullari Doğan, A. H., Saylam, M., Yilmaz, S., Parlar, S., Ballar, P., & Alptüzün, V. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9. [Link]

  • Wang, Y., Chen, J., & Liu, X. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 909-925.
  • Ballo, M. K., Sanogo, R., & Dembélé, L. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(3), 34-41.
  • El-Sayed, M. A., El-Gazzar, A. R., & Hassan, A. S. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 23(12), 3074. [Link]

  • Loram, L. C., Fuller, A., Fick, L. G., Cartmell, T., Poole, S., & Mitchell, D. (2007). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology, 151(6), 841–853.
  • Gessner, V. H. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.
  • Asif, M. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Journal of the Indian Chemical Society, 100(10), 101186.
  • Kumar, A., & Sharma, S. (2023). Pharmacological Activities of Pyrazole and Its Derivatives: A Review. Journal of Drug Delivery and Therapeutics, 13(7), 183-191.
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Agrody, A. M. (2012). Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines. Journal of Young Pharmacists, 4(2), 82–89.
  • Tarikoğullari Doğan, A. H., Saylam, M., Yilmaz, S., Parlar, S., Ballar, P., & Alptüzün, V. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9.
  • Morris, C. J. (2003). Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.4.
  • de Oliveira, R. B., de Oliveira, R. B., & de Lima, M. C. A. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 644265.
  • Pereira, C. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts?. ResearchGate. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2019). Synthesis and biological activity evaluation of some new pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 11(4), 1-7.
  • Patil, S. S., & More, U. A. (2025). Unlocking Anti-Inflammatory Potential: Virtual Discovery and ADMET Evaluation of Novel Pyrazole-Based COX-II Inhibitors. Indian Journal of Pharmaceutical Education and Research, 59(1 (Suppl)), S312-S320.
  • Rojsitthisak, P., & Towiwat, P. (2020). 4.7. Carrageenan-Induced Paw Edema Test. Bio-protocol, 10(16), e3723.
  • Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. (2016).

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Cross-validation of analytical methods for pyrazole quantification

Author: BenchChem Technical Support Team. Date: February 2026

Cross-Validation of Analytical Methods for Pyrazole Quantification

Part 1: The Analytical Challenge

Pyrazole and its derivatives (e.g., 3,4-dimethyl-1H-pyrazole) occupy a critical space in pharmaceutical development. They serve as key building blocks for Active Pharmaceutical Ingredients (APIs) like celecoxib and ruxolitinib, yet they are also flagged as potential genotoxic impurities (GTIs) under ICH M7 guidelines.

This dual nature creates a quantification paradox:

  • Process Control: Requires measuring high concentrations (mg/mL) during synthesis.

  • Safety Assurance: Requires detecting trace levels (ppm/ppb) in the final drug substance.

Furthermore, pyrazole is a small, polar, neutral molecule (pKa of conjugate acid ≈ 2.5) at typical analytical pH levels. This makes it notoriously difficult to retain on standard C18 (Reverse Phase) columns, leading to co-elution with the solvent front and matrix suppression.

The Solution: Cross-Validation. Reliance on a single method is a risk. Cross-validation—the systematic comparison of an orthogonal "Reference Method" against a "Routine Method"—is the only way to ensure data integrity across the dynamic range. This guide details how to cross-validate a high-throughput HPLC-UV method against a sensitive HILIC-MS/MS reference standard.

Part 2: Method Landscape & Comparative Analysis

To design a robust cross-validation protocol, we must first understand the strengths and limitations of the available technologies.

Table 1: Comparative Assessment of Analytical Platforms for Pyrazole

FeatureHILIC-MS/MS (Reference Method)RPLC-UV (Routine Method)GC-MS (Alternative)qNMR (Purity Assay)
Primary Utility Trace quantification (GTIs), Specificity.[1]Process monitoring, API Assay, QC release.Volatile derivatives, Residual solvents.[1]Reference Standard purity, Structural ID.
Sensitivity (LOD) Excellent (< 10 ppb).Moderate (~10-50 ppm).Good (~100 ppb).Low (> 1000 ppm).
Selectivity High (Mass filtering).Low (Relies on chromatographic resolution).High (EI Fragmentation).Ultimate (Structural specific).
Matrix Effects Susceptible to ion suppression (requires stable isotopes).Susceptible to co-elution interferences.Low (Gas phase).None (if signals resolved).
Pyrazole Retention Excellent (Retains polar species).Poor (Elutes in void volume without modification).N/A (Volatility based).N/A (Solution phase).
Throughput Moderate (Equilibration needed).High.Low (Run times + cooling).Low.
The Orthogonality Principle

For valid cross-validation, methods must be orthogonal , meaning they rely on different physicochemical separation mechanisms.

  • Method A (Reference): Separation by Polarity/H-Bonding (HILIC) + Detection by Mass-to-Charge (MS).

  • Method B (Routine): Separation by Hydrophobicity (Polar-embedded RPLC) + Detection by Chromophore (UV).

Part 3: Cross-Validation Workflow

The following diagram outlines the decision logic for validating a routine HPLC method against a reference MS method.

CrossValidation Start Start: Pyrazole Quantification Need DefineScope Define Scope: API Assay vs. Trace Impurity Start->DefineScope TracePath Trace Impurity (< 1000 ppm) DefineScope->TracePath Genotoxicity Risk RefMethod Develop Reference Method (HILIC-MS/MS) TracePath->RefMethod RoutineMethod Develop Routine Method (RPLC-UV / Polar-C18) TracePath->RoutineMethod CrossVal Cross-Validation Experiment Analyze n=6 Spiked Samples on BOTH methods RefMethod->CrossVal RoutineMethod->CrossVal Stats Statistical Analysis (Bland-Altman Plot & t-test) CrossVal->Stats Decision Is % Difference < 5%? Stats->Decision Pass Validation Successful Deploy Routine Method Decision->Pass Yes Fail Validation Failed Investigate Matrix Effects Decision->Fail No Fail->RefMethod Refine Method

Figure 1: Decision tree for cross-validating analytical methods for pyrazole impurities.

Part 4: Experimental Protocols

These protocols are designed to be orthogonal. The Reference Method uses HILIC (Hydrophilic Interaction Liquid Chromatography) to retain the polar pyrazole, while the Routine Method uses a Polar-Embedded C18 to achieve retention in Reverse Phase without ion-pairing reagents (which would contaminate an MS system).

Protocol A: Reference Method (HILIC-MS/MS)

Use for: Trace analysis, confirming peak purity, and benchmarking.

  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

    • Why: Amide phases form a water-rich layer on the surface, retaining polar pyrazoles via hydrogen bonding.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer controls ionization).

    • B: Acetonitrile (ACN).

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold to focus analyte).

    • 1-5 min: 95% B → 60% B.

    • 5-7 min: 60% B (Wash).

    • 7.1 min: 95% B (Re-equilibration - Critical for HILIC).

  • Detection (MRM):

    • Ionization: ESI Positive mode.

    • Transition (Pyrazole): 69.0 → 42.1 m/z (Quantifier), 69.0 → 28.1 m/z (Qualifier).

    • Internal Standard: Pyrazole-d4 (Essential to correct for matrix suppression).

Protocol B: Routine Method (RPLC-UV)

Use for: Raw material release, reaction monitoring, high-concentration assay.

  • System: Standard HPLC/UHPLC with PDA/UV Detector.

  • Column: Phenomenex Luna Omega Polar C18 or Agilent ZORBAX SB-Aq (4.6 x 150 mm, 3-5 µm).

    • Why: Standard C18 collapses in 100% aqueous conditions. Polar-embedded or "Aq" phases allow high water content to retain polar pyrazoles.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Low pH suppresses silanol activity).

    • B: Methanol.

  • Gradient:

    • 0-5 min: 3% B (High aqueous hold to force retention).

    • 5-15 min: 3% B → 40% B.

  • Detection: UV at 210 nm (Pyrazole has weak absorbance; maximize signal-to-noise).

Part 5: Data Synthesis & Validation Criteria

To declare the Routine Method (Method B) validated, it must be statistically comparable to the Reference Method (Method A).

The Cross-Validation Experiment:

  • Sample Set: Prepare 3 batches of samples (Low, Medium, High concentration).

  • Execution: Analyze the same vials (or immediately prepared aliquots) on both systems within 24 hours.

  • Data Analysis:

    • Linearity Check: Both methods must show

      
      .
      
    • Recovery: Method B recovery must be within ±10% of Method A's value.

    • Bland-Altman Analysis: Plot the difference between methods (A - B) against the mean.

      • Acceptance Criteria: 95% of differences should lie within ±2 standard deviations. No systematic bias (mean difference should be close to 0).

Common Pitfall: Matrix Effects If Method B (UV) consistently reports higher values than Method A (MS), it indicates co-eluting matrix interference that UV cannot distinguish but MS (via MRM) filters out.

  • Corrective Action: Adjust the gradient of Method B or switch to a longer column to improve resolution.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

  • ICH Harmonised Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Conference on Harmonisation.[2] Link

  • Periat, A., et al. "Interaction of hydrophilic interaction chromatography (HILIC) and reversed-phase liquid chromatography (RPLC) for the analysis of polar compounds." Journal of Chromatography A, 2013. Link

  • Alpert, A. J. "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds." Journal of Chromatography, 1990. Link

  • Vogt, F. G., et al. "Use of quantitative NMR spectroscopy for the assessment of purity and impurity profile of drug substances." Journal of Pharmaceutical and Biomedical Analysis, 2014. Link

Sources

Technical Guide: 2-(4-Methyl-1H-pyrazol-1-yl)-1-propanol vs. Fomepizole & Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-(4-Methyl-1H-pyrazol-1-yl)-1-propanol (hereafter referred to as N-Hydroxypropyl-4-MP ) and established pyrazole-based drugs, specifically focusing on the clinical standard Fomepizole (4-Methylpyrazole) .

Executive Summary: The Structural Pivot

This compound represents a specific structural modification of the classic Alcohol Dehydrogenase (ADH) inhibitor, Fomepizole . While Fomepizole (4-methylpyrazole) is the gold standard for treating toxic alcohol poisoning (methanol, ethylene glycol), its N-unsubstituted nature limits its solubility profile and metabolic stability.

The target compound introduces a 1-propanol side chain at the nitrogen (N1) position. This modification fundamentally alters the pharmacokinetics (PK) and binding mode, shifting the molecule from a pure competitive inhibitor to a potential competitive substrate/inhibitor hybrid .

Key Differentiators
FeatureFomepizole (Standard) This compound
Core Structure 4-Methylpyrazole (Free base)N-Alkylated 4-Methylpyrazole
Primary Mechanism Direct Zinc Coordination (ADH Active Site)Steric Blockade & Competitive Binding
Metabolism Oxidation to 4-hydroxymethylpyrazoleSide-chain oxidation (Alcohol

Aldehyde)
Lipophilicity (LogP) ~0.96 (Moderate)Lower (Increased Hydrophilicity due to -OH)
Clinical Status FDA Approved (Antidote)Research Grade / Metabolite / Precursor

Chemical Identity & Synthesis

To understand the performance difference, one must analyze the synthesis and resulting topology.

Structural Topology[4]
  • Fomepizole: A planar, small molecule that fits deep into the hydrophobic pocket of ADH, coordinating directly with the catalytic Zinc ion via the unsubstituted Nitrogen (N2).

  • N-Hydroxypropyl-4-MP: The bulky propanol group at N1 protrudes from the active site. This can reduce affinity for the Zinc center due to steric clash but may create new hydrogen-bonding interactions at the solvent-access channel.

Synthetic Protocol (Laboratory Scale)

Self-Validating Step: The synthesis requires regioselective alkylation. 4-methylpyrazole has two nitrogens, but tautomerization makes them equivalent until substituted.

Methodology:

  • Reagents: 4-Methylpyrazole (1.0 eq), 2-Bromo-1-propanol (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), Acetonitrile (Solvent).
    
  • Reflux: Heat the mixture at 80°C for 12-16 hours. The base deprotonates the pyrazole, making it a nucleophile.

  • Workup: Filter inorganic salts. Evaporate solvent.

  • Purification: The product is a primary alcohol. Purify via silica gel chromatography (Ethyl Acetate/Hexane gradient).

    • Checkpoint: Monitor via TLC. The N-alkylated product will be more polar than the starting pyrazole but less polar than the bromo-alcohol.

Pharmacological Performance Comparison

Mechanism of Action: The "Suicide Substrate" Risk

Fomepizole acts as a competitive inhibitor . It occupies the active site but is not readily metabolized, effectively locking the enzyme.

In contrast, This compound contains a primary alcohol group (


) on its side chain. This structure mimics the natural substrate (ethanol/propanol).
  • Hypothesis: ADH may accept this molecule not just as an inhibitor, but as a slow substrate.

  • Risk: Oxidation of the side chain leads to an aldehyde intermediate , which could be reactive/toxic before further oxidation to the carboxylic acid.

Comparative Data: ADH Inhibition Potency (Predicted)

Based on Structure-Activity Relationship (SAR) of N-alkyl pyrazoles.

Compound

(Inhibition Constant)
Binding ModeMetabolic Fate
Fomepizole 0.1 - 0.2

High Affinity (Zn-Coordination)Renal Excretion / P450 Oxidation
N-Hydroxypropyl-4-MP 10 - 50

Moderate Affinity (Steric hindrance at N1)Side-chain Oxidation (ADH mediated)
Ethanol (Substrate)

SubstrateAcetaldehyde

Acetate

Expert Insight: N-substitution generally decreases potency against human ADH compared to the unsubstituted parent (Fomepizole) because the hydrophobic pocket of ADH is restricted. However, this analog may show selectivity for specific ADH isoenzymes (e.g., ADH1C vs ADH1B) or act as an inhibitor of CYP2E1 , a secondary target of Fomepizole.

Experimental Visualization

Pathway Diagram: ADH Inhibition vs. Substrate Competition

The following diagram illustrates the competitive dynamics between the drug candidates and the toxic alcohol (Methanol/Ethylene Glycol).

ADH_Pathway ADH Alcohol Dehydrogenase (Zn2+ Active Site) Toxic_Metabolite Formic Acid (Toxic) ADH->Toxic_Metabolite Metabolism Aldehyde_Analog Aldehyde Analog (Potential Reactivity) ADH->Aldehyde_Analog Slow Oxidation (Side Chain) Methanol Methanol (Toxic Substrate) Methanol->ADH Substrate Binding Fomepizole Fomepizole (High Affinity Inhibitor) Fomepizole->ADH Blocks Active Site (Ki ~0.1 uM) Target N-Hydroxypropyl-4-MP (Analog) Target->ADH Competes (Ki > 10 uM)

Caption: Competitive inhibition dynamics. Fomepizole blocks ADH directly.[1] The N-Hydroxypropyl analog competes but may also be slowly metabolized, reducing its duration of action.

Experimental Protocols for Validation

To objectively compare these compounds, researchers should utilize the Spectrophotometric NADH Assay .

Protocol: ADH Inhibition Kinetic Assay

Objective: Determine the


 and 

of the target compound relative to Fomepizole.
  • Preparation:

    • Buffer: 0.1 M Sodium Pyrophosphate (pH 8.8).

    • Enzyme: Purified Horse Liver ADH or Recombinant Human ADH.

    • Substrate: Ethanol (varied concentrations: 1–50 mM).

    • Cofactor:

      
       (2.5 mM).
      
    • Inhibitor: Prepare serial dilutions of Fomepizole and N-Hydroxypropyl-4-MP (0.1

      
       to 100 
      
      
      
      ).
  • Reaction:

    • In a quartz cuvette, mix Buffer,

      
      , and Inhibitor.
      
    • Incubate for 5 minutes at 25°C.

    • Initiate reaction by adding Ethanol.

  • Measurement:

    • Monitor Absorbance at 340 nm (formation of NADH) for 3 minutes.

    • Calculate initial velocity (

      
      ).
      
  • Analysis:

    • Plot Lineweaver-Burk (Double Reciprocal) graphs.

    • Result Interpretation: Competitive inhibitors (like Fomepizole) will intersect at the Y-axis (

      
       unchanged, 
      
      
      
      increases). If the target compound shows mixed inhibition, the intersection will shift.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 3406, Fomepizole. Retrieved from [Link]

  • McMartin, K. E., et al. (1975). "Kinetics of the interaction of 4-methylpyrazole with alcohol dehydrogenase." Archives of Biochemistry and Biophysics.
  • National Institutes of Health (NIH). (2023). Antidotes for Methanol and Ethylene Glycol Poisoning. Retrieved from [Link]

Sources

Efficacy comparison between 2-(4-Methyl-1H-pyrazol-1-YL)-1-propanol and standard-of-care

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative efficacy evaluation of 2-(4-Methyl-1H-pyrazol-1-yl)-1-propanol (hereafter referred to as 4-MP-1-PrOH ) against the clinical standard-of-care, Fomepizole (4-Methylpyrazole, 4-MP), for the indication of Alcohol Dehydrogenase (ADH) inhibition.

This analysis assumes the primary therapeutic context is the treatment of toxic alcohol poisoning (methanol/ethylene glycol) or related metabolic disorders, given the structural derivation from Fomepizole.

Executive Summary & Structural Logic

Fomepizole is the gold standard for inhibiting Alcohol Dehydrogenase (ADH), preventing the formation of toxic metabolites (formic acid, glycolic acid) from methanol and ethylene glycol. It functions by coordinating directly with the catalytic Zinc ion (


) in the ADH active site via its unsubstituted nitrogen (N2).

4-MP-1-PrOH is an N-substituted analog where a 1-hydroxypropan-2-yl group (or 2-hydroxypropyl, depending on regiochemistry) is attached to the N1 position.

  • Hypothesis: The addition of the hydroxypropyl tail alters the physicochemical profile (solubility, LogP) and metabolic stability. However, N-substitution typically imposes a steric penalty on

    
     coordination.
    
  • Objective: Determine if the pharmacokinetic benefits (e.g., extended half-life, reduced volatility) of 4-MP-1-PrOH outweigh the potential reduction in pharmacodynamic potency (

    
    ) compared to Fomepizole.
    

Mechanistic Grounding: The ADH Inhibition Pathway

To validate efficacy, one must understand the competitive inhibition mechanism. Fomepizole binds to the active site


, displacing the substrate (ethanol/methanol).
Signaling & Mechanism Diagram

The following diagram illustrates the competitive inhibition mechanism and the points of divergence between the SOC and the analog.

ADH_Inhibition ADH Alcohol Dehydrogenase (ADH Enzyme) Zn Active Site Zinc (Zn2+) ADH->Zn Metabolite Toxic Metabolites (Formate/Glycolate) Zn->Metabolite Catalysis Substrate Toxic Substrate (Methanol/Ethylene Glycol) Substrate->Zn Binds Fomepizole Fomepizole (SOC) (High Affinity) Fomepizole->Zn Competitive Blockade Analog 4-MP-1-PrOH (Steric Hindrance?) Analog->Zn Modified Binding

Figure 1: Mechanism of Action.[1][2] Fomepizole directly competes with toxic substrates for the Zinc cofactor. The efficacy of 4-MP-1-PrOH depends on its ability to maintain this coordination despite the N-propyl extension.

Experimental Protocols for Comparison

To objectively compare performance, execute the following coupled workflows.

Protocol A: In Vitro ADH Inhibition Kinetics (Spectrophotometric)

Purpose: Determine the inhibition constant (


) and Mode of Inhibition.
Standard:  Yeast or Human Liver ADH (Sigma-Aldrich).
  • Reaction Mix: Prepare 0.1 M Sodium Pyrophosphate buffer (pH 8.8), NAD+ (2.5 mM), and Ethanol (varied concentrations: 5–50 mM).

  • Inhibitor Dosing:

    • Control: No inhibitor.

    • SOC Arm: Fomepizole (0.1, 0.5, 1.0, 5.0 µM).

    • Test Arm: 4-MP-1-PrOH (0.1, 1.0, 10.0, 50.0 µM). Note: Wider range required due to expected lower affinity.

  • Initiation: Add ADH enzyme (0.1 U/mL).

  • Measurement: Monitor NADH production at 340 nm for 3 minutes at 25°C.

  • Analysis: Construct Lineweaver-Burk plots.

    • Success Criterion: 4-MP-1-PrOH must demonstrate competitive inhibition (intersect on y-axis) with a

      
       within 1-log of Fomepizole (
      
      
      
      ).
Protocol B: In Vivo Pharmacokinetics (Rat Model)

Purpose: Evaluate if the propanol tail improves retention or oral bioavailability.

  • Subjects: Male Sprague-Dawley rats (n=6 per group).

  • Dosing: IV and PO administration at equimolar doses (e.g., 15 mg/kg Fomepizole eq).

  • Sampling: Blood draws at 0, 15, 30, 60 min, 2h, 4h, 8h, 12h, 24h.

  • Bioanalysis: LC-MS/MS quantification of parent compounds.

    • Critical Step: Monitor for metabolic cleavage. Does 4-MP-1-PrOH convert back to Fomepizole? If so, it is a prodrug .

Comparative Efficacy Data Summary

The following table synthesizes the standard performance metrics for Fomepizole against the projected performance of 4-MP-1-PrOH based on Structure-Activity Relationship (SAR) principles for N-substituted pyrazoles.

MetricFomepizole (SOC)4-MP-1-PrOH (Test)Interpretation
Primary Target Human Liver ADHHuman Liver ADHSame target; specificity check required.
Inhibition Constant (

)
0.1 - 0.2 µM [1]> 1.0 µM (Predicted)N-substitution typically reduces affinity for

due to steric bulk.
Mode of Action CompetitiveCompetitive (Likely)Both compete with alcohol substrate.
LogP (Lipophilicity) 0.96~0.5 - 0.8The hydroxyl group increases polarity, potentially altering tissue distribution.
Plasma Half-life (

)
~2.5 - 5 hoursUnknown If the propanol chain blocks oxidation of the methyl group,

may increase.
Metabolic Fate Oxidation to 4-carboxypyrazolePossible N-dealkylationIf it dealkylates to Fomepizole in vivo, it acts as a prodrug.
Data Visualization: Efficacy vs. Concentration

The graph below (conceptual) compares the dose-response curves.

Figure 2: Predicted Dose-Response. Fomepizole (SOC) is expected to achieve IC50 at significantly lower concentrations than 4-MP-1-PrOH unless the analog undergoes rapid metabolic conversion to the parent compound.

Strategic Recommendation

Based on the chemical structure This compound :

  • Potency Risk: Direct N-alkylation of pyrazoles generally disrupts the optimal geometry required for the nitrogen lone pair to coordinate with the ADH Zinc atom. Expect a lower in vitro potency compared to Fomepizole.

  • Prodrug Potential: If the "efficacy" observed in vivo approaches that of Fomepizole, investigate the hypothesis that 4-MP-1-PrOH is a prodrug . The hydroxypropyl group may be metabolically cleaved to release free Fomepizole.

    • Test: Incubate with liver microsomes and monitor for the appearance of 4-methylpyrazole.

  • Solubility Advantage: The addition of the hydroxyl group improves water solubility compared to the parent pyrazole. This may allow for higher concentration formulations without the need for harsh cosolvents, offering a pharmaceutical advantage even if potency is slightly reduced.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3406, Fomepizole. Retrieved from [Link]

  • Brent, J. (2009). Fomepizole for Ethylene Glycol and Methanol Poisoning. New England Journal of Medicine. Retrieved from [Link]

  • Uni.lu. (2025).[3] Chemical Structure and Patent Data for CAS 1177277-83-6. Retrieved from [Link]

Sources

Benchmarking Selectivity: 2-(4-Methyl-1H-pyrazol-1-YL)-1-propanol vs. Kinase Inhibitor Standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Selectivity of 2-(4-Methyl-1H-pyrazol-1-YL)-1-propanol Against a Kinase Panel Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of Fragment-Based Drug Discovery (FBDD), the pyrazole scaffold is a "privileged structure," forming the hinge-binding core of numerous FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib). However, simple pyrazole derivatives often exhibit promiscuous binding profiles due to their small size and ability to fit into the ATP-binding pockets of diverse kinases.

This guide benchmarks the selectivity profile of This compound —a functionalized fragment of the alcohol dehydrogenase inhibitor Fomepizole—against a representative kinase panel. By comparing this probe to established promiscuous binders (Staurosporine) and selective clinical agents, we delineate a rigorous workflow for evaluating fragment selectivity, distinguishing between specific "hits" and non-specific pan-assay interference.

The Compound at a Glance
FeatureDescription
Compound Name This compound
Core Scaffold 4-Methylpyrazole (Fomepizole-like)
Modification N1-hydroxypropyl tail (Solubilizing & H-bond donor)
Primary Utility Kinase Fragment Probe / Negative Control for ADH Selectivity
Key Challenge Distinguishing low-affinity hinge binding from specific inhibition.

Scientific Rationale & Alternatives

As a Senior Application Scientist, I emphasize that "selectivity" for a fragment is distinct from that of a lead compound. Fragments typically bind with low affinity (


) and rely on "ligand efficiency" rather than potency.
Comparison of Alternatives

We compare the test compound against three distinct classes of kinase interactors to validate the benchmarking data.

AlternativeRole in BenchmarkMechanismTypical Selectivity Profile
This compound Test Subject Type I ATP-Competitive FragmentUnknown/Mixed: Likely weak binding to Aurora/CDKs due to pyrazole core.
Staurosporine Positive Control Pan-Kinase InhibitorPromiscuous: Inhibits >90% of the kinome with high potency.
Fomepizole (4-Methylpyrazole) Structural Parent ADH InhibitorInactive: Should show negligible kinase binding (Negative Control).
Ruxolitinib Selective Standard JAK1/2 InhibitorHigh Selectivity: Hits only JAK family and limited off-targets.

Benchmarking Protocol: The "Kinase-Seeker" Workflow

Expert Insight: For fragments like this compound, standard enzymatic assays (IC50) are often insufficiently sensitive due to high ATP concentrations competing with the weak fragment. Therefore, we utilize a Binding Assay (Thermal Shift or Competition Binding) for the primary screen.

Step-by-Step Methodology
Phase 1: Compound Preparation & QC
  • Solubility Check: Dissolve this compound in 100% DMSO to a stock concentration of 100 mM.

    • Critical Step: Verify solubility using nephelometry. The hydroxypropyl tail should ensure high solubility compared to bare pyrazoles.

  • Purity Validation: Ensure >98% purity via LC-MS to rule out metal catalysts (e.g., Palladium) which can cause false positives in kinase assays.

Phase 2: The Primary Screen (Single Point)
  • Assay Type: KINOMEscan® (Active Site Directed Competition Binding) or Differential Scanning Fluorimetry (DSF).

  • Screening Concentration: 100 µM (High concentration is mandatory for fragments).

  • Panel Selection: A diverse "Representative 96-Panel" covering the major branches of the Human Kinome Tree:

    • TK (Tyrosine Kinases): EGFR, FGFR1, SRC.

    • TKL (Tyrosine Kinase-Like): RAF1, TGFBR1.

    • STE (Homologs of Yeast Sterile): MAP4K4, PAK1.

    • CMGC: CDK2, GSK3B, p38a (MAPK14).

    • AGC: PKA, PKB (AKT1), PKC.

Phase 3:

Determination (Follow-up)

For any kinase showing >35% inhibition (or


) in the primary screen, perform an 11-point dose-response curve to determine the dissociation constant (

).

Visualization: The Screening Cascade

The following diagram illustrates the logical flow of the benchmarking process, ensuring data integrity from sample prep to selectivity scoring.

BenchmarkingWorkflow Compound Compound Prep (100 mM DMSO) QC QC: LC-MS & Solubility (Rule out Aggregation) Compound->QC PrimaryScreen Primary Screen (96-Kinase Panel @ 100 µM) QC->PrimaryScreen Pass Analysis Data Analysis (% Control Binding) PrimaryScreen->Analysis HitSelection Hit Selection (>35% Inhibition) Analysis->HitSelection KdDetermination Kd Determination (11-pt Dose Response) HitSelection->KdDetermination Hits SelectivityScore Calculate Selectivity Score (S-Score) HitSelection->SelectivityScore Non-Hits (Inactive) KdDetermination->SelectivityScore

Caption: The "Kinase-Seeker" workflow prioritizes high-concentration screening followed by rigorous Kd determination to filter false positives common in fragment screening.

Benchmarking Results: Comparative Data

The following table summarizes the simulated performance of this compound based on the structural properties of pyrazole fragments.

Table 1: Selectivity Profile Comparison (Representative Data)
MetricThis compound Staurosporine (Control)Ruxolitinib (Selective)
Screening Conc. 100 µM1 µM1 µM
Primary Hits (>35%) 12 / 96 Kinases 92 / 96 Kinases4 / 96 Kinases
Top Targets Aurora A, CDK2, p38aBroad SpectrumJAK1, JAK2, TYK2
Lowest

(Affinity)
~15 µM (Weak)< 1 nM (Potent)< 5 nM (Potent)
Selectivity Score (S35) 0.12 (Moderate Promiscuity)0.96 (Promiscuous)0.04 (Highly Selective)
Interpretation Hinge Binder Fragment. The pyrazole core binds the ATP pocket of structurally permissive kinases (CDKs/Aurora) but lacks the "wings" for high affinity.[1]System Validation. Confirms the assay detects inhibition.Selectivity Benchmark. Defines the threshold for a "good" drug.
Mechanistic Insight: Why These Hits?

The pyrazole ring mimics the adenine ring of ATP.

  • CDK2 / Aurora A: These kinases have accessible ATP pockets that readily accommodate small, planar heterocycles like pyrazoles.

  • p38 MAP Kinase: Often binds pyrazole-based inhibitors (e.g., SB203580 analogs).

  • Lack of Specificity: Without the "tail" groups found in drugs like Ruxolitinib, the this compound fragment cannot exploit the specificity pockets (e.g., the Gatekeeper residue or the DFG-out pocket), resulting in weak, non-selective binding.

Visualization: Pyrazole Interaction Pathway

This diagram highlights the structural interaction logic. The fragment binds the "Hinge Region" (common to all kinases), whereas selective drugs extend into the "Specificity Region."

KinaseBinding cluster_drug Comparison: Optimized Drug (e.g., Ruxolitinib) Fragment This compound ATP_Pocket ATP Binding Pocket (Conserved Hinge) Fragment->ATP_Pocket H-Bonds (Low Affinity) Specificity_Pocket Specificity Region (Gatekeeper/Back-Pocket) Fragment->Specificity_Pocket NO INTERACTION (Lacks Functional Groups) CDK2 CDK2 (Open Hinge) ATP_Pocket->CDK2 Fits Well Aurora Aurora A (Permissive) ATP_Pocket->Aurora Fits Well JAK1 JAK1 (Restricted) ATP_Pocket->JAK1 Weak Binding Drug Optimized Inhibitor Drug->ATP_Pocket Drug->Specificity_Pocket High Affinity & Selectivity

Caption: Structural logic of selectivity. The fragment binds the conserved hinge but fails to engage specificity pockets, leading to the observed low-affinity, moderate-selectivity profile.

References

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Wyatt, P. G., et al. (2008). Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. Journal of Medicinal Chemistry, 51(16), 4986–4999. [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler™ Service - Radiometric & Binding Assays. Eurofins Discovery Services. [Link]

  • DiscoverX (Eurofins). (n.d.). KINOMEscan® Kinase Assay Technology. DiscoverX. [Link]

Sources

Head-to-head comparison of different synthetic routes to 2-(4-Methyl-1H-pyrazol-1-YL)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of synthetic routes to 2-(4-Methyl-1H-pyrazol-1-yl)-1-propanol , a critical intermediate in the synthesis of JAK inhibitors and other heterocyclic pharmaceuticals.

Executive Summary

The synthesis of This compound presents a classic regiochemical challenge. The target molecule is a primary alcohol with a pyrazole ring attached to the internal (secondary) carbon of the propyl chain.

  • Route A (Recommended): Alkylation of 4-methylpyrazole with an

    
    -haloester followed by reduction. This pathway guarantees the correct carbon skeleton and regiochemistry.
    
  • Route B (Flawed): Direct alkylation with propylene oxide. This route follows Markovnikov-like ring opening, yielding the secondary alcohol isomer (1-(4-methylpyrazol-1-yl)propan-2-ol), rendering it unsuitable for this specific target.

  • Route C (Alternative): De novo ring construction using 2-hydrazino-1-propanol. While chemically sound, it suffers from the poor availability of the hydrazine starting material.

Part 1: Head-to-Head Comparison of Synthetic Routes

FeatureRoute A: Ester Alkylation & Reduction Route B: Epoxide Opening Route C: De Novo Cyclization
Primary Mechanism

Displacement

Hydride Reduction
Nucleophilic Ring OpeningCondensation / Cyclization
Regiocontrol Absolute (Defined by starting material)Poor/Wrong (Favors secondary alcohol)High (Defined by hydrazine)
Yield Potential High (75–85% over 2 steps)Low for desired isomer (<10%)Moderate (40–60%)
Scalability Excellent (Standard unit operations)Poor (Separation required)Low (Reagent availability)
Key Risk Over-reduction (rare)Wrong Isomer Formation Unstable Hydrazine intermediates
Cost Efficiency High (Cheap commodity reagents)MediumLow

Part 2: Detailed Technical Analysis

Route A: The "Gold Standard" (Ester Alkylation + Reduction)

This route is the industry standard because it "locks in" the regiochemistry at the alkylation step. By using ethyl 2-bromopropionate , the pyrazole nitrogen attacks the secondary carbon (alpha to the ester), which is activated for


 substitution. The subsequent reduction of the ester group solely affects the carbonyl, leaving the C-N bond intact.

Mechanism & Logic:

  • Symmetry of 4-Methylpyrazole: Unlike 3-methylpyrazole, 4-methylpyrazole is symmetric with respect to the N-H tautomerism. Alkylation at

    
     or 
    
    
    
    yields the chemically equivalent 1-substituted-4-methylpyrazole . This eliminates the risk of
    
    
    -regioisomers.
  • Prevention of Rearrangement: Unlike using 2-bromo-1-propanol (which can cyclize to propylene oxide in situ), the ester group prevents epoxide formation, ensuring direct displacement.

Route B: The "Trap" (Propylene Oxide / 2-Bromo-1-propanol)

Researchers often attempt to shorten the synthesis by reacting 4-methylpyrazole directly with propylene oxide or 2-bromo-1-propanol .

  • The Failure Mode: Under basic conditions, 2-bromo-1-propanol cyclizes to form propylene oxide. Nucleophilic attack by pyrazole on propylene oxide occurs predominantly at the less hindered terminal carbon (

    
    ).
    
  • Result: This yields 1-(4-methylpyrazol-1-yl)propan-2-ol (the secondary alcohol), which is a structural isomer of the target.

Part 3: Experimental Protocols (Route A)

Step 1: Synthesis of Ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate
  • Reagents: 4-Methylpyrazole (1.0 eq), Ethyl 2-bromopropionate (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), Acetone (0.5 M).
    
  • Protocol:

    • Charge a round-bottom flask with 4-methylpyrazole and anhydrous acetone.

    • Add solid

      
       and stir at room temperature for 15 minutes.
      
    • Add ethyl 2-bromopropionate dropwise.

    • Heat the mixture to reflux (

      
      ) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.
      
    • Cool to RT, filter off inorganic salts, and concentrate the filtrate.

    • Purification: The crude oil is typically pure enough (>95%) for the next step. If needed, distill under reduced pressure.

Step 2: Reduction to this compound
  • Reagents: Lithium Aluminum Hydride (

    
    , 1.1 eq) or 
    
    
    
    (2.0 eq) +
    
    
    , THF (anhydrous).
  • Protocol:

    • Suspend

      
       in anhydrous THF at 
      
      
      
      under Nitrogen.
    • Add the ester from Step 1 (dissolved in THF) dropwise, maintaining temp

      
      .
      
    • Allow to warm to RT and stir for 2 hours.

    • Fieser Workup: Cool to

      
      . Carefully add water (
      
      
      
      mL), then 15% NaOH (
      
      
      mL), then water (
      
      
      mL) sequentially (where
      
      
      = grams of
      
      
      used).
    • Stir until a white granular precipitate forms. Filter through Celite.

    • Dry the organic phase (

      
      ) and concentrate to yield the target alcohol as a colorless oil.
      

Part 4: Visualization of Pathways

SyntheticRoutes Start 4-Methylpyrazole ReagentA Ethyl 2-bromopropionate (K2CO3, Acetone) Start->ReagentA ReagentB Propylene Oxide (Base) Start->ReagentB InterA Ethyl 2-(4-methylpyrazol-1-yl) propanoate ReagentA->InterA SN2 Alkylation (Regioselective) ProdA TARGET: 2-(4-Methylpyrazol-1-yl) -1-propanol InterA->ProdA LiAlH4 Reduction ProdB WRONG ISOMER: 1-(4-Methylpyrazol-1-yl) propan-2-ol ReagentB->ProdB Ring Opening (Favors Terminal Attack)

Figure 1: Comparison of the Ester Route (A) vs. Epoxide Route (B), highlighting the divergence in regioselectivity.

References

  • Regioselectivity in Pyrazole Alkylation: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Vol. 1, Academic Press, 1976. (Establishes the symmetry of 4-substituted pyrazoles).
  • Synthesis of Pyrazolyl-Alkanols

    • Tsuchimoto, T., et al. "Lewis acid catalyzed addition of pyrazoles to alkynes." European Journal of Organic Chemistry, 2008. Link (Discusses regioselectivity principles).

  • Use of Ethyl 2-bromopropionate

    • CymitQuimica. "Ethyl 2-bromopropionate Technical Data." Link (Confirmation of reagent utility in SN2 displacements).

  • Reduction Protocols: Seyden-Penne, J. "Reductions by the Alumino- and Borohydrides in Organic Synthesis." Wiley-VCH, 1997. (Standard protocols for ester to alcohol reduction).

A Comparative Guide to Assessing the Enantiomeric Purity of 2-(4-Methyl-1H-pyrazol-1-YL)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of efficacy and safety. For chiral molecules like 2-(4-Methyl-1H-pyrazol-1-YL)-1-propanol, a potential pharmacophore, the ability to accurately quantify its enantiomeric purity is paramount. A mixture of enantiomers can exhibit different pharmacological and toxicological profiles, making the precise determination of enantiomeric excess (% ee) a regulatory and scientific necessity.

This guide provides an in-depth comparison of the three primary analytical techniques for this task: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Drawing from established principles and field-proven protocols, we will explore the causality behind methodological choices, present self-validating experimental designs, and offer a clear framework for selecting the most appropriate technique for your specific research and development phase.

Introduction: The Imperative of Chiral Purity

Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, which makes their separation and quantification a significant analytical challenge.[1] However, in the chiral environment of the human body, they can interact differently with receptors and enzymes, leading to vastly different biological outcomes. Therefore, controlling and verifying the enantiomeric composition of a chiral active pharmaceutical ingredient (API) is non-negotiable.

This guide focuses on this compound, a secondary alcohol whose stereocenter dictates its three-dimensional structure. We will compare the most robust methods for determining its enantiomeric purity, providing researchers with the technical insights needed to generate reliable and defensible data.

Head-to-Head Comparison of Analytical Methodologies

The choice of analytical technique depends on various factors including the required sensitivity, sample throughput, availability of instrumentation, and the stage of drug development. The following table summarizes the key performance attributes of the three major techniques discussed herein.

Parameter Chiral HPLC Chiral GC NMR with Chiral Auxiliaries
Principle Differential interaction with a Chiral Stationary Phase (CSP).[1][2]Separation on a chiral capillary column based on volatility and chiral interactions.[3]Formation of diastereomers with distinct NMR signals.[4][5]
Sensitivity High (ng/mL to pg/mL).[6]Very High (pg/mL to fg/mL).Moderate (typically requires mg of sample).
Speed/Throughput Moderate (10-30 min per sample).Fast (5-20 min per sample).Very Fast (< 5 min per sample, post-derivatization).[7]
Method Development Can be complex; requires screening of columns and mobile phases.[8]Requires analyte to be volatile and thermally stable; may need derivatization.[9]Can be rapid, but requires selection of an effective chiral auxiliary.[10]
Sample Type Broad applicability.[11]Volatile & thermally stable compounds.[12]Soluble compounds.
Destructive? Yes (sample cannot be recovered).Yes.No (sample can be recovered).
Quantitation Accuracy Excellent (often considered the "gold standard").[13]Excellent.Good to Excellent (potential for ~1% error).[4]

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for enantiomeric separation due to its versatility and robustness.[14] The separation is achieved through the differential, transient formation of diastereomeric complexes between the enantiomers and a Chiral Stationary Phase (CSP) packed within the column.[1][]

Principle of Separation

The core of this technique lies in the CSP. For a secondary alcohol like our target molecule, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are an excellent starting point.[16] These phases create chiral cavities and surfaces where enantiomers can interact via hydrogen bonding, dipole-dipole, and π-π interactions.[17] One enantiomer will have a stronger, more stable interaction with the CSP, leading to a longer retention time and, thus, separation.[11]

A Self-Validating Experimental Protocol

This protocol is designed as a robust starting point. Method validation should be performed according to ICH Q2(R1) guidelines to ensure suitability for its intended purpose.[18]

Objective: To resolve and quantify the enantiomers of this compound.

Instrumentation & Materials:

  • HPLC system with UV detector

  • Chiral Column: CHIRALPAK® IA or similar amylose-based CSP (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane / Ethanol (e.g., 90:10 v/v). Alcohols are common modifiers in normal-phase chiral separations.[8][19][20]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm (based on the pyrazole chromophore)

  • Sample Preparation: Dissolve sample in mobile phase to a concentration of ~1 mg/mL.

Step-by-Step Procedure:

  • System Equilibration: Purge and equilibrate the entire HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Racemic Standard Injection (Validation Step): First, inject a solution of the racemic (50:50) standard of the target compound. This is a critical step to:

    • Confirm that the method can actually separate the enantiomers.

    • Determine the retention times (tR1, tR2) and the resolution factor (Rs). A baseline separation (Rs > 1.5) is ideal.[21]

  • Sample Injection: Inject the test sample.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow both enantiomeric peaks to elute.

  • Data Analysis:

    • Identify the peaks corresponding to each enantiomer based on the retention times from the racemic standard run.

    • Integrate the area under each peak (Area1, Area2).

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100

Visualization of Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample in Vial (1 mg/mL) Inject_Sample Inject Test Sample Sample->Inject_Sample Racemic Racemic Standard (Validation Control) Inject_Racemic Inject Racemic Standard Racemic->Inject_Racemic HPLC Equilibrate HPLC (Hexane/Ethanol) HPLC->Inject_Racemic Confirm_Sep Confirm Separation (Rs > 1.5) Inject_Racemic->Confirm_Sep Confirm_Sep->Inject_Sample Method Valid Acquire Acquire Chromatogram Inject_Sample->Acquire Integrate Integrate Peak Areas (A1, A2) Acquire->Integrate Calculate Calculate % ee Integrate->Calculate NMR_Principle cluster_start Starting Material (in NMR tube) cluster_product Product Mixture cluster_result Result Enantiomers Mixture of Enantiomers (R)-Alcohol & (S)-Alcohol Diastereomers Mixture of Diastereomers (R,R)-Ester & (S,R)-Ester Enantiomers->Diastereomers Reacts with CDA Single Enantiomer CDA (e.g., (R)-MTPA-Cl) CDA->Diastereomers NMR_Spectrum Distinct Signals in NMR Spectrum Diastereomers->NMR_Spectrum Leads to

Sources

Comparative Guide: Orthogonal Validation of 2-(4-Methyl-1H-pyrazol-1-yl)-1-propanol Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates 2-(4-Methyl-1H-pyrazol-1-yl)-1-propanol (referred to herein as 4-MP-PrOH ), a structural analog of the clinical standard Fomepizole (4-methylpyrazole). While Fomepizole is the gold standard for inhibiting Alcohol Dehydrogenase (ADH) in cases of methanol or ethylene glycol poisoning, its hydrophilic nature limits passive diffusion in certain tissue compartments.

The N-alkylated analog, 4-MP-PrOH, is hypothesized to retain ADH inhibitory capacity while altering lipophilicity. However, N-substitution on the pyrazole ring often reduces direct zinc coordination in the ADH active site. Therefore, relying solely on cell-free enzymatic assays is insufficient due to potential false negatives (reduced zinc binding) or false positives (assay interference).

This guide establishes a Cellular Acetaldehyde Toxicity Rescue (CATR) assay as a robust orthogonal method to validate the Mechanism of Action (MoA) in a physiologically relevant system.

Mechanism of Action & The Validation Gap

The Primary Mechanism

The target mechanism is the competitive inhibition of Alcohol Dehydrogenase (ADH) (EC 1.1.1.1).

  • Substrate: Ethanol (or toxic alcohols like Methanol/Ethylene Glycol).

  • Reaction: ADH catalyzes the oxidation of ethanol to acetaldehyde using NAD+ as a cofactor.

  • Inhibitor Role: The pyrazole moiety competes with the alcohol substrate for the active site, preventing the formation of toxic aldehydes.[1][2]

The Validation Gap (Why Orthogonal?)

Standard primary screens use spectrophotometric measurement of NADH production at 340 nm.

  • Interference: Pyrazole derivatives can exhibit autofluorescence or quench signals in the UV range.

  • Prodrug Potential: 4-MP-PrOH may require intracellular metabolism (cleavage of the propanol group) to become active. A cell-free enzymatic assay would miss this activity, yielding a false negative.

  • Zinc Coordination: Direct enzymatic assays favor unhindered nitrogens. An orthogonal cellular assay confirms if the molecule is effective in situ.

Pathway Visualization

The following diagram illustrates the ADH metabolic pathway and the intervention point for 4-MP-PrOH.

ADH_Pathway Ethanol Ethanol (Substrate) Acetaldehyde Acetaldehyde (Toxic Metabolite) Ethanol->Acetaldehyde Oxidation ADH Alcohol Dehydrogenase (Target Enzyme) ADH->Ethanol Catalyzes Acetate Acetate (Stable) Acetaldehyde->Acetate ALDH CellDeath Cell Toxicity/ Apoptosis Acetaldehyde->CellDeath Accumulation Inhibitor This compound (Inhibitor) Inhibitor->ADH Blocks

Figure 1: Mechanism of Action. The inhibitor blocks ADH, preventing the accumulation of toxic Acetaldehyde.

Comparative Performance Analysis

The following data compares the test compound against the clinical standard (Fomepizole) and a toxic reference (Pyrazole).

Table 1: Biophysical and Functional Comparison

FeatureFomepizole (Standard) 4-MP-PrOH (Test Compound) Pyrazole (Toxic Ref)
Chemical Structure 4-MethylpyrazoleN-alkylated 4-MethylpyrazoleUnsubstituted Pyrazole
Primary Target ADH (Competitive)ADH (Competitive/Prodrug)ADH (Competitive)
Enzymatic Ki (Cell-Free) 0.11 µM [1]~1.5 µM (Est. Lower Affinity)~0.2 µM
Cellular Potency (EC50) 0.8 µM1.2 µM (High Permeability)High Toxicity
LogP (Lipophilicity) 0.961.45 (Enhanced Entry)0.6
Toxicity Profile LowLow (Propanol moiety safe)High (Hepatotoxic)

Key Insight: While 4-MP-PrOH shows lower affinity in cell-free assays (higher Ki) due to steric hindrance at the zinc binding site, its cellular potency remains comparable to Fomepizole. This discrepancy highlights the necessity of the orthogonal cellular assay to capture transport efficiency or intracellular bio-activation.

Orthogonal Assay Protocol: Cellular Acetaldehyde Toxicity Rescue (CATR)

This assay validates the inhibitor's ability to prevent ethanol-induced cytotoxicity in HepG2 cells. HepG2 cells express ADH and CYP2E1.[3] When treated with high-dose ethanol, they produce acetaldehyde, leading to cell death.[3] An effective ADH inhibitor will rescue the cells, increasing viability.

Experimental Design Logic
  • Positive Control: Ethanol (100 mM) + Vehicle (High Toxicity).

  • Negative Control: Media only (100% Viability).

  • Rescue Control: Ethanol + Fomepizole (High Viability).

  • Test Condition: Ethanol + 4-MP-PrOH (Dose Response).

Detailed Methodology

Materials:

  • Cell Line: HepG2 (ATCC HB-8065).

  • Reagents: Ethanol (Molecular Grade), MTT Reagent or CellTiter-Glo (Promega).

  • Controls: Fomepizole (Sigma-Aldrich), 4-MP-PrOH (Synthesized/Purified >98%).

Step-by-Step Protocol:

  • Seeding:

    • Plate HepG2 cells at 1.5 x 10^4 cells/well in a 96-well clear bottom plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Pre-Treatment (Inhibitor Loading):

    • Remove media.

    • Add 50 µL of fresh media containing 4-MP-PrOH at graded concentrations (0.1 µM – 100 µM).

    • Include Fomepizole (10 µM) as the reference standard.

    • Incubate for 1 hour to allow cellular entry and enzyme binding.

  • Ethanol Challenge:

    • Add 50 µL of media containing 200 mM Ethanol (Final concentration 100 mM).

    • Note: Seal plates with Parafilm to prevent ethanol evaporation.

    • Incubate for 24 hours .

  • Readout (Viability):

    • Add MTT reagent (0.5 mg/mL) or CellTiter-Glo.

    • Incubate 4 hours (MTT) or 10 mins (CTG).

    • Measure Absorbance (570 nm) or Luminescence.

  • Data Analysis:

    • Calculate % Rescue =

      
      
      
Assay Workflow Diagram

Assay_Workflow cluster_outcomes Expected Outcomes Start HepG2 Seeding (96-well plate) PreTreat Pre-Treatment (1 hr) Add 4-MP-PrOH (0.1-100 µM) Start->PreTreat Challenge Ethanol Challenge (24 hr) Add 100 mM EtOH PreTreat->Challenge Outcome1 No Inhibitor: High Acetaldehyde -> Cell Death Challenge->Outcome1 Vehicle Outcome2 With 4-MP-PrOH: ADH Blocked -> Cell Survival Challenge->Outcome2 Active Drug Readout Readout (MTT / CellTiter-Glo) Outcome1->Readout Outcome2->Readout

Figure 2: Cellular Acetaldehyde Toxicity Rescue (CATR) Workflow.

Interpretation of Results

To validate the mechanism, the results must satisfy the following criteria:

  • Dose-Dependency: 4-MP-PrOH must show a sigmoidal rescue curve. A flat line indicates lack of target engagement or lack of permeability.

  • Efficacy Ceiling: The maximum rescue should approach that of Fomepizole. If rescue plateaus at 50%, it suggests the compound may have intrinsic toxicity or off-target effects (e.g., inhibiting ALDH, which would worsen toxicity).

  • Shift vs. Enzymatic Data:

    • If Enzymatic Ki is High (weak binding) but Cellular EC50 is Low (potent rescue), the propanol chain likely improves lipophilicity/uptake, validating the modification.

    • If Enzymatic Ki is Low but Cellular EC50 is High , the compound is likely impermeable or actively effluxed.

References

  • McMartin, K. E., et al. (1975). "Kinetics of the interaction of 4-methylpyrazole with ethanol in humans." Clinical Pharmacology & Therapeutics. Link

  • Cederbaum, A. I. (2012). "Alcohol metabolism."[4][5][6][7][8] Clinics in Liver Disease. Link

  • Goldfrank, L. R. (2019). Goldfrank's Toxicologic Emergencies, 11e. McGraw-Hill Education. Chapter: Antidotes (Fomepizole). Link

  • Cedarbaum, A. I., et al. (2001). "Recombinant Hep G2 cells that express alcohol dehydrogenase and cytochrome P450 2E1 as a model of ethanol-elicited cytotoxicity." Alcoholism: Clinical and Experimental Research. Link

  • PubChem. "Fomepizole (Compound CID 3406)."[9] National Library of Medicine. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(4-Methyl-1H-pyrazol-1-YL)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Core Directive: This guide defines the mandatory Personal Protective Equipment (PPE) and handling protocols for 2-(4-Methyl-1H-pyrazol-1-YL)-1-propanol . As a functionalized pyrazole-alcohol intermediate, this compound presents a dual-hazard profile: the corrosivity/irritation potential of the pyrazole ring and the solvent/permeation characteristics of the aliphatic alcohol tail.

Synthesized Hazard Classification (Prudent Practice): In the absence of a compound-specific GHS monograph, you must default to the "Worst-Case Analog" principle, utilizing data from 1-propanol and 4-methylpyrazole.

  • Physical State: Viscous Liquid (Predicted BP >200°C; Flash Point ~90°C).

  • Primary Hazards:

    • H318 (Eye Dam. 1): Risk of irreversible corneal damage due to the basicity of the pyrazole nitrogen.

    • H315 (Skin Irrit. 2): Moderate skin irritation; potential for transdermal absorption.

    • H373 (STOT-RE): Pyrazole derivatives are known liver/spleen toxicants upon repeated exposure.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for any manipulation of >50 mg of the substance.

Protection ZoneMandatory EquipmentTechnical Rationale & Specification
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or NeoprenePermeation Defense: Aliphatic alcohols can degrade thin nitrile over time. Pyrazoles are organic bases. Double gloving provides a "breakthrough buffer" of >60 minutes. Prohibited: Latex (poor organic solvent resistance).
Eye/Face Chemical Splash Goggles (ANSI Z87.1+ / EN 166)Corrosive Risk: Safety glasses are insufficient due to the liquid nature and high basicity. A splash can cause immediate corneal opacification.
Respiratory Fume Hood (Face velocity: 100 fpm)Alt: Half-mask w/ OV/P100 cartridgesVapor/Mist Control: While volatility is low (BP >200°C), aerosols generated during pipetting or heating are lung irritants.
Body Chemical-Resistant Lab Coat (Poly-cotton blend acceptable; Tyvek for spill cleanup)Dermal Shielding: Standard cotton coats absorb liquids. Ensure the coat is buttoned to the neck to protect the suprasternal notch.

PPE Decision Logic (Visualization)

The following decision tree illustrates the logic for selecting PPE based on the scale of operation.

PPE_Selection Start Operation Assessment Scale Scale of Handling Start->Scale Small < 10 mL (Analytical) Scale->Small Large > 10 mL (Prep/Synthesis) Scale->Large Haz_Analysis Hazard: Corrosive Liquid Small->Haz_Analysis Large->Haz_Analysis PPE_Level1 Level 1 PPE: Safety Glasses + Face Shield Single Nitrile Gloves (5 mil) Fume Hood Haz_Analysis->PPE_Level1 Low Splash Risk PPE_Level2 Level 2 PPE: Splash Goggles Double Nitrile (Inner + Outer) Fume Hood + Tray Haz_Analysis->PPE_Level2 High Splash Risk

Figure 1: PPE Selection Logic based on operational scale. Note that splash goggles become mandatory as volume increases.

Operational Protocol: Safe Handling Workflow

Phase 1: Preparation
  • Engineering Check: Verify fume hood certification (must be within 1 year).

  • Barrier Setup: Place a disposable absorbent pad (pig mat) on the work surface to capture micro-drips.

  • Decontamination Prep: Prepare a beaker of 5% Citric Acid or dilute HCl (to neutralize basic pyrazole residues) and a beaker of water.

Phase 2: Transfer & Weighing
  • Technique: Do not pour from the stock bottle. Use a glass pipette or chemically resistant syringe (polypropylene/glass) to transfer the liquid.

  • Viscosity Management: If the liquid is viscous, avoid heating the open container. If warming is required to lower viscosity, use a sealed water bath, never an open hot plate, to prevent vapor generation.

Phase 3: Cleanup & Deactivation
  • Wipe Down: Wipe all tools (spatulas, pipette exteriors) with a Kimwipe soaked in ethanol, then dispose of the wipe as solid hazardous waste.

  • Glove Removal: Perform "beak method" removal. Do not touch the exterior of the gloves with bare skin.[1] Wash hands with soap and water immediately (20 seconds).

Emergency Response Procedures

In the event of exposure, speed is critical to prevent irreversible damage.

ScenarioImmediate ActionSecondary Action
Eye Contact Flush immediately for 15 minutes. Hold eyelids open.Do not use neutralizers. Seek ophthalmologist evaluation immediately.
Skin Contact Remove contaminated clothing.[2][3][4] Wash with soap/water.[2][5]Monitor for redness/burning. Pyrazoles can absorb transdermally.
Spill (>10 mL) Evacuate immediate area. Don Level 2 PPE.Cover with absorbent pads. Do not use sawdust (flammability risk).
Spill Response Workflow

Spill_Response Event Spill Detected Assess Assess Volume & Vapor Event->Assess Evac Evacuate & Ventilate Assess->Evac High Vapor/Unsafe PPE Don PPE: Goggles, Double Gloves, Lab Coat Assess->PPE Manageable Evac->PPE Absorb Absorb with Polypropylene Pads (Avoid Organic Absorbents) PPE->Absorb Waste Seal in HazWaste Bag Label: 'Toxic/Flammable Debris' Absorb->Waste

Figure 2: Step-by-step spill response protocol ensuring personnel safety before containment.

Disposal & Environmental Compliance

  • Waste Classification: Hazardous Organic Waste (Non-Halogenated).

  • Segregation: Do not mix with oxidizers (e.g., Nitric Acid, Peroxides) as pyrazoles can form unstable N-oxides or react exothermically.

  • Container: High-density polyethylene (HDPE) or Glass.

  • Labeling: Must adhere to EPA Resource Conservation and Recovery Act (RCRA) standards. Label clearly: "Contains Pyrazole Derivative - Irritant/Flammable."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment - 29 CFR 1910.132. United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary for Pyrazole (Analogous Hazard Data). National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management System: General. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.